1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it an attractive framework for targeting a variety of receptors and enzymes within the central nervous system (CNS). Notably, the 4-phenyl-1,2,3,6-tetrahydropyridine motif is infamously associated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that has been instrumental in the study of Parkinson's disease. The N-benzyl analogue, 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), serves as a valuable research tool and a versatile synthetic intermediate for the development of novel CNS-acting agents, including potential neuroprotective compounds, analgesics, and receptor modulators. This guide provides a comprehensive overview of a robust synthetic route to BPTP and the analytical techniques essential for its thorough characterization.
Strategic Approach to the Synthesis of this compound
The synthesis of BPTP can be efficiently achieved through a well-established two-step sequence, commencing with commercially available starting materials. This approach involves the quaternization of the nitrogen atom of 4-phenylpyridine with benzyl chloride to form a stable pyridinium salt. This intermediate is then subjected to selective reduction of the pyridinium ring to yield the desired tetrahydropyridine product.
Reaction Scheme
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Introduction: The Significance of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine nucleus is a heterocyclic motif of considerable interest in medicinal chemistry and neuropharmacology. Its prominence is largely due to its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce symptoms of Parkinson's disease in primates by selectively destroying dopaminergic neurons in the substantia nigra.[1][2][3][4][5] The study of MPTP's mechanism of action has provided invaluable insights into the pathogenesis of Parkinson's disease and has spurred the development of new therapeutic strategies.[2][4]
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a close structural analog of MPTP, with a benzyl group replacing the methyl group on the nitrogen atom. This substitution significantly alters the molecule's steric and electronic properties, making it a valuable tool for probing the structure-activity relationships of tetrahydropyridine-based neurotoxins and for designing novel central nervous system (CNS) agents. A thorough understanding of the physicochemical properties of BPTP is therefore essential for researchers working in drug discovery, neurotoxicology, and medicinal chemistry.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into the experimental methodologies used for its characterization.
Chemical Structure and Identification
A foundational aspect of understanding any chemical entity is the precise knowledge of its structure and identifiers.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | [6] |
| CAS Number | 38025-45-5 | [7] |
| Molecular Formula | C₂₁H₂₅N | [8] |
| Molecular Weight | 291.43 g/mol | [8] |
| InChI | InChI=1S/C21H25N/c1-2-8-21(9-3-1)19-16-22(17-20-14-10-4-11-15-20)18-12-13-19/h1-5,8-11,14-15H,6-7,12-13,16-18H2 | [6] |
| InChIKey | SIRJFTFGHZXRRZ-UHFFFAOYSA-N | [6] |
| SMILES | C1C=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 | [6] |
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For a molecule like BPTP, these properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.
Table 2: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Notes |
| Melting Point | Data not readily available | Solid | |
| Boiling Point | Data not readily available | 128-132 °C/12 mmHg | |
| Appearance | Yellow liquid | Solid | [9] |
| Solubility | Soluble in many organic solvents (e.g., ether, chloroform, ethanol) | Data not readily available | [10] |
| pKa (Predicted) | 7.08 ± 0.40 | Data not readily available | [10] |
| Storage Temperature | 2-8°C | Data not readily available | [8] |
Expert Insights: The replacement of the methyl group in MPTP with a bulkier benzyl group in BPTP is expected to increase the molecule's lipophilicity. This would likely lead to a higher boiling point and decreased aqueous solubility compared to MPTP, although specific experimental data for BPTP is not widely published. The predicted pKa suggests that BPTP will be protonated at physiological pH, which is a key factor in its potential interaction with transporters and receptors in the body.
Spectroscopic and Chromatographic Characterization
The unambiguous identification and purity assessment of BPTP rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of BPTP.
¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum of BPTP is expected to show distinct signals for the aromatic protons of the benzyl and phenyl rings, the vinylic proton on the tetrahydropyridine ring, and the aliphatic protons of the tetrahydropyridine and benzyl methylene groups. The chemical shifts and coupling patterns of these signals provide a detailed map of the proton environment within the molecule.
¹³C NMR Spectroscopy (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in BPTP will give rise to a distinct signal, allowing for confirmation of the number and types of carbon atoms present. For example, a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, shows characteristic shifts for the benzyl and phenyl carbons.[11][12][13][14]
Experimental Protocol: NMR Spectroscopic Analysis of BPTP
-
Sample Preparation: Dissolve 5-10 mg of BPTP in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the BPTP structure. Assign the signals in the ¹³C NMR spectrum based on chemical shift predictions and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
Figure 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of BPTP is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), and C-N stretching.
Expert Insights: The presence of the benzyl group can be confirmed by the characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine will likely appear in the 1250-1020 cm⁻¹ region. Theoretical IR spectra of similar compounds can aid in the interpretation of the experimental data.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For BPTP, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of BPTP (291.43). The fragmentation pattern can provide further structural confirmation, with characteristic fragments arising from the loss of the benzyl group or cleavage of the tetrahydropyridine ring. For instance, GC-MS data for the related 1-benzyl-1,2,3,6-tetrahydropyridine shows a prominent peak at m/z 91, corresponding to the benzyl cation.[6]
Synthesis and Stability
The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through various synthetic routes.[17] A common approach involves the reaction of a substituted pyridine with an organometallic reagent, followed by reduction. Alternatively, cyclization reactions of appropriately functionalized acyclic precursors can be employed.[18] The synthesis of a derivative, 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine, has been reported, providing a potential starting point for the synthesis of BPTP.[19]
The stability of BPTP is an important consideration for its storage and handling. Like its analog MPTP, BPTP is susceptible to oxidation. The tetrahydropyridine ring can be oxidized to the corresponding dihydropyridinium and ultimately to the pyridinium species. This oxidation is of particular concern due to the established neurotoxicity of the pyridinium metabolite of MPTP (MPP⁺).[1][3][4] Therefore, BPTP should be stored under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to minimize degradation.
Conclusion: A Foundation for Further Research
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. From its fundamental chemical identity to its spectroscopic signature and considerations for its synthesis and stability, this information serves as a critical foundation for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development. The structural similarity of BPTP to the neurotoxin MPTP underscores the importance of a thorough understanding of its properties for the rational design of novel CNS-active compounds and for advancing our knowledge of neurodegenerative diseases. Further experimental investigation to fill the existing gaps in the publicly available data for BPTP is highly encouraged to facilitate its broader application in scientific research.
References
- 1. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 38025-45-5|this compound|BLD Pharm [bldpharm.com]
- 8. 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]
- 9. 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine CAS#: 70152-27-1 [chemicalbook.com]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 1-Benzyl-1,2,3-triazole [webbook.nist.gov]
- 17. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
Introduction: The Serendipitous Discovery of a Parkinsonian Toxin
An In-Depth Technical Guide to the Mechanism of Action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
This compound (BPTP) is a synthetic compound that, on its own, exhibits limited biological activity. However, its significance in neuroscience and drug development stems from its role as a pro-toxin. Through a series of metabolic activation steps within the brain, BPTP is converted into the potent and selective dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The discovery of BPTP's neurotoxic potential was accidental, arising from cases of illicit drug synthesis where it was a contaminant. Individuals exposed to this contaminant rapidly developed a severe and irreversible form of parkinsonism, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. This tragic event, however, provided researchers with an invaluable chemical tool to model Parkinson's disease in experimental animals, thereby revolutionizing our understanding of the disease's pathogenesis and providing a platform for testing novel therapeutic strategies.
This guide provides a detailed technical overview of the mechanism of action of BPTP, from its initial administration to the ultimate demise of dopaminergic neurons. We will explore the enzymatic conversion, the selective uptake mechanisms, and the intracellular cascade of events that culminate in neuronal death. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, neurotoxicology, and neurodegenerative disease.
Part 1: The Bioactivation Cascade - From Inert Pro-Toxin to Potent Neurotoxin
The toxicity of BPTP is entirely dependent on its conversion to MPP+. This bioactivation is a two-step process primarily mediated by the enzyme monoamine oxidase B (MAO-B).
Step 1: MAO-B Mediated Oxidation to MPDP+
Following systemic administration, the lipophilic nature of BPTP allows it to readily cross the blood-brain barrier. Within the brain, BPTP is a substrate for MAO-B, an enzyme located on the outer mitochondrial membrane, particularly abundant in glial cells such as astrocytes. MAO-B catalyzes the oxidation of BPTP to the intermediate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPDP+). This reaction is a critical rate-limiting step in the toxification process. The inhibition of MAO-B has been shown to prevent BPTP-induced neurotoxicity, highlighting the essential role of this enzymatic conversion.
An In-Depth Technical Guide on the Neurotoxic Potential of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Executive Summary
The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease (PD), providing an invaluable tool to model the disease in experimental animals.[1][2][3] The neurotoxicity of MPTP is not inherent but requires a two-step metabolic activation by monoamine oxidase B (MAO-B) to its ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+). This guide provides a detailed technical analysis of the potential neurotoxicity of a structurally related analogue, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). While direct toxicological studies on BPTP are not prevalent in the existing literature, this paper will synthesize foundational knowledge from MPTP and its non-neurotoxic analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), to construct a predictive framework for BPTP's biological activity. We will dissect the canonical mechanism of tetrahydropyridine-induced neurotoxicity, analyze the critical structural motifs that govern toxicity, and propose robust experimental protocols to empirically determine the neurotoxic profile of BPTP.
The Tetrahydropyridine Class of Neurotoxins: A Structure-Activity Analysis
The neurotoxic potential of tetrahydropyridine derivatives is exquisitely dependent on their chemical structure, which dictates their interaction with key biological targets. The study of these compounds offers a compelling lesson in structure-activity relationships (SAR).
The MPTP Paradigm: A Blueprint for Dopaminergic Destruction
MPTP is a lipophilic protoxin that readily crosses the blood-brain barrier.[3] Its toxicity is entirely dependent on its bioactivation within the central nervous system. The discovery that MPTP induces a syndrome in humans and non-human primates virtually indistinguishable from idiopathic Parkinson's disease provided a critical breakthrough in neuroscience.[1][3] The mechanism, now well-established, serves as the central framework for evaluating all related compounds. It involves sequential oxidation by MAO-B in glial cells, selective uptake of the resulting pyridinium ion into dopaminergic neurons via the dopamine transporter (DAT), and subsequent mitochondrial impairment.[4][5][6]
Structural Analogues: Probing the Determinants of Neurotoxicity
To understand the potential of BPTP, we must first analyze its closest relatives: MPTP and BMTP.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): The archetypal neurotoxin. The N-methyl group and C4-phenyl group are critical for its activity.
-
4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP): A key analogue where the C4-phenyl group of MPTP is replaced by a benzyl group. Despite being an efficient substrate for MAO-B, BMTP is not neurotoxic in vivo.[7][8] This striking difference is not due to a lack of toxicity in its final metabolite (BMP+), but rather to pharmacokinetic and metabolic factors that prevent the accumulation of BMP+ in the brain.[7][8][9]
-
This compound (BPTP): The subject of this guide. It differs from MPTP by the substitution of the N-methyl group with a larger N-benzyl group. This modification has profound implications for its potential as a MAO-B substrate and, consequently, its neurotoxicity.
| Compound | Structure | N1-Substituent | C4-Substituent | In Vivo Dopaminergic Neurotoxicity |
| MPTP | Methyl | Phenyl | Potent | |
| BMTP | Methyl | Benzyl | None Reported[8] | |
| BPTP (Hypothesized) | ![]() | Benzyl | Phenyl | To Be Determined |
| (Note: A placeholder is used for the BPTP structure as a standard chemical drawing is not readily available in the search results.) |
The Canonical Pathway of MPTP Neurotoxicity: A Predictive Framework
The toxic action of MPTP can be deconstructed into a three-step process. This pathway provides the logical framework for assessing the potential neurotoxicity of BPTP.
Step 1: Bioactivation by Monoamine Oxidase B (MAO-B)
Once in the brain, MPTP is not toxic itself. It is metabolized by MAO-B, an enzyme located on the outer mitochondrial membrane of non-dopaminergic cells, particularly astrocytes.[5] This is a two-step oxidation:
-
MPTP is oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).
-
MPDP+ is then further oxidized to the ultimate toxin, 1-methyl-4-phenylpyridinium (MPP+).
Pre-treatment with MAO-B inhibitors completely prevents MPTP-induced parkinsonism, unequivocally demonstrating that this bioactivation is an essential first step.[10]
Step 2: Selective Uptake into Dopaminergic Neurons
The selectivity of MPTP for dopaminergic neurons is conferred by its metabolite, MPP+. MPP+ is a substrate for the dopamine transporter (DAT), which acts as a "Trojan horse," actively pulling the toxin into the neuron and concentrating it within the cytoplasm.[4][6] This explains why neurons that express high levels of DAT, such as those in the substantia nigra pars compacta, are exquisitely vulnerable.
Step 3: Mitochondrial Dysfunction and Oxidative Stress
Inside the neuron, the positively charged MPP+ is further concentrated within mitochondria, driven by the organelle's large negative membrane potential. At these high intramitochondrial concentrations, MPP+ potently inhibits Complex I of the electron transport chain.[3] This has two catastrophic consequences:
-
ATP Depletion: The halt in electron flow cripples the cell's ability to produce ATP, leading to an energy crisis.
-
Oxidative Stress: Electrons leak from the stalled respiratory chain and react with oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately, apoptotic cell death.[11][12]
Figure 1: The canonical bioactivation and toxicity pathway of MPTP.
Predicted Neurotoxic Potential of BPTP
Based on the established principles, we can formulate a hypothesis regarding the neurotoxic potential of BPTP. The central questions are:
-
Is BPTP a substrate for MAO-B?
-
If it is metabolized, is the resulting pyridinium ion (1-benzyl-4-phenylpyridinium, or BPP+) an effective mitochondrial toxin?
-
Is BPP+ a substrate for the dopamine transporter (DAT)?
Predicted Metabolism by MAO
The N-benzyl group of BPTP is significantly bulkier than the N-methyl group of MPTP. While MAO-B can accommodate a range of substrates, this steric hindrance could potentially reduce the efficiency of the enzymatic oxidation compared to MPTP.[13] However, studies on other 1,4-disubstituted tetrahydropyridines show that they can be excellent MAO-B substrates.[13][14] Therefore, it is plausible that BPTP will be oxidized by MAO-B, but likely at a different rate than MPTP. Empirical testing is required to determine the kinetic parameters (Kₘ and Vₘₐₓ).
Predicted Toxicity of the BPP+ Metabolite
The toxicity of MPP+ is driven by its pyridinium ring structure and positive charge, which facilitates its accumulation in mitochondria. The 4-phenyl group is also thought to contribute to its interaction with Complex I. The metabolite of BMTP, BMP+, is a known mitochondrial inhibitor, confirming that a 4-benzyl substitution is compatible with toxicity.[8] It is therefore highly probable that the predicted metabolite of BPTP, the 1-benzyl-4-phenylpyridinium ion (BPP+), would also function as a mitochondrial toxin. Its potency relative to MPP+ would depend on how the N-benzyl group affects its uptake into mitochondria and its binding to Complex I.
Overall Prediction
The neurotoxic potential of BPTP hinges critically on its efficiency as a MAO-B substrate.
-
Scenario A: Efficient MAO-B Substrate. If BPTP is metabolized by MAO-B at a rate sufficient to produce significant concentrations of BPP+, and BPP+ is both a DAT substrate and a mitochondrial toxin, then BPTP would be predicted to be a dopaminergic neurotoxin. Its potency would likely be less than MPTP due to the steric bulk of the N-benzyl group potentially slowing metabolism and/or DAT transport.
-
Scenario B: Poor MAO-B Substrate. If the N-benzyl group prevents efficient binding and turnover by MAO-B, then the toxic BPP+ species would not be generated in sufficient quantities, and BPTP would be non-neurotoxic in vivo, regardless of the inherent toxicity of BPP+.
Given the available data on analogues, BPTP is predicted to have the potential for neurotoxicity, but its potency is likely attenuated compared to MPTP. The definitive answer requires the empirical studies outlined below.
Experimental Protocols for Definitive Assessment
Protocol 1: In Vitro MAO-B Substrate Assay
Causality: This experiment directly addresses the first and most critical step: is BPTP a substrate for MAO-B? Measuring the kinetics of the reaction provides quantitative data on its efficiency compared to the known substrate, MPTP.
Methodology:
-
Source of Enzyme: Use purified, recombinant human MAO-B or isolated mitochondria from rodent liver, a rich source of the enzyme.
-
Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.4).
-
Substrates: Prepare stock solutions of BPTP and MPTP (positive control) in a suitable solvent (e.g., DMSO).
-
Assay Principle: The MAO-B reaction produces hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry with the oxidized amine. The rate of H₂O₂ production can be measured using a coupled fluorometric assay (e.g., Amplex Red assay).
-
Procedure: a. In a 96-well microplate, add horseradish peroxidase and Amplex Red reagent to the reaction buffer. b. Add the MAO-B enzyme preparation. c. Initiate the reaction by adding varying concentrations of the substrate (BPTP or MPTP). Include wells with no substrate as a background control. d. Monitor the increase in fluorescence (Ex/Em ~571/585 nm) over time in a plate reader at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: In Vitro Neuronal Cell Viability Assay
Causality: This experiment determines if the final predicted metabolite, BPP+, is toxic to dopaminergic cells and whether this toxicity is dependent on DAT. Human neuroblastoma SH-SY5Y cells are a common model as they express DAT and are sensitive to MPP+.[15]
Figure 2: Experimental workflow for assessing metabolite toxicity in vitro.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS). For increased sensitivity, cells can be differentiated towards a more mature neuronal phenotype using retinoic acid and BDNF.
-
Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the synthesized pyridinium ions: BPP+ (test article) and MPP+ (positive control). Treat the cells with these compounds. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures mitochondrial reductase activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against compound concentration and perform a non-linear regression to calculate the IC₅₀ value for each compound. This provides a direct comparison of the cytotoxic potency of BPP+ and MPP+.
Protocol 3: In Vivo Rodent Model of Dopaminergic Depletion
Causality: This is the definitive experiment. It integrates all biological steps—bioavailability, BBB penetration, MAO-B metabolism, DAT uptake, and mitochondrial toxicity—to determine if systemic administration of BPTP results in the selective loss of dopaminergic neurons in the substantia nigra, the pathological hallmark of parkinsonism. The C57BL/6 mouse strain is highly sensitive to MPTP and is the standard model.[2]
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Group 1: Saline (Vehicle Control)
-
Group 2: MPTP (Positive Control), e.g., 20 mg/kg, intraperitoneal (i.p.), 4 doses at 2-hour intervals.
-
Group 3: BPTP (Test Article), administered at several dose levels (e.g., 20, 50, 100 mg/kg) using the same dosing regimen as MPTP.
-
-
Behavioral Assessment (Optional but recommended): Perform motor function tests like the rotarod or open field test before treatment and at a terminal time point (e.g., 7 days post-treatment) to assess for motor deficits.
-
Euthanasia and Tissue Collection: At 7-21 days post-treatment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains.
-
Neurochemical Analysis: For a subset of animals, dissect the striatum from fresh brains and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA). A significant reduction in dopamine is a primary indicator of toxicity.
-
Immunohistochemistry: Section the fixed brains through the substantia nigra pars compacta (SNpc) and the striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Quantification:
-
SNpc: Use unbiased stereology to count the number of TH-positive neurons. A significant loss of these neurons in the BPTP group compared to the saline group indicates neurotoxicity.
-
Striatum: Measure the optical density of TH-positive nerve terminals. A reduction in staining density reflects the loss of axonal projections from the SNpc.
-
Conclusion and Future Directions
While the definitive neurotoxic potential of this compound remains to be empirically determined, a rigorous analysis based on the foundational principles of MPTP neurotoxicity and the informative case of the non-neurotoxic analogue BMTP allows for a strong, scientifically-grounded prediction. It is hypothesized that BPTP possesses the structural requirements for dopaminergic neurotoxicity, but its potency will be highly dependent on its kinetic profile as a MAO-B substrate. The N-benzyl substitution is the critical variable, likely introducing steric hindrance that may attenuate the rate of bioactivation compared to MPTP.
The experimental protocols detailed in this guide provide a clear and robust pathway to test this hypothesis. By systematically evaluating BPTP's metabolism, metabolite cytotoxicity, and in vivo effects in a validated animal model, researchers can unequivocally classify its neurotoxic potential. Such studies are not merely academic; they contribute to a deeper understanding of the structure-activity rules that govern neurotoxin-induced parkinsonism and can inform the design of safer novel chemical entities in drug development programs.
References
- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cerebral metabolic effects of monoamine oxidase inhibition in normal and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine acutely treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic studies on the monoamine oxidase B catalyzed oxidation of 1,4-disubstituted tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological profile of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
An In-depth Technical Guide to the Pharmacological Profile of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Introduction
This compound (BPTP) is a synthetic organic compound belonging to the tetrahydropyridine class of chemicals. It is structurally analogous to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used in preclinical research to induce a syndrome in animal models that closely resembles human Parkinson's disease[1][2][3]. The primary interest in BPTP from a pharmacological perspective lies in its potential neurotoxic properties, which are presumed to be similar to those of MPTP due to their structural similarity. This guide provides a comprehensive overview of the pharmacological profile of BPTP, drawing upon the extensive research conducted on its close analog, MPTP, to elucidate its synthesis, metabolism, mechanism of action, and its application as a research tool.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₉N |
| Molecular Weight | 249.35 g/mol |
| CAS Number | 94163-98-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. |
Synthesis
The synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives like BPTP can be achieved through various organic synthesis routes. A common approach involves the reaction of a precursor piperidine or pyridine derivative with appropriate reagents to introduce the benzyl and phenyl groups at the desired positions. For instance, a synthetic route could involve the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with benzyl bromide in the presence of a base to yield this compound[4]. The precise reaction conditions, including solvent, temperature, and catalyst, would be optimized to maximize the yield and purity of the final product.
Pharmacokinetics and Metabolism: The Path to Neurotoxicity
Similar to MPTP, BPTP is considered a pro-toxin, meaning it is not toxic in its initial form but is metabolized in the body to a toxic compound[1][5]. The lipophilic nature of BPTP allows it to readily cross the blood-brain barrier after systemic administration.
The metabolic activation of BPTP is a critical step in its neurotoxic cascade. This process is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B), which is found in the outer mitochondrial membrane of glial cells and other non-dopaminergic cells in the brain[1][5]. The metabolism occurs in a two-step oxidation process:
-
Oxidation to a Dihydropyridinium Intermediate: BPTP is first oxidized by MAO-B to the intermediate 1-benzyl-4-phenyl-2,3-dihydropyridinium (BPDP+).
-
Further Oxidation to the Pyridinium Ion: BPDP+ is then further oxidized to the ultimate toxic metabolite, the 1-benzyl-4-phenylpyridinium ion (BPP+).
It is the positively charged BPP+ that is responsible for the selective neurotoxicity.
Caption: Metabolic conversion of BPTP to its neurotoxic metabolite, BPP+.
Mechanism of Neurotoxicity: A Cascade of Cellular Damage
The neurotoxicity of the BPP+ metabolite is targeted specifically at dopaminergic neurons in the substantia nigra pars compacta of the brain, which is the same region that degenerates in Parkinson's disease[6][7]. This selectivity is a key feature of the toxic action of MPTP and its analogs. The mechanism of BPP+-induced neuronal death involves several key steps:
-
Uptake by Dopamine Transporters: BPP+ is structurally similar to dopamine, allowing it to be recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT)[6]. This selective uptake leads to the accumulation of BPP+ within these neurons.
-
Mitochondrial Accumulation: Once inside the dopaminergic neuron, the positive charge of BPP+ drives its accumulation within the mitochondria, driven by the mitochondrial membrane potential[5][8].
-
Inhibition of Mitochondrial Complex I: Inside the mitochondria, BPP+ acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the electron transport chain[5][8][9]. This inhibition disrupts the process of oxidative phosphorylation, leading to a severe depletion of cellular ATP.
-
Oxidative Stress: The inhibition of Complex I also leads to the increased production of reactive oxygen species (ROS), such as superoxide radicals. This overwhelms the cell's antioxidant defenses, resulting in oxidative stress, which damages cellular components like lipids, proteins, and DNA[7][9].
-
Cell Death: The combination of energy failure (ATP depletion) and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, leading to the demise of the dopaminergic neuron.
Caption: Cellular mechanism of BPP+-induced dopaminergic neurotoxicity.
Pharmacological Effects
The administration of BPTP to laboratory animals is expected to produce a range of neurochemical and behavioral effects consistent with the destruction of the nigrostriatal dopamine pathway.
Neurochemical Effects
The primary neurochemical consequence of BPTP administration is a profound and lasting depletion of dopamine in the striatum, the brain region where the terminals of the substantia nigra neurons are located. This is accompanied by a decrease in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA)[10]. In contrast, levels of other neurotransmitters, such as serotonin and norepinephrine, are generally less affected, highlighting the selectivity of the neurotoxin for the dopaminergic system.
Table of Expected Neurochemical Changes in the Striatum Following BPTP Administration
| Neurochemical | Expected Change | Rationale |
| Dopamine (DA) | Significant Decrease | Destruction of dopaminergic nerve terminals. |
| DOPAC | Significant Decrease | Reduced dopamine metabolism within the remaining terminals. |
| HVA | Significant Decrease | Reduced dopamine release and metabolism. |
| Dopamine Turnover (DOPAC+HVA)/DA | Initial Increase, then Decrease | Initially, a compensatory increase in dopamine release from surviving neurons, followed by a decrease as degeneration progresses. |
| Serotonin (5-HT) | Minimal to no change | The serotonin system is largely spared. |
| Norepinephrine (NE) | Minimal to no change | The norepinephrine system is largely spared. |
Behavioral Effects
The neurochemical changes induced by BPTP manifest as a range of behavioral abnormalities in animal models, which are characteristic of Parkinsonism. These include:
-
Akinesia and Bradykinesia: A marked reduction in spontaneous movement and slowness of movement.
-
Rigidity: Increased muscle tone and resistance to passive movement.
-
Postural Instability: Difficulty with balance and coordination.
-
Tremor: While less common in rodent models, a resting tremor can be observed in primate models of MPTP-induced Parkinsonism.
These behavioral deficits can be quantified using a variety of standardized tests, such as the open-field test for locomotor activity, the rotarod test for motor coordination, and the cylinder test for forelimb akinesia.
Application as a Research Tool in Parkinson's Disease Models
The ability of BPTP and its analogs to selectively destroy dopaminergic neurons makes them invaluable tools for creating animal models of Parkinson's disease[2]. These models are essential for:
-
Investigating the Pathogenesis of Parkinson's Disease: Studying the molecular and cellular events that lead to the death of dopaminergic neurons.
-
Developing and Testing Neuroprotective Therapies: Screening for new drugs that can slow or halt the neurodegenerative process.
-
Evaluating Symptomatic Treatments: Testing the efficacy of new therapies aimed at alleviating the motor symptoms of Parkinson's disease.
While the acute nature of the neurotoxic insult in these models does not fully replicate the progressive nature of human Parkinson's disease, they remain one of the most widely used and informative preclinical models of the disorder[2].
Analytical Methodology
The detection and quantification of BPTP and its metabolite BPP+ in biological tissues, such as brain homogenates and plasma, are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS)[11][12][13]. These methods offer high sensitivity and selectivity, allowing for the accurate measurement of very low concentrations of the analytes. The sample preparation usually involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the compounds of interest from the biological matrix.
Experimental Protocol: Induction of Parkinsonism in a Mouse Model
The following is a generalized protocol for inducing a Parkinsonian phenotype in mice using a tetrahydropyridine-based neurotoxin like BPTP. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. The handling of potent neurotoxins requires strict safety precautions.
-
Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to the neurotoxic effects of MPTP and its analogs.
-
Neurotoxin Preparation: BPTP hydrochloride is dissolved in sterile, pyrogen-free saline to the desired concentration (e.g., 2-4 mg/mL). The solution should be freshly prepared before each use.
-
Administration: BPTP is administered to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosing regimen is four injections of 10-20 mg/kg, spaced two hours apart, on a single day.
-
Post-Injection Monitoring: Animals should be closely monitored for any signs of distress. It is normal for the animals to show acute behavioral effects, such as reduced mobility, during the injection period.
-
Behavioral Assessment: Behavioral testing is typically performed 7-21 days after the neurotoxin administration, allowing time for the neurodegenerative process to stabilize. A battery of motor tests (e.g., open-field, rotarod, pole test) is used to assess the degree of motor impairment.
-
Neurochemical and Histological Analysis: Following the completion of behavioral testing, animals are euthanized, and their brains are collected. The striata are dissected for neurochemical analysis of dopamine and its metabolites by HPLC. The midbrain, containing the substantia nigra, is processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to quantify the loss of dopaminergic neurons.
Caption: Workflow for inducing and assessing Parkinsonism in a mouse model.
Conclusion
This compound is a potent neurotoxin that, through its metabolite BPP+, selectively targets and destroys dopaminergic neurons of the nigrostriatal pathway. Its pharmacological profile, characterized by MAO-B-dependent metabolic activation, uptake via the dopamine transporter, and mitochondrial toxicity, makes it a valuable research tool for modeling Parkinson's disease. A thorough understanding of its mechanism of action is crucial for researchers utilizing this and related compounds to unravel the complexities of neurodegenerative disorders and to develop novel therapeutic interventions.
References
- 1. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical and behavioral effects of systemic and intranigral administration of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Serendipitous Discovery and Scientific Revolution of Tetrahydropyridine-Based Neurotoxins: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of tetrahydropyridine-based neurotoxins, with a primary focus on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). What began as a tragic series of illicit drug accidents has profoundly reshaped our understanding of neurodegenerative diseases, particularly Parkinson's disease, and has become an indispensable tool in the development of novel neuroprotective therapies.
A Tragic Unveiling: The "Frozen Addicts" and the Dawn of a New Research Era
The story of tetrahydropyridine-based neurotoxins is inextricably linked to two unfortunate events in the late 1970s and early 1980s. In 1976, Barry Kidston, a 23-year-old chemistry graduate student, synthesized a batch of the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) and self-injected the substance.[1] Within days, he developed severe symptoms of Parkinson's disease, a condition typically associated with aging.[1] His case was a medical mystery until a similar, more widespread incident occurred in 1982. A group of young heroin users in California suddenly developed profound, irreversible parkinsonism, leaving them in a "frozen" state, conscious but unable to move or speak.[2]
Enter Dr. J. William Langston, a neurologist who astutely connected these cases to a contaminated batch of synthetic heroin.[2] In a landmark 1983 paper published in Science, Langston and his colleagues identified the contaminant as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a byproduct of improper MPPP synthesis.[3] This discovery was a watershed moment, providing the first direct evidence that a chemical compound could selectively destroy the same dopaminergic neurons in the substantia nigra that are lost in Parkinson's disease.[4][5] The "frozen addicts" became a poignant human model of Parkinson's disease, and MPTP was catapulted to the forefront of neuroscience research.[2]
The Chemistry of Toxicity: From Prodrug to Potent Neurotoxin
MPTP itself is not the direct cause of neuronal death.[6] It is a lipophilic prodrug that readily crosses the blood-brain barrier.[1][7] Once in the brain, it is metabolized into its toxic form, 1-methyl-4-phenylpyridinium (MPP+), through a two-step process catalyzed primarily by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells.[5][8]
This bioactivation is a critical step in MPTP's neurotoxicity. Inhibition of MAO-B has been shown to prevent the conversion of MPTP to MPP+ and thus protect against its harmful effects.[1][4]
Signaling Pathway of MPTP-induced Neurotoxicity
Caption: Metabolic activation and mechanism of MPTP neurotoxicity.
The resulting MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][9] This selective uptake explains the vulnerability of these specific neurons to MPTP's effects. Inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[5][8] This disruption of mitochondrial respiration leads to a cascade of catastrophic events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[8][10]
Experimental Protocols: Harnessing a Toxin for Scientific Advancement
The discovery of MPTP's neurotoxic properties revolutionized Parkinson's disease research by providing a reliable and reproducible animal model of the disease.[11][12] This has allowed scientists to study the pathogenesis of the disease and to test potential therapeutic interventions in a way that was previously impossible.
Synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP was first synthesized in 1947 by Ziering and colleagues.[1] The synthesis involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[1]
Step-by-step methodology:
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Piperidone: Add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether dropwise to the Grignard reagent at a controlled temperature (typically 0°C).
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield 1-methyl-4-phenyl-4-piperidinol.
-
Dehydration to MPTP: The purified 1-methyl-4-phenyl-4-piperidinol is then dehydrated to form MPTP. This can be achieved by heating with a strong acid, such as concentrated hydrochloric acid.[13] The resulting MPTP hydrochloride can be neutralized to obtain the free base.
Note: The synthesis of MPTP should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions due to its extreme neurotoxicity.
Induction of Parkinsonism in a Mouse Model with MPTP
Mice are a commonly used animal model for studying MPTP-induced neurotoxicity.[11] Different dosing regimens can be used to induce acute, sub-acute, or chronic models of Parkinson's disease.[1]
Step-by-step methodology (Sub-acute model):
-
Animal Selection: Use a susceptible mouse strain, such as C57BL/6.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free saline to the desired concentration.
-
Administration: Administer MPTP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common sub-acute protocol involves daily injections of 20-30 mg/kg for 5 consecutive days.
-
Behavioral Assessment: Monitor the mice for the development of motor deficits using tests such as the rotarod, pole test, or open-field test.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue for neurochemical analysis of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
-
Histopathological Analysis: Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
In Vitro MPP+ Neurotoxicity Assay
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study the neurotoxic effects of MPP+.[14]
Step-by-step methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.[14]
-
MPP+ Treatment: Expose the cells to varying concentrations of MPP+ for a specified duration (e.g., 24-48 hours).[15]
-
Cell Viability Assessment: Measure cell viability using assays such as the MTT assay, which assesses mitochondrial function.[14]
-
Apoptosis Assays: Assess for apoptosis by measuring markers such as caspase-3 activation or DNA fragmentation.[15]
-
ROS Measurement: Quantify the production of reactive oxygen species using fluorescent probes.
Histopathological Analysis of Dopaminergic Neuron Loss
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for identifying and quantifying dopaminergic neurons.
Step-by-step methodology:
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose solution.
-
Sectioning: Section the brain, particularly the region containing the substantia nigra and striatum, using a cryostat or vibratome.
-
Immunostaining:
-
Blocking: Incubate the sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the sections with a primary antibody against TH overnight at 4°C.
-
Secondary Antibody: Wash the sections and incubate with a fluorescently-labeled or biotinylated secondary antibody that recognizes the primary antibody.
-
Visualization: If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex and then visualize with a chromogen like DAB. For fluorescently-labeled secondary antibodies, visualize using a fluorescence microscope.
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra to determine the extent of neuronal loss.
Quantitative Data on Tetrahydropyridine-Based Neurotoxins
The discovery of MPTP spurred the synthesis and testing of numerous analogs to understand the structure-activity relationships for neurotoxicity.
Table 1: Relative Neurotoxic Potency of MPTP and its Analogs
| Compound | Relative Potency (vs. MPTP) | Key Structural Feature | Reference |
| MPTP | 1.0 | Phenyl group at position 4 | [8] |
| 2'-Methyl-MPTP | More potent | Methyl group at the 2' position of the phenyl ring | [11] |
| 2'-Fluoro-MPTP | More potent | Fluorine at the 2' position of the phenyl ring | [8] |
| 4'-Amino-MPTP | Neurotoxic | Amino group at the 4' position of the phenyl ring | [7] |
Note: Relative potency can vary depending on the animal model and the specific experimental conditions.
Therapeutic Strategies and Neuroprotection
The MPTP model has been instrumental in the development and testing of neuroprotective agents for Parkinson's disease.
Table 2: Efficacy of Selected Neuroprotective Agents in the MPTP Model
| Agent | Mechanism of Action | Efficacy in MPTP Model | Reference |
| Selegiline (Deprenyl) | Irreversible MAO-B inhibitor | Prevents MPTP-induced neurotoxicity when given as a pretreatment. | [16] |
| Rasagiline | Irreversible MAO-B inhibitor | Neuroprotective effects in MPTP models. | [12] |
| Safinamide | Reversible MAO-B inhibitor | Mitigates loss of dopaminergic neurons in MPTP-treated mice. | [17] |
| Caffeine | Adenosine A2A receptor antagonist | Shows neuroprotective effects against MPTP-induced neurodegeneration. | [18] |
| Resveratrol | Antioxidant and anti-inflammatory | Reduces glial activation and protects dopaminergic neurons in MPTP-treated mice. | |
| Catalpol | Anti-inflammatory and antioxidant | Mitigates the loss of dopaminergic neurons induced by MPTP. |
Beyond MPTP: Other Tetrahydropyridine-Based Neurotoxins
While MPTP remains the most well-known and studied tetrahydropyridine-based neurotoxin, research into its analogs has revealed that structural modifications can significantly alter their neurotoxic potential.[7][8] The core tetrahydropyridine ring with a 4-phenyl substitution appears to be a key pharmacophore for neurotoxicity, with substitutions on the phenyl ring influencing the compound's interaction with MAO-B and its subsequent uptake into dopaminergic neurons.[8] The study of these analogs continues to provide valuable insights into the mechanisms of neurodegeneration.
Conclusion
The discovery of MPTP's neurotoxic properties, born from a series of tragic accidents, has had an immeasurable impact on the field of neuroscience. It provided a crucial link between environmental toxins and Parkinson's disease, and in doing so, created an invaluable tool for research. The in-depth understanding of its mechanism of action has paved the way for the development of new therapeutic strategies aimed at slowing or halting the progression of this devastating neurodegenerative disease. The legacy of the "frozen addicts" is a testament to the unpredictable nature of scientific discovery and the profound impact that a single molecule can have on our understanding of human health and disease.
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]
- 3. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. niehs.nih.gov [niehs.nih.gov]
- 7. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of caffeine in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
An In-Depth Technical Guide to the Structural Analogs of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP): Synthesis, Neurotoxic Potential, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) and its analogs represent a significant class of compounds in the study of neurodegenerative diseases, particularly Parkinson's disease. This guide provides a comprehensive technical overview of the synthesis, metabolism, and neurotoxicology of BPTP analogs. We will delve into the critical structure-activity relationships that govern their biological actions, offering insights for the rational design of novel chemical probes to study neurotoxic mechanisms and the development of potential neuroprotective agents. This document is intended to be a valuable resource for researchers in medicinal chemistry, neuropharmacology, and drug discovery, providing both foundational knowledge and detailed experimental considerations.
Introduction: The Significance of the Tetrahydropyridine Scaffold
The tetrahydropyridine scaffold gained notoriety in the field of neuroscience with the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a contaminant in a clandestinely produced opioid that induced a severe and irreversible form of parkinsonism in users.[1][2] This tragic event, however, opened up a new avenue for Parkinson's disease research by providing a robust chemical model to study the degeneration of dopaminergic neurons in the substantia nigra.[3][4]
The neurotoxicity of MPTP is not inherent to the molecule itself but is a result of its bioactivation in the brain.[5] This metabolic process, primarily mediated by monoamine oxidase B (MAO-B), converts MPTP into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[6][7] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[3][8]
This compound (BPTP) is a close structural analog of MPTP, and its study, along with its derivatives, is crucial for understanding the nuanced structure-activity relationships (SAR) that govern neurotoxicity. By systematically modifying the core tetrahydropyridine ring, the N-benzyl group, and the 4-phenyl moiety, researchers can probe the molecular requirements for MAO-B subscription, metabolic conversion rates, and interaction with the dopamine transporter. This knowledge is not only vital for elucidating the mechanisms of neurodegeneration but also for designing novel therapeutic agents that may modulate these pathways. For instance, the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold has been identified as a valuable fragment for developing potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death pathways.[9]
This guide will provide a detailed exploration of the synthesis of BPTP analogs, the methodologies to assess their neurotoxic potential, and the critical structural features that dictate their activity.
The Metabolic Activation Pathway: A Pre-requisite for Neurotoxicity
The paradigm of MPTP's bioactivation serves as the foundational model for understanding the potential neurotoxicity of BPTP and its analogs. The journey from a relatively innocuous protoxin to a potent neurotoxin involves a series of well-defined enzymatic steps.
Caption: Metabolic activation of BPTP to its toxic pyridinium species.
The critical initiating step is the oxidation of the tetrahydropyridine ring by MAO-B, an enzyme located on the outer mitochondrial membrane of glial cells and some neurons.[6][7] This two-electron oxidation yields the corresponding dihydropyridinium intermediate. A subsequent oxidation step, which can be incomplete, leads to the formation of the fully aromatic and toxic pyridinium ion.[10]
The structure of the N-substituent and the 4-phenyl group significantly influences the efficiency of this metabolic conversion. For an analog to be neurotoxic, it must be a substrate for MAO-B. The resulting pyridinium metabolite must then be a substrate for the dopamine transporter to be actively sequestered into dopaminergic neurons, leading to its selective toxicity.[8]
Synthesis of this compound and its Analogs
The synthesis of BPTP and its analogs can be achieved through several established chemical routes. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the benzyl and phenyl rings.
General Synthetic Approach
A common and versatile method involves the reaction of a substituted 4-phenylpyridine with a substituted benzyl halide, followed by reduction of the resulting pyridinium salt.
Caption: A general synthetic scheme for preparing BPTP analogs.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine
This protocol describes the synthesis of a BPTP analog with a phenylethyl group at the 4-position of the pyridine ring.[6]
Step 1: Quaternization
-
In a round-bottom flask, dissolve 4-(2-phenylethyl)pyridine (1 equivalent) and benzyl chloride (2 equivalents) in acetone.
-
Reflux the mixture for 48 hours.
-
The precipitated 1-benzyl-4-(2-phenylethyl)pyridinium chloride is collected by filtration, washed with acetone, and dried under vacuum at 50°C.
Step 2: Reduction
-
Suspend the 1-benzyl-4-(2-phenylethyl)pyridinium chloride (1 equivalent) in methanol and cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (multiple equivalents) portion-wise with vigorous stirring over 40 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring for an additional hour at 0°C.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the final product, 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine, as a pale yellow oil.[6]
Structure-Activity Relationships (SAR) of BPTP Analogs
The neurotoxic potential of BPTP analogs is exquisitely sensitive to their chemical structure. Modifications at three key positions—the N-benzyl group, the 4-phenyl ring, and the tetrahydropyridine core—can dramatically alter their biological activity.
Modifications of the N-Substituent
The nature of the substituent on the nitrogen atom is a primary determinant of whether a tetrahydropyridine derivative will be a substrate for MAO-B.
| N-Substituent | Relative MAO-B Substrate Activity | Neurotoxic Potential | Rationale |
| Methyl (in MPTP) | High | High | The small methyl group is well-tolerated by the active site of MAO-B. |
| Benzyl (in BPTP) | Moderate to High | Potentially High | The benzyl group is also a substrate for MAO-B, leading to the formation of the corresponding pyridinium ion. |
| Bulky Alkyl Groups | Low to Negligible | Low to Negligible | Steric hindrance from bulky groups can prevent efficient binding to the MAO-B active site. |
| Hydrogen | Low | Low | The unsubstituted amine is generally a poor substrate for MAO-B. |
Modifications of the 4-Phenyl Ring
Substitution on the 4-phenyl ring can influence both the interaction with MAO-B and the subsequent uptake of the pyridinium metabolite by the dopamine transporter.
| 4-Phenyl Substituent | Effect on Neurotoxicity | Rationale |
| Unsubstituted | High (in MPTP) | The unsubstituted phenyl ring is optimal for both MAO-B metabolism and DAT recognition of the MPP+ metabolite. |
| Electron-donating groups (e.g., -OCH3) | Generally decreases | May alter the electronic properties of the molecule, reducing its affinity for MAO-B or DAT. |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | Variable | Can have complex effects on metabolism and transporter affinity. Some halogenated analogs retain significant toxicity. |
| Bulky groups | Generally decreases | Steric hindrance can interfere with binding to MAO-B or DAT. |
Modifications of the Tetrahydropyridine Core
Alterations to the tetrahydropyridine ring itself can have a profound impact on the molecule's ability to be oxidized by MAO-B.
| Core Modification | Effect on Neurotoxicity | Rationale |
| Saturation (Piperidine) | Abolished | The fully saturated piperidine ring is not a substrate for MAO-B. |
| Aromatization (Pyridine) | The pyridinium ion is the toxic species, but the parent pyridine is not a pro-toxin. | The pyridinium ion is the ultimate neurotoxin, but it must be formed from the tetrahydropyridine precursor. |
| Positional Isomers of the Double Bond | Can alter | The position of the double bond is critical for the initial oxidation by MAO-B. |
A notable example of how a seemingly minor structural change can abolish neurotoxicity is seen in 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). Despite being efficiently converted by MAO-B to its dihydropyridinium intermediate, BMTP is not neurotoxic in mice at high doses.[2][10] This suggests that in vivo factors, such as pharmacokinetics or alternative metabolic pathways, may prevent the formation or accumulation of the toxic pyridinium species in the brain.[10]
In Vitro and In Vivo Models for Neurotoxicity Assessment
A multi-tiered approach utilizing both in vitro and in vivo models is essential for comprehensively evaluating the neurotoxic potential of BPTP analogs.[11][12]
In Vitro Assays
-
MAO-B Substrate Activity: Purified MAO-B enzyme preparations can be used to determine if a BPTP analog is a substrate and to measure the kinetics of its oxidation.
-
Cell Viability Assays: Dopaminergic cell lines (e.g., SH-SY5Y) can be used to assess the cytotoxicity of the parent compounds and their potential pyridinium metabolites. Cell viability can be measured using assays such as the MTT or LDH release assays.[13]
-
Mitochondrial Function Assays: The effect of the compounds on mitochondrial respiration can be assessed by measuring oxygen consumption rates and the activity of mitochondrial complex I.
-
Dopamine Uptake Inhibition Assays: Synaptosomal preparations or cells expressing the dopamine transporter can be used to determine if the pyridinium metabolites are substrates for DAT.[8]
In Vivo Models
-
Rodent Models: Mice and rats are commonly used to assess the in vivo neurotoxicity of tetrahydropyridine derivatives.[3][4] Systemic administration of a neurotoxic analog should lead to a selective loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels.
-
Behavioral Assessments: Motor deficits characteristic of parkinsonism, such as bradykinesia and rigidity, can be quantified using various behavioral tests.
-
Post-mortem Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and measurement of dopamine and its metabolites in the striatum are crucial for confirming neurodegeneration.
Conclusion and Future Directions
The study of structural analogs of this compound provides invaluable insights into the molecular mechanisms of neurotoxicity. The well-defined structure-activity relationships for this class of compounds offer a powerful tool for medicinal chemists and neuropharmacologists. By understanding the structural requirements for MAO-B metabolism and dopamine transporter recognition, researchers can design novel chemical probes to dissect the intricate pathways of neurodegeneration.
Future research in this area should focus on:
-
Developing more selective BPTP analogs: Creating analogs that are metabolized by specific isoforms of MAO or are taken up by other monoamine transporters could help to elucidate the roles of different neuronal populations in neurodegenerative processes.
-
Designing neuroprotective agents: By modifying the BPTP scaffold to block MAO-B activity or inhibit the uptake of neurotoxins, it may be possible to develop novel therapeutic strategies for Parkinson's disease.
-
Exploring the therapeutic potential of non-neurotoxic analogs: The 4-phenyl-1,2,3,6-tetrahydropyridine core is a versatile scaffold that has shown promise in other therapeutic areas, such as in the development of PARP-1 inhibitors and antipsychotic agents.[9][14]
The legacy of MPTP and its analogs, including BPTP, continues to be a cornerstone of Parkinson's disease research. The principles of pro-drug activation and selective neuronal targeting discovered through the study of these molecules will undoubtedly continue to guide the development of the next generation of neuroscience research tools and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 11. "Design and Synthesis of a Novel Neuroprotective Brain-Targeting Amylin" by Riad Bellili [digitalcommons.chapman.edu]
- 12. invivobiosystems.com [invivobiosystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benign Counterpart: A Technical Guide to 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), a close structural analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While MPTP is renowned for its ability to induce a Parkinson's disease-like syndrome through the destruction of dopaminergic neurons, BPTP is notably non-neurotoxic. This intriguing difference makes BPTP an invaluable tool in neuroscience research, particularly in the study of Parkinson's disease, dopamine transporter (DAT) function, and the mechanisms of neurotoxicity. This document delves into the synthesis, chemical properties, metabolism, and the compelling reasons behind its lack of toxicity, offering a detailed exploration of its applications as a research chemical.
Introduction: The Tale of Two Tetrahydropyridines
The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces irreversible parkinsonism in humans and primates revolutionized the study of Parkinson's disease.[1] MPTP, a pro-toxin, is metabolized to the active neurotoxin 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B).[2] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial respiration, leading to cell death.[3]
In the quest to understand the precise molecular determinants of MPTP's toxicity, a range of structural analogs have been synthesized and studied. Among these, this compound (BPTP) stands out. By replacing the N-methyl group of MPTP with a larger N-benzyl group, the neurotoxic properties are abolished. This guide will illuminate the chemistry, pharmacology, and utility of this critical control compound.
Chemical Properties and Synthesis
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N | N/A |
| Molecular Weight | 263.38 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Synthesis of this compound (BPTP)
The synthesis of BPTP can be achieved through a two-step process involving the quaternization of 4-phenylpyridine with benzyl chloride to form the pyridinium salt, followed by reduction to the tetrahydropyridine.
Step 1: Synthesis of 1-Benzyl-4-phenylpyridinium Chloride
A solution of 4-phenylpyridine and benzyl chloride in a suitable solvent like acetonitrile is refluxed to yield 1-benzyl-4-phenylpyridinium chloride.[4]
Step 2: Reduction to this compound
The resulting pyridinium salt is then reduced using a reducing agent such as sodium borohydride in a protic solvent like methanol to yield BPTP.
Experimental Protocol: Synthesis of a BPTP Analog (1-benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine)
This protocol for a closely related analog provides a representative synthetic route.
-
Quaternization: 4-(2-Phenylethyl)pyridine (1.0 eq) and benzyl chloride (2.0 eq) are refluxed in acetone for 48 hours. The precipitated 1-benzyl-4-(2-phenylethyl)pyridinium chloride is filtered, washed with acetone, and dried.[4]
-
Reduction: The pyridinium chloride (1.0 eq) is suspended in methanol and cooled to 0°C. Sodium borohydride (7.1 eq) is added portion-wise with vigorous stirring over 40 minutes.[4]
-
Work-up: After an additional hour of stirring, the reaction mixture is concentrated, and the residue is partitioned between water and dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the final product.[4]
Caption: Synthesis workflow for BPTP.
Metabolism and the Absence of Neurotoxicity
The key to understanding BPTP's lack of neurotoxicity lies in its metabolism and subsequent interactions within the brain.
Metabolic Pathway
Similar to MPTP, the benzyl analog of MPTP (BMTP), which has a methyl group on the nitrogen instead of a benzyl group, is metabolized by MAO-B. This enzymatic oxidation converts the tetrahydropyridine to its corresponding dihydropyridinium and subsequently to the pyridinium ion.[5] It is highly probable that BPTP follows a similar metabolic fate.
Caption: Proposed metabolic pathway of BPTP.
Mechanism of Non-Toxicity
While the pyridinium metabolite of the MPTP analog, BMTP, is toxic when directly infused into the rat striatum, systemic administration of BMTP is not neurotoxic.[5] This suggests that pharmacokinetic factors, rather than a lack of inherent toxicity of the metabolite, are responsible for the safety of the parent compound. The larger benzyl group on the nitrogen atom likely alters the molecule's ability to cross the blood-brain barrier and/or be efficiently taken up by the dopamine transporter into dopaminergic neurons. This prevents the toxic pyridinium metabolite from reaching concentrations high enough to inhibit mitochondrial function and trigger cell death.
Comparative Toxicity Profile: MPTP vs. BPTP (and its analog BMTP)
| Compound | Neurotoxicity in vivo (Systemic) | Dopamine Depletion | Putative Mechanism |
| MPTP | Highly Neurotoxic | Significant depletion of striatal dopamine[6] | Efficiently crosses the blood-brain barrier, is metabolized to MPP+, and is actively transported into dopaminergic neurons by DAT.[1][3] |
| BPTP/BMTP | Non-neurotoxic | No significant dopamine depletion observed.[5] | Although metabolized to a toxic pyridinium species, pharmacokinetic properties (e.g., altered blood-brain barrier penetration or reduced DAT uptake) prevent the metabolite from reaching toxic concentrations in dopaminergic neurons.[5] |
Applications in Neuroscience Research
The non-toxic nature of BPTP, coupled with its structural similarity to MPTP, makes it an indispensable tool for dissecting the mechanisms of MPTP-induced neurotoxicity and for studying the dopamine transporter.
Negative Control in Parkinson's Disease Models
In studies investigating the effects of MPTP, BPTP can be used as a negative control to distinguish the specific effects of the neurotoxin from non-specific effects of the tetrahydropyridine chemical scaffold. By administering BPTP to a control group of animals, researchers can ensure that any observed behavioral, cellular, or molecular changes in the MPTP-treated group are a direct result of the neurotoxic process and not due to other pharmacological properties of the compound.
Dopamine Transporter (DAT) Ligand
Hypothetical Dopamine Transporter Binding Assay Protocol
-
Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rodent brains.
-
Radioligand Binding: Incubate the synaptosomal preparation with a known radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of BPTP.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of BPTP (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
Conclusion
This compound is more than just an inactive analog of a potent neurotoxin. Its unique properties provide a critical lens through which the intricate mechanisms of MPTP-induced neurodegeneration can be examined. By serving as a stable and non-toxic control, BPTP allows for the precise attribution of experimental findings to the neurotoxic cascade initiated by MPTP. Furthermore, its potential as a dopamine transporter ligand offers avenues for exploring the function and pharmacology of this key protein in dopamine homeostasis. For researchers in the fields of neuropharmacology, neurotoxicology, and drug discovery for neurodegenerative diseases, a thorough understanding of BPTP is essential for designing rigorous and well-controlled experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
The Enigmatic Potential of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Derivatives: A Technical Guide to Their Biological Activity
Introduction: A Tale of Two Molecules
In the landscape of neuropharmacology, structural similarity can be a harbinger of profound biological activity. The 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) scaffold presents a compelling case study. Its architecture bears a striking resemblance to the notorious neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its ability to induce a Parkinsonian-like syndrome. This structural kinship is not a mere coincidence but a gateway to understanding the potential therapeutic applications of BPTP derivatives. The very enzyme that bioactivates MPTP into its toxic metabolite, MPP+, is monoamine oxidase B (MAO-B).[1] This critical interaction positions the BPTP core as a prime candidate for the development of novel MAO inhibitors.
This guide delves into the biological activities of BPTP derivatives, with a primary focus on their potential as inhibitors of monoamine oxidase and their consequent neuroprotective effects. We will explore the synthetic pathways to access these molecules, the methodologies to evaluate their biological efficacy, and the structure-activity relationships that govern their interactions with their biological targets.
Synthetic Strategies: Accessing the BPTP Core
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of the parent 4-phenyl-1,2,3,6-tetrahydropyridine with a variety of substituted benzyl halides. This approach allows for the facile introduction of diverse functionalities onto the benzyl moiety, enabling a systematic exploration of the structure-activity landscape.
References
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine as a research chemical
An In-depth Technical Guide to 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) as a Research Chemical
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BPTP) is a close structural analog of the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Unlike its infamous counterpart, BPTP is considered non-neurotoxic in vivo. This unique characteristic makes it an indispensable tool in the field of neurodegenerative disease research. It serves as a critical negative control, enabling scientists to dissect the specific molecular events that confer neurotoxicity upon MPTP and to validate mechanisms of neuroprotection. This guide provides a comprehensive overview of BPTP, from its fundamental chemical properties and synthesis to its comparative metabolism and applications in creating robust experimental models of Parkinson's disease.
Introduction: The Tale of Two Analogs
The discovery that MPTP induces a syndrome in humans and primates virtually identical to Parkinson's disease was a watershed moment in neuroscience.[1] It provided a powerful chemical tool to model the selective destruction of dopaminergic neurons in the substantia nigra. The neurotoxicity of MPTP is not inherent to the parent molecule but is dependent on its bioactivation to the 1-methyl-4-phenylpyridinium ion (MPP+).[2][3][4]
BPTP enters the scientific narrative as a crucial comparator. By substituting the N-methyl group of MPTP with a larger N-benzyl group, the neurotoxic profile is eliminated.[5][6] Studying why BPTP, despite its structural similarity and shared metabolic enzyme, fails to produce dopaminergic cell death provides profound insights into the precise structural and pharmacokinetic requirements for this class of neurotoxins. It allows researchers to isolate the effects of the MPP+ toxic cascade from other non-specific chemical effects.
Chemical Profile and Synthesis
Core Properties
A clear understanding of the physicochemical properties of BPTP is fundamental for its application in research.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 38025-45-5 | [7] |
| Molecular Formula | C₁₉H₂₁N | N/A |
| Molecular Weight | 263.38 g/mol | N/A |
| Appearance | Pale yellow oil or solid | [8] |
General Synthesis Pathway
The synthesis of BPTP is typically achieved through a two-step process starting from 4-phenylpyridine.
-
Quaternization: 4-Phenylpyridine is reacted with benzyl chloride, usually under reflux in a suitable solvent like acetone. This reaction forms the intermediate pyridinium salt, 1-benzyl-4-phenylpyridinium chloride.
-
Reduction: The pyridinium salt is then reduced to the target tetrahydropyridine. A common and effective reducing agent for this step is sodium borohydride (NaBH₄) in a protic solvent such as methanol, often at reduced temperatures to control the reaction's exothermicity.[8]
The final product is typically an oil that can be purified by chromatography. The identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Metabolic Activation
The central paradox of BPTP lies in its metabolism. Like MPTP, it is a substrate for monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain.[3][9][10][11] However, the consequences of this metabolism are vastly different.
The bioactivation of both MPTP and BPTP is a two-step oxidative process:
-
Initial Oxidation: MAO-B catalyzes a two-electron oxidation of the tetrahydropyridine ring to form a dihydropyridinium intermediate. For MPTP, this is 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+); for BPTP, it is 1-benzyl-4-phenyl-2,3-dihydropyridinium (BMDP+).[5][6][9]
-
Final Oxidation: The unstable dihydropyridinium intermediate undergoes further oxidation to the stable, fully aromatic pyridinium ion. MPDP+ is converted to the ultimate neurotoxin MPP+, while BMDP+ is converted to the 1-benzyl-4-phenylpyridinium ion (BMP+).[5][6][9]
Recent research has revealed a crucial detail in this pathway: the intermediate MPDP+ can passively diffuse out of astrocytes into the extracellular space, where its oxidation to the membrane-impermeable MPP+ occurs.[12] This compartmentalization explains how astrocytes, the site of metabolism, are spared from toxicity and provides the mechanism by which the toxin becomes available for uptake by neighboring dopaminergic neurons.[12] It is presumed that a similar extracellular conversion occurs for BMDP+.
Figure 1: Comparative metabolic pathways of MPTP and BPTP.
The Mechanism of Selective Neurotoxicity: Why BPTP Fails to Kill
The neurotoxicity of the MPTP cascade is a multi-step process that hinges on the specific properties of its final metabolite, MPP+.[2][9][13]
-
Selective Uptake: Extracellular MPP+ is a high-affinity substrate for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[4][9] This leads to the selective accumulation of MPP+ inside these specific neurons.
-
Mitochondrial Accumulation: Once inside the neuron, the positive charge of MPP+ drives its accumulation within mitochondria, which have a large negative membrane potential.[2][13]
-
Inhibition of Complex I: At the high concentrations reached within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][13][14][15]
-
Cellular Crisis: This inhibition leads to a catastrophic failure of cellular energy production (ATP depletion) and a massive increase in the production of reactive oxygen species (ROS), initiating oxidative stress and ultimately leading to apoptotic cell death.[14][16][17]
The non-neurotoxicity of BPTP in vivo is not because its metabolite, BMP+, is inherently non-toxic. In fact, direct injection of BMP+ into the brain can cause neuronal damage.[5][6] The lack of toxicity from systemic administration of BPTP is attributed to pharmacokinetic factors. The bulky benzyl group on BMP+ likely hinders its recognition and transport by the dopamine transporter (DAT). Without this critical, high-affinity uptake mechanism, BMP+ cannot accumulate to toxic concentrations within dopaminergic neurons, and the deadly cascade is never initiated.
Figure 2: Mechanism of MPP+ toxicity and the point of failure for BMP+.
Experimental Protocols & Applications
The primary role of BPTP is as a negative control in studies utilizing the MPTP model of Parkinson's disease. Its use is essential for demonstrating that the observed neurodegeneration and behavioral deficits are specifically due to the MPP+-mediated toxic cascade and not a general effect of administering a tetrahydropyridine compound.
In Vivo Studies
In a typical mouse model, animals would be divided into three groups:
-
Vehicle Control: Receives saline or the vehicle used to dissolve the compounds.
-
MPTP Group: Receives a neurotoxic regimen of MPTP (e.g., 20 mg/kg, subcutaneous injection, for multiple days).
-
BPTP Control Group: Receives an equimolar dose of BPTP, administered via the same route and schedule as the MPTP group.
The causality is established when the MPTP group shows significant loss of dopaminergic neurons and depletion of striatal dopamine, while the BPTP and vehicle groups are indistinguishable from each other.
Analytical Protocol: Quantification in Brain Tissue via LC-MS/MS
Accurate quantification of the parent compound and its metabolites in brain tissue is critical for pharmacokinetic and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[18][19][20][21]
Objective: To quantify the concentration of BPTP and its metabolite BMP+ in mouse striatal tissue.
Methodology:
-
Tissue Homogenization:
-
Accurately weigh the frozen striatal tissue sample.
-
Add 10 volumes of an ice-cold acidic solution (e.g., 0.4 M perchloric acid) containing an appropriate internal standard (e.g., a deuterated analog).
-
Homogenize the tissue using a sonicator or mechanical homogenizer, keeping the sample on ice at all times to prevent degradation.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed. Cation exchange cartridges are particularly effective for isolating the positively charged BMP+ metabolite.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant (or eluted sample from SPE) to an autosampler vial.
-
Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Instrumentation Parameters (Example):
| Parameter | Setting | Rationale |
| LC Column | C8 or Cation Exchange Column | C8 provides good reversed-phase retention for these compounds. Cation exchange offers excellent selectivity for the positively charged BMP+ metabolite and can be less affected by sample pH.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | The organic phase for eluting the analytes from the reversed-phase column. |
| Gradient | Optimized to separate BPTP and BMP+ from matrix interferences. | A typical gradient might run from 5% B to 95% B over several minutes. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for these polar, charged, or chargeable molecules. Positive mode is required to detect the protonated parent molecule [BPTP+H]⁺ and the permanently charged BMP⁺. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. |
MRM Transitions (Hypothetical):
-
BPTP: Q1 (Precursor Ion) -> Q3 (Product Ion). To be determined by direct infusion of a BPTP standard.
-
BMP+: Q1 (Precursor Ion) -> Q3 (Product Ion). To be determined by direct infusion of a BMP+ standard.
-
Internal Standard: Q1 -> Q3 transition for the chosen standard.
-
Quantification:
-
A standard curve is generated by spiking known concentrations of BPTP and BMP+ into blank brain homogenate.
-
The peak area ratio of the analyte to the internal standard is plotted against concentration to create a linear regression.
-
The concentrations in the unknown samples are calculated from this curve.
-
Safety and Handling
While BPTP is not a neurotoxin, it is still a research chemical and should be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[22]
-
Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[22]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
This compound is more than just an inactive analog; it is a powerful tool of scientific inquiry. Its value lies in its inactivity. By providing a structurally similar but non-toxic control, BPTP allows researchers to confirm that the cellular and behavioral pathologies observed in MPTP models are a direct result of the specific toxic mechanism of MPP+. This validates the MPTP model as a relevant tool for studying Parkinson's disease and for screening potential neuroprotective therapeutics. As research continues to unravel the complex mechanisms of neurodegeneration, the principled use of such elegant chemical controls will remain a cornerstone of rigorous and reproducible science.
References
- 1. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 38025-45-5|this compound|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics and computational analysis of the role of monoamine oxidase activity in delirium and SARS-COV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP, MPP+ and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Parkinson's Disease with BPTP
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a crucial tool in neuroscience research, primarily used as a less potent and more manageable precursor to the highly specific neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). When administered to rodents, BPTP is metabolized into MPTP, which can cross the blood-brain barrier.[1] This characteristic makes it an invaluable compound for inducing a reliable and reproducible model of Parkinson's Disease (PD).[2] The resulting pathology selectively targets and destroys dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), closely mimicking the hallmark neurodegeneration observed in human PD patients.[2][3]
Understanding the precise protocols for BPTP administration is paramount for ensuring experimental validity, reproducibility, and, most importantly, the safety of laboratory personnel. This guide provides an in-depth overview of the mechanism, experimental design considerations, and detailed protocols for the safe and effective use of BPTP in rodent models.
Mechanism of Neurotoxicity: The Path to Dopaminergic Cell Death
The neurotoxic effects of BPTP are not direct. Instead, it initiates a cascade of metabolic activation that culminates in the destruction of DA neurons. This multi-step process is a key reason for its specificity.
-
Metabolic Conversion: Following systemic administration, the lipophilic BPTP readily distributes throughout the body and crosses the blood-brain barrier. Within the brain, it is metabolized by Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[4]
-
Selective Uptake: MPP+ is then released into the extracellular space. Crucially, its structure allows it to be recognized and actively taken up by the dopamine transporter (DAT), which is densely expressed on the terminals of dopaminergic neurons. This selective uptake mechanism is what concentrates the toxin specifically within the target neurons.[4][5]
-
Mitochondrial Impairment: Once inside the DA neuron, MPP+ accumulates in the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[6][7][8]
-
Cellular Demise: The inhibition of Complex I leads to a catastrophic failure of cellular energy production (ATP depletion) and a massive increase in the production of reactive oxygen species (ROS), inducing severe oxidative stress.[5][7][9] This combination of energy failure and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, leading to the demise of the neuron.[6][7]
Experimental Design Considerations
The success and reproducibility of a BPTP-induced Parkinson's model hinge on careful experimental design. Several factors must be considered.
Rodent Model Selection
The choice of animal model is critical, as sensitivity to MPTP-induced neurotoxicity is highly species- and strain-dependent.
-
Mice: Mice are generally more sensitive to MPTP than rats.[10] The C57BL/6 strain is the most widely used and characterized due to its high susceptibility to the toxin.[2][6][11] Other strains like BALB/c and Swiss Webster are significantly more resistant.[2][11] This differential sensitivity may be linked to factors like brain MAO-B activity and the baseline number of SNpc neurons.[6][12]
-
Rats: Rats are notoriously resistant to MPTP neurotoxicity.[6][10] Achieving significant and lasting dopaminergic lesions often requires much higher or repeated doses compared to mice.[13][14] Sprague-Dawley rats are commonly used when a rat model is required.
-
Age and Sex: Sensitivity to MPTP increases with age.[11][13][15] Older animals (e.g., 10-18 months) show more pronounced dopamine depletion compared to young adults.[15] Most studies are conducted in male mice, as they tend to show a more consistent response.
Route and Volume of Administration
The method of delivery impacts the bioavailability of BPTP and the stress induced in the animal.
| Route | Description | Advantages | Disadvantages | Recommended Volume (Mouse) |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, technically straightforward, suitable for repeated dosing.[16] | Risk of injecting into abdominal organs if performed incorrectly. | < 2-3 mL[17] |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption. Minimally stressful. | Slower onset of action. Potential for local irritation. | < 2 mL |
| Intravenous (IV) | Injection directly into a vein, typically the lateral tail vein. | 100% bioavailability, immediate effect.[16] | Technically challenging, can be stressful, requires proper restraint and warming.[18][19] | < 0.2 mL[17] |
Causality: The Intraperitoneal (IP) route is most common for MPTP/BPTP studies because it provides a balance of rapid systemic delivery without the technical difficulty and stress of IV injections, making it ideal for the multiple-dosing regimens often required.[16]
Dosage and Dosing Regimens
The desired outcome—acute toxicity, subacute degeneration, or chronic progression—dictates the dosing strategy. Dosages are typically calculated based on the weight of the free base compound.
| Regimen | Description | Typical Mouse Dosage (C57BL/6) | Purpose |
| Acute | High dose(s) given over a short period (e.g., 24 hours). | 4 injections of 20 mg/kg, 2 hours apart.[3][20] | Induces rapid and severe depletion of striatal dopamine (>90%) and significant neuronal loss.[3][20] |
| Subacute | Daily injections for several consecutive days. | 25-30 mg/kg once daily for 5-7 days.[21] | Produces a substantial but less severe lesion than the acute model, allowing for studies on neuroprotection and behavioral recovery. |
| Chronic | Lower doses administered over several weeks. | 25 mg/kg MPTP + 100 mg/kg probenecid, twice weekly for 5 weeks. | Aims to model the progressive nature of PD. Probenecid is often co-administered to inhibit renal excretion of MPP+, thereby enhancing its CNS concentration.[22] |
Trustworthiness: Always begin with a pilot study to determine the optimal dose for your specific strain, age, and source of animals, as sensitivity can vary. Monitor animals closely for signs of severe toxicity (e.g., excessive weight loss, immobility) and establish humane endpoints.
Protocols for BPTP Administration
CRITICAL: Safety & Handling of BPTP
BPTP and its metabolite MPTP are potent human neurotoxins. Accidental exposure can lead to irreversible parkinsonian symptoms. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with BPTP, from weighing powder to preparing solutions and loading syringes, MUST be performed inside a certified chemical fume hood or a Class II biological safety cabinet.[23][24]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All contaminated materials (syringes, tubes, bedding, carcasses) must be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[23] Cages of treated animals should be clearly marked with a biohazard sign.[24]
-
Spill Cleanup: In case of a spill, evacuate the area. Use a spill kit designed for toxic chemicals. For powdered toxin, cover with a damp cloth to avoid aerosolization. Decontaminate the area with a solution like 0.5% sodium hypochlorite for at least five minutes.[25]
Protocol: Preparation of BPTP Solution
This protocol describes the preparation of a 10 mg/mL BPTP solution in sterile saline for injection.
Materials:
-
This compound (BPTP) powder
-
Sterile, isotonic (0.9%) saline
-
Sterile 15 mL conical tube
-
Vortex mixer and/or sonicator
-
Sterile syringe and 0.22 µm syringe filter
Procedure:
-
Perform all steps in a chemical fume hood.
-
Calculate the required mass of BPTP. For example, to make 10 mL of a 10 mg/mL solution, weigh out 100 mg of BPTP powder. Expert Insight: Avoid weighing out small amounts of powder directly. It is safer and more accurate to create a stock solution.
-
Carefully transfer the weighed BPTP powder into the sterile 15 mL conical tube.
-
Add the desired volume of sterile saline (e.g., 10 mL).
-
Cap the tube tightly and vortex vigorously for 1-2 minutes. BPTP may be difficult to dissolve.
-
If necessary, use a bath sonicator to aid dissolution until the solution is clear. Gentle warming (to ~37°C) can also be used, but avoid overheating.
-
Once fully dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe tip.
-
Filter the solution into a new sterile, labeled tube or vial. This step ensures the final solution is sterile for injection.
-
Store the prepared solution protected from light at 4°C for short-term use (consult manufacturer data for stability).
Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for administering the prepared BPTP solution.
Procedure:
-
Calculate Dose: Weigh the mouse immediately before injection. Calculate the required injection volume using the formula: Volume (mL) = (Desired Dose [mg/kg] x Mouse Weight [kg]) / Solution Concentration [mg/mL]
-
Prepare Syringe: Using a sterile 1 mL syringe with a 25-27 gauge needle, draw up the calculated volume of BPTP solution.[17] Expel any air bubbles.[26][27]
-
Restrain the Animal: Firmly grasp the mouse by the scruff of the neck to immobilize its head and forelimbs.[18][19] Secure the tail with your pinky finger of the same hand.
-
Position for Injection: Tilt the mouse so its head is pointing slightly downwards. This causes the abdominal organs to shift away from the injection site, reducing the risk of injury.[16]
-
Administer Injection: Identify the lower right quadrant of the abdomen. Insert the needle at a 15-20 degree angle, just deep enough to penetrate the peritoneal wall.
-
Inject: Slowly depress the plunger to administer the solution.[28]
-
Withdraw and Monitor: Smoothly withdraw the needle. Return the mouse to its home cage and monitor it for any immediate adverse reactions. Continue to monitor daily for the duration of the experiment for changes in weight, behavior, and overall health.
Post-Administration Evaluation
Following BPTP administration, a combination of behavioral and post-mortem analyses is required to validate the Parkinsonian model.
-
Behavioral Testing: Motor deficits typically appear within days to weeks, depending on the dosing regimen. Common tests include:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
Pole Test: To evaluate bradykinesia (slowness of movement).
-
-
Neurochemical Analysis: At the experimental endpoint, brain tissue (specifically the striatum) is collected. High-Performance Liquid Chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC, HVA), providing a direct measure of dopaminergic terminal loss.
-
Histological Analysis: The substantia nigra is sectioned and stained using immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. A stereological count of TH-positive neurons provides a quantitative measure of dopaminergic cell death.[12]
References
- 1. conductscience.com [conductscience.com]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional and metabolic adaptation of human neurons to the mitochondrial toxicant MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differences in nigral neuron number and sensitivity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in C57/bl and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ex vivo effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on rat intra- and extraneuronal monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-specific sensitivity to MPTP of C57BL/6 and BALB/c mice is age dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. cea.unizar.es [cea.unizar.es]
- 18. researchgate.net [researchgate.net]
- 19. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 21. Dose-related biphasic effect of the Parkinson's disease neurotoxin MPTP, on the spread, accumulation, and toxicity of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 24. ehs.wisc.edu [ehs.wisc.edu]
- 25. listlabs.com [listlabs.com]
- 26. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
creating a Parkinson's disease model with 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Application Notes & Protocols for a Neurotoxin-Based Parkinson's Disease Model
Introduction: The Critical Role of Neurotoxin Models in Parkinson's Disease Research
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to severe motor deficits such as bradykinesia, resting tremors, and rigidity.[1] To investigate the pathological mechanisms and develop novel therapeutic strategies, researchers rely on animal models that recapitulate key features of the disease. Neurotoxin-based models are instrumental in this effort, providing a reliable means to induce the selective degeneration of dopaminergic neurons seen in PD.[2][3]
This guide focuses on the creation of a robust PD model using a tetrahydropyridine-based neurotoxin. It is crucial to distinguish between two closely related compounds:
-
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP): The compound specified in the query. However, published research indicates that this benzyl analog is notably not neurotoxic in standard mouse models, even at high doses.[4]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): The methyl analog of the above compound. MPTP is a potent and widely validated neurotoxin that reliably produces a Parkinsonian phenotype in rodents and primates, making it the gold standard for this class of PD models.[1][2][5]
Therefore, this document will detail the scientifically established protocols using MPTP . We will explain the causality behind its mechanism of action, provide step-by-step protocols for model induction and validation, and offer insights into data interpretation, ensuring a self-validating and reproducible experimental system.
Part 1: Scientific Background and Mechanism of Action
The neurotoxicity of MPTP is a multi-step process that results in the selective destruction of dopaminergic neurons.[6] Understanding this cascade is essential for designing experiments and interpreting results.
-
Systemic Administration and BBB Penetration: Due to its lipophilic nature, systemically administered MPTP readily crosses the blood-brain barrier.[5]
-
Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in astrocytes, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[3][7]
-
Selective Uptake: MPP+ is structurally similar to dopamine. This allows it to be selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[3] This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Dysfunction and Oxidative Stress: Once inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[6][8] This leads to a catastrophic failure of ATP production and a massive increase in the generation of reactive oxygen species (ROS), such as superoxide radicals.
-
Cell Death Cascade: The combination of energy failure and severe oxidative stress triggers apoptotic cell death pathways, leading to the degeneration of dopaminergic neurons in the SNpc and the loss of their terminals in the striatum.[6]
Part 2: Experimental Design and Workflow
A successful study requires careful planning, from selecting the right animal strain to defining the timeline for toxin administration and analysis.
Key Considerations
-
Animal Model: The C57BL/6 mouse strain is highly recommended due to its well-documented sensitivity to MPTP, which ensures a reproducible lesion.[5][9]
-
MPTP Dosing Regimen: The choice of regimen depends on the research question. Acute models produce rapid, severe dopamine depletion, while sub-acute or chronic models may better mimic the progressive nature of PD.
-
Safety: MPTP is a hazardous substance. All handling, preparation, and administration must be performed in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.[10]
Recommended MPTP Dosing Regimens
| Regimen | Dosage (MPTP-HCl) | Administration | Timeline | Expected Striatal DA Depletion | Reference |
| Sub-acute | 20 mg/kg | 4 intraperitoneal (i.p.) injections at 2-hour intervals | Single day of injections, analysis at 7-21 days | ~90% | [5] |
| Chronic | 30 mg/kg (free base) | 1 i.p. injection daily for 5 consecutive days | 5 days of injections, analysis at 21 days | 40-50% | [5] |
Experimental Workflow
The overall experimental process follows a logical sequence from model creation to multi-level validation.
Part 3: Detailed Experimental Protocols
Protocol 1: MPTP Administration (Sub-acute Model)
This protocol is designed to induce a significant and reliable dopaminergic lesion.
Materials:
-
MPTP hydrochloride (MPTP-HCl)
-
Sterile 0.9% saline
-
C57BL/6 mice (8-10 weeks old)
-
Appropriate PPE and chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, prepare a 2 mg/mL solution of MPTP-HCl in sterile saline. For example, dissolve 20 mg of MPTP-HCl in 10 mL of saline. Vortex until fully dissolved.
-
Dosing Calculation: The target dose is 20 mg/kg. The injection volume is 10 mL/kg. Therefore, a 25g mouse would receive a 0.25 mL injection.
-
Administration:
-
Administer the first intraperitoneal (i.p.) injection.
-
Return the mouse to a designated, clearly labeled "MPTP-treated" cage.
-
Repeat the injection every 2 hours for a total of four injections.
-
-
Post-Injection Monitoring: Monitor animals closely for any signs of distress. The neurotoxic effects develop over several days; acute adverse reactions are rare but should be monitored.
-
Decontamination: All waste, bedding, and materials in contact with MPTP must be handled and disposed of as hazardous chemical waste according to institutional guidelines.
Protocol 2: Behavioral Assessment of Motor Deficits
These tests should be performed at least 7 days after MPTP administration to allow the lesion to stabilize.[11]
A. Rotarod Test (Motor Coordination) [12]
-
Training: For 2-3 days prior to MPTP injection, train the mice on the rotarod apparatus at a constant, low speed (e.g., 4 RPM) for 5 minutes.
-
Testing:
-
Place the mouse on the rod.
-
Start the rod, accelerating from 4 to 40 RPM over 5 minutes.
-
Record the latency (in seconds) for the mouse to fall off the rod.
-
Perform 3 trials per mouse with a 15-minute inter-trial interval.
-
Expected Outcome: MPTP-treated mice will exhibit a significantly shorter latency to fall compared to saline-treated controls.
-
B. Pole Test (Bradykinesia) [13]
-
Apparatus: A vertical wooden or metal pole (approx. 50 cm tall, 1 cm diameter) with a rough surface, placed in the mouse's home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record two metrics: (1) the time taken to turn completely downward (T-turn) and (2) the total time taken to descend to the base (T-total).
-
A maximum cut-off time (e.g., 120 seconds) should be set.
-
Perform 3-5 trials per mouse.
-
Expected Outcome: MPTP-treated mice will show a significant increase in both T-turn and T-total, reflecting impaired motor initiation and coordination.
-
Protocol 3: Post-mortem Validation of Dopaminergic Lesion
This is the definitive confirmation of successful model induction.
A. Immunohistochemistry for Tyrosine Hydroxylase (TH) Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a robust marker for dopaminergic neurons.[14] A loss of TH-positive staining indicates dopaminergic cell death.
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome at 30-40 µm, collecting sections containing the substantia nigra and striatum.
-
-
Staining Protocol:
-
Rinse free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate buffer).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).
-
Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.[15]
-
Mount sections onto slides, dehydrate, and coverslip.
-
-
Quantification:
-
Substantia Nigra: Use unbiased stereology to count the number of TH-positive neurons.
-
Striatum: Measure the optical density of TH-positive nerve terminals.
-
Expected Outcome: A significant reduction (>50%) in TH-positive cell counts in the SNpc and a profound loss of optical density in the striatum of MPTP-treated mice.[15]
-
B. HPLC for Striatal Dopamine Content High-Performance Liquid Chromatography (HPLC) with electrochemical detection provides a quantitative measure of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[16][17]
-
Tissue Preparation:
-
Rapidly dissect the striata from a fresh, non-perfused brain on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
On the day of analysis, weigh the frozen tissue and homogenize it in an appropriate acidic solution (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the monoamines using a reverse-phase C18 column.[18]
-
Detect and quantify DA, DOPAC, and HVA using an electrochemical detector.
-
Calculate concentrations based on a standard curve generated from known concentrations of each analyte.
-
-
Data Normalization: Express results as ng of analyte per mg of tissue weight.
-
Expected Outcome: A severe depletion (>80-90%) of striatal dopamine in MPTP-treated mice compared to controls.[17] An altered turnover rate (ratio of metabolites to DA) may also be observed.
References
- 1. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The identification of dopaminergic neurons using Tyrosine Hydroxylase in Parkinson's research and LRRK2: Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. besjournal.com [besjournal.com]
analytical techniques for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine quantification
An authoritative guide to the quantitative analysis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. As a compound of interest in neuropharmacology and medicinal chemistry, accurate and precise quantification of BPTP is crucial for research and quality control. This guide offers in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring scientific integrity and providing practical, field-proven insights.
Introduction to BPTP and the Imperative for Accurate Quantification
This compound (BPTP) is a synthetic organic compound often utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a valuable tool in neurodegenerative disease research, particularly in the study of Parkinson's disease models and monoamine oxidase (MAO) pathways.[1] Given its applications, the ability to accurately quantify BPTP in various matrices, from bulk drug substances to biological samples, is paramount for ensuring the validity and reproducibility of research findings and for maintaining quality standards in drug manufacturing.
This guide provides comprehensive protocols for the quantification of BPTP using state-of-the-art analytical techniques. Each protocol is designed to be a self-validating system, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2]
High-Performance Liquid Chromatography (HPLC) for BPTP Quantification
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of BPTP.[3] The method detailed below utilizes a reversed-phase C18 column, which is effective for retaining and separating moderately polar compounds like BPTP.
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on the hydrophobic nature of the benzyl and phenyl groups in the BPTP molecule. An acidic mobile phase is proposed to ensure the tertiary amine in the tetrahydropyridine ring is protonated, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. UV detection is selected based on the presence of chromophoric phenyl groups in the BPTP structure.
Detailed HPLC Protocol
Objective: To quantify this compound using a validated HPLC-UV method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of BPTP reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing BPTP in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Calibration: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Sample Analysis: Inject the prepared sample solutions and determine the peak area for BPTP.
-
Quantification: Calculate the concentration of BPTP in the sample using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
References
Quantitative Analysis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) and its Metabolites by HPLC-MS: An Application Note and Protocol
Introduction: The Significance of BPTP Analysis in Neurotoxicology Research
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a chemical analog of the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound infamous for its ability to induce symptoms of Parkinson's disease in primates by selectively destroying dopaminergic neurons.[1] The neurotoxicity of MPTP is not direct; it is a protoxin that requires metabolic activation to exert its deleterious effects.[2] This activation process, primarily mediated by monoamine oxidase B (MAO-B), converts MPTP into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[3] Given the structural similarity, understanding the metabolic fate of BPTP is crucial for assessing its potential neurotoxicity and for the broader study of mechanisms underlying neurodegenerative diseases.
This application note provides a comprehensive guide for the sensitive and selective quantification of BPTP and its primary metabolites in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies detailed herein are designed for researchers in neurotoxicology, drug metabolism, and pharmacokinetic (DMPK) studies, offering a robust framework for investigating the biotransformation and potential risks associated with BPTP and related compounds.
The Scientific Rationale: A Self-Validating Analytical Approach
The core of this protocol is built upon the principles of bioanalytical method validation, ensuring that the generated data is reliable, reproducible, and fit for purpose.[4] The choices of sample preparation, chromatographic separation, and mass spectrometric detection are interconnected, each selected to overcome specific analytical challenges posed by the analytes and the complexity of biological samples.
Sample Preparation: Isolating Analytes from a Complex Milieu
Biological matrices such as plasma and brain homogenate are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can interfere with the analysis.[5] A meticulous sample preparation strategy is therefore paramount to remove these interferences, prevent ion suppression in the mass spectrometer, and concentrate the analytes of interest.[6] This protocol will detail a liquid-liquid extraction (LLE) method, a widely used technique for its efficiency in separating analytes based on their differential solubility in immiscible liquids.
Chromatographic Separation: Achieving Baseline Resolution
High-Performance Liquid Chromatography (HPLC) is employed to separate BPTP from its metabolites and from any remaining matrix components prior to their introduction into the mass spectrometer. A reversed-phase C18 column is selected for its versatility and effectiveness in separating moderately polar compounds like BPTP and its metabolites. The use of a gradient elution with a mobile phase consisting of acetonitrile and water, modified with formic acid, ensures sharp peak shapes and optimal ionization efficiency in the MS source.
Mass Spectrometric Detection: Unambiguous Identification and Quantification
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for the detection of the target analytes. By using Multiple Reaction Monitoring (MRM), we can specifically monitor the fragmentation of the parent ion of each analyte into a characteristic product ion.[7] This high degree of specificity minimizes the likelihood of interferences and allows for accurate quantification even at very low concentrations.
Metabolic Pathway of BPTP
The metabolism of BPTP is analogous to that of MPTP. The primary metabolic activation is expected to be an oxidation process catalyzed by monoamine oxidase (MAO). This involves a two-step oxidation: first to the intermediate 1-benzyl-4-phenyl-2,3-dihydropyridinium (BPDP+), and subsequently to the fully oxidized pyridinium species, 1-benzyl-4-phenylpyridinium (BPP+).
Caption: Proposed metabolic pathway of BPTP.
Experimental Protocols
Part 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for both plasma and brain homogenate samples.
-
Sample Thawing: Thaw frozen plasma or brain homogenate samples at room temperature.
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of BPTP) to each sample, calibration standard, and quality control (QC) sample.
-
Alkalinization: Add 50 µL of 1 M sodium carbonate to each tube to adjust the pH, facilitating the extraction of the basic analytes into the organic solvent. Vortex for 10 seconds.
-
Extraction: Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer to Autosampler Vials: Transfer the supernatant to HPLC vials for analysis.
Part 2: HPLC-MS/MS Analysis
The following are recommended starting conditions and can be optimized for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for the analytes of interest. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 10% B to 90% B over 8 minutes | A gradient elution is necessary to separate the parent compound and its more polar metabolites in a reasonable time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | BPTP and its metabolites contain nitrogen atoms that are readily protonated. |
| Capillary Voltage | 4000 V | Optimized for efficient ion generation. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of the analyte ions. |
| Gas Temperature | 350°C | High temperature aids in solvent evaporation. |
| Nebulizer Pressure | 45 psi | Optimizes the formation of the aerosol spray. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BPTP | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| BPDP+ | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| BPP+ | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing pure standards of each analyte into the mass spectrometer.
Workflow Visualization
Caption: Overall workflow for the HPLC-MS analysis of BPTP.
Method Validation and Quality Control
A full bioanalytical method validation should be performed in accordance with regulatory guidelines.[9][10] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions.
Conclusion
The HPLC-MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound and its key metabolites in biological matrices. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality, reliable data to advance our understanding of the metabolism and potential neurotoxicity of this and related compounds. Adherence to rigorous bioanalytical method validation principles is essential to ensure the integrity of the scientific findings.
References
- 1. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Profile Resulting from the Activation/Inactivation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-Methyltetrahydro-β-carboline by Oxidative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Immunoprecipitation Method for Extracting Monoclonal Antibodies From Brain Tissue and Its Application to Assessing In Vivo Brain Penetration in Mouse via Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-Based Plasma Metabolomics and Lipidomics Analyses for Differential Diagnosis of Bladder Cancer and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Behavioral Phenotyping in 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Section 1: Scientific Foundation of the BPTP/MPTP Model
The use of neurotoxins to model Parkinson's Disease (PD) in animals has been a cornerstone of preclinical research, providing invaluable insights into disease mechanisms and a platform for testing therapeutic interventions. Among these, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is the most widely used compound for inducing parkinsonism in rodents and non-human primates.[1] 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a closely related analogue. While some studies suggest BPTP itself may be non-neurotoxic, its study provides context for the broader class of MPTP-like neurotoxins.[2] For the purpose of this guide, we will focus on the well-established effects of the MPTP model, which BPTP research complements.
The Neurotoxic Cascade: From Protoxin to Dopaminergic Neurodegeneration
The parkinsonian effects of MPTP are not caused by the compound itself, but by its metabolic conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[3][4] This multi-step process is central to its selective targeting of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), mirroring a key pathological hallmark of Parkinson's disease.
The process unfolds as follows:
-
Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[3]
-
Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes, into its toxic metabolite, MPP+.[1][3]
-
Selective Neuronal Uptake: MPP+ is then released into the extracellular space and selectively taken up by DA neurons via the dopamine transporter (DAT).[1][3] This selective uptake is the primary reason for the specific vulnerability of these neurons.
-
Mitochondrial Inhibition: Once inside the DA neuron, MPP+ is concentrated in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[1][3]
-
Cell Death Cascade: Inhibition of Complex I leads to a rapid depletion of ATP, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the neuron.[1][5]
This cascade results in a significant loss of DA neurons in the SNpc and a corresponding depletion of dopamine in the striatum, leading to the characteristic motor deficits observed in Parkinson's disease.[1]
Rationale for Use and Experimental Considerations
The MPTP model is widely used because it robustly replicates many of the key features of PD, including the loss of SNpc neurons and subsequent motor deficits.[1] However, no animal model perfectly recapitulates all aspects of human PD.[1]
Key considerations for study design include:
-
Dosing Regimen: The severity of the lesion can be titrated by the dosing regimen. Acute, sub-acute, and chronic dosing protocols can be used to model different stages or aspects of the disease.[6][7]
-
Animal Strain: The C57BL/6 mouse strain is known to be particularly susceptible to MPTP, making it a common choice for these studies.[1]
-
Unilateral vs. Bilateral Lesions: Unilateral injections (e.g., intrastriatal) can be used to create a within-subject control (the non-lesioned side), which is particularly useful for tests like the Cylinder Test. Systemic injections typically produce bilateral deficits.
Section 2: Core Protocols for Motor Function Assessment
A battery of behavioral tests is required to comprehensively evaluate the motor impairments induced by MPTP treatment. The following protocols are foundational for phenotyping these models.
General Locomotor Activity: The Open Field Test
Scientific Rationale: The Open Field Test is a fundamental assessment of spontaneous locomotor activity, exploration, and anxiety-like behavior.[8][9] MPTP-treated animals typically exhibit reduced overall movement (hypokinesia) and may show thigmotaxis (an increased preference for the walls of the arena), which can be interpreted as an anxiety-like phenotype.[10][11]
Detailed Step-by-Step Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[10] The arena is often placed in a sound-attenuating chamber with controlled, dim lighting.
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to allow them to acclimate and reduce stress.[12]
-
Procedure:
-
Gently place the mouse in the center of the arena.[9]
-
Allow the animal to explore freely for a set period, typically ranging from 5 to 30 minutes.
-
A video camera mounted above the arena records the session for automated or manual analysis.
-
-
Data Collection: An automated tracking system is used to analyze the video footage.[9]
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a similar solution between each animal to eliminate olfactory cues.
Data Presentation: Key Parameters for Open Field Test
| Parameter | Description | Expected Outcome in MPTP Model |
|---|---|---|
| Total Distance Traveled | The total distance the animal moves during the session. | Decreased |
| Velocity | The average speed of the animal. | Decreased |
| Time in Center Zone | The amount of time spent in the central, more exposed area of the arena. | Decreased (indicative of anxiety) |
| Rearing Frequency | The number of times the animal stands on its hind limbs. | Decreased (reduced exploratory behavior) |
| Immobility Time | The total duration the animal remains motionless. | Increased |
Motor Coordination and Balance: The Rotarod Test
Scientific Rationale: The Rotarod Test is the gold-standard for assessing motor coordination, balance, and motor learning in rodent models of neurological disease, including PD.[13][14][15] Animals with MPTP-induced deficits in the nigrostriatal pathway will have difficulty maintaining their balance on the rotating rod, resulting in a shorter latency to fall.
Detailed Step-by-Step Protocol:
-
Apparatus: A commercially available rotarod system with a textured rod to provide grip, individual lanes to test multiple animals, and automated fall detection.[13]
-
Acclimation & Training (Optional but Recommended):
-
Testing Procedure (Accelerating Protocol):
-
Place the mouse on its assigned lane on the rod.
-
Start the trial, which begins with the rod rotating at a low speed (e.g., 4 RPM) and gradually accelerating to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[13][14]
-
The trial for an individual mouse ends when it falls off the rod or when it clings to the rod and completes a full passive rotation.[14]
-
Record the latency to fall and the rotational speed at the time of the fall.
-
Conduct 3 trials per animal with an inter-trial interval of at least 10-15 minutes.[13][14]
-
-
Cleaning: Clean the rod and lanes with a suitable disinfectant between trials to remove odors.[13]
Data Presentation: Key Parameters for Rotarod Test
| Parameter | Description | Expected Outcome in MPTP Model |
|---|---|---|
| Latency to Fall (seconds) | The time from the start of the trial until the mouse falls off the rod. | Decreased |
| Speed at Fall (RPM) | The rotational speed of the rod when the mouse falls. | Decreased |
Forelimb Asymmetry: The Cylinder Test
Scientific Rationale: The Cylinder Test is a powerful tool for assessing forelimb use asymmetry, particularly in models with a unilateral lesion (e.g., unilateral 6-OHDA injection, a related parkinsonian model).[16][17] Following a unilateral lesion of the nigrostriatal pathway, animals exhibit a preferential use of the forelimb ipsilateral (same side) to the lesion for postural support when exploring a vertical surface.[16]
Detailed Step-by-Step Protocol:
-
Apparatus: A transparent glass or plexiglass cylinder (e.g., 9 cm diameter, 15 cm height for mice).[18] Mirrors may be placed behind the cylinder to allow a 360-degree view, but direct video recording is more common.[19]
-
Acclimation: Allow animals to acclimate to the testing room. No pre-training is required as the behavior is spontaneous.
-
Procedure:
-
Data Collection & Analysis:
-
Review the video recording in slow motion.
-
Score the first forelimb to touch the wall during each full rear (exploratory movement up the wall).
-
Categorize touches as "Left," "Right," or "Both" (simultaneous contact).
-
The analysis should be performed by an experimenter blinded to the treatment groups.[17]
-
-
Calculation: The degree of asymmetry is calculated as a percentage of contralateral (impaired) limb use or as a bias score.
-
% Use of Impaired Limb = (Impaired Limb Touches + 0.5 * Both Touches) / (Total Touches) * 100
-
Data Presentation: Key Parameters for Cylinder Test
| Parameter | Description | Expected Outcome in Unilateral MPTP Model |
|---|---|---|
| % Use of Contralateral Limb | The percentage of wall touches made with the forelimb contralateral to the lesion. | Significantly Decreased |
| % Use of Ipsilateral Limb | The percentage of wall touches made with the forelimb ipsilateral to the lesion. | Significantly Increased |
Section 3: Protocols for Non-Motor Symptom Assessment
Parkinson's disease is not solely a motor disorder. Non-motor symptoms, such as olfactory dysfunction and cognitive impairment, often precede motor deficits and significantly impact quality of life.[20] Assessing these behaviors is critical for a comprehensive evaluation of the animal model.
Olfactory Dysfunction: The Olfactory Discrimination Test
Scientific Rationale: Olfactory dysfunction (hyposmia) is one of the earliest and most common non-motor symptoms of PD.[21] Several tests can assess this, including the buried pellet test and the habituation/dishabituation test.[22][23] These tests leverage a mouse's natural tendency to use smell to find food or investigate novel scents.[22][24]
Detailed Step-by-Step Protocol (Buried Pellet Variation):
-
Apparatus: A standard mouse cage with fresh bedding (e.g., 3 cm deep). A palatable food pellet (e.g., a small piece of cereal or chow).
-
Habituation & Food Restriction:
-
To ensure motivation, mice should be food-restricted to approximately 90% of their free-feeding body weight.[23]
-
Habituate the mice to the food pellet in their home cage for a day before testing.
-
-
Procedure:
-
On the test day, bury the food pellet approximately 1 cm beneath the surface of the bedding in the test cage.[24]
-
Place the mouse into the cage and start a timer.
-
Record the latency (time) for the mouse to find and uncover the pellet. A maximum trial time (e.g., 5 minutes) should be set.
-
-
Control Trial: It is crucial to also run a trial where the pellet is placed on the surface of the bedding to ensure that any deficits are due to olfactory impairment and not a lack of motivation or motor inability to dig.[23]
-
Cleaning: Change the bedding and clean the cage thoroughly between each animal.
Cognitive Deficits: The Novel Object Recognition (NOR) Test
Scientific Rationale: The Novel Object Recognition (NOR) test is a widely used assay for evaluating learning and memory in mice.[25][26] It is based on the innate preference of rodents to spend more time exploring a novel object than a familiar one.[25][27] This test can reveal deficits in recognition memory, a cognitive domain that can be affected in PD.[28]
Detailed Step-by-Step Protocol:
-
Apparatus: An open field arena, similar to the one used for locomotor activity. A set of two identical "familiar" objects and one "novel" object. Objects should be heavy enough that the mouse cannot move them and made of a non-porous material.
-
Procedure (3-Day Paradigm): [25][29]
-
Day 1 (Habituation): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate it to the environment.[25]
-
Day 2 (Training/Familiarization): Place two identical objects in opposite quadrants of the arena. Allow the mouse to explore the objects for a set time (e.g., 10 minutes).[25]
-
Day 3 (Testing): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration for 5-10 minutes.[25]
-
-
Data Collection & Analysis:
-
Exploration is defined as the mouse's nose being directed at the object within a close proximity (e.g., 2 cm).[26] Sitting on or climbing the object is not counted.
-
Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate a Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A DI significantly above zero indicates a preference for the novel object and intact recognition memory. A DI near zero suggests a memory deficit.[27]
-
Section 4: Data Management and Best Practices
Ensuring Rigor and Reproducibility:
-
Blinding: All behavioral scoring and data analysis must be performed by an experimenter who is blinded to the experimental groups to prevent bias.[17]
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Controls: Always include a vehicle-treated control group that undergoes the exact same procedures (injections, handling, etc.) as the toxin-treated group.
-
Environmental Consistency: Conduct all tests at the same time of day, under consistent lighting and noise conditions, to minimize variability.[23]
Statistical Analysis:
-
Data from tests like the Open Field and Rotarod are typically analyzed using a Student's t-test (for two groups) or a one-way ANOVA followed by post-hoc tests (for multiple groups).
-
Repeated measures ANOVA is appropriate for analyzing data collected over multiple trials or time points (e.g., Rotarod performance over 3 trials).
-
Ensure data meets the assumptions of the statistical tests used (e.g., normality, homogeneity of variance).
Section 5: References
-
Rotarod-Test for Mice - Protocols.io. (2024). --INVALID-LINK--
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - NIH. (2017). --INVALID-LINK--
-
Novel Object Recognition - Rodent Behavioral Testing - InnoSer. (n.d.). --INVALID-LINK--
-
MPTP as a Mitochondrial Neurotoxic Model of Parkinson's Disease - ResearchGate. (2014). --INVALID-LINK--
-
Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.). --INVALID-LINK--
-
MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed. (2014). --INVALID-LINK--
-
Measuring Motor Coordination in Mice - PMC - PubMed Central. (2013). --INVALID-LINK--
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - JoVE. (2017). --INVALID-LINK--
-
MPTP Mouse Models of Parkinson's Disease: An Update - PMC - PubMed Central. (2011). --INVALID-LINK--
-
Rotarod Test to assess motor coordination in a mouse parkinsonian model - SciSpace. (2023). --INVALID-LINK--
-
Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed. (2018). --INVALID-LINK--
-
Rotarod-Test for Mice - Aligning Science Across Parkinson's. (n.d.). --INVALID-LINK--
-
The MPTP model of parkinsonism in mice and non-human primates - Ovid. (2003). --INVALID-LINK--
-
MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies - Scinapse. (2020). --INVALID-LINK--
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. - R Discovery. (2017). --INVALID-LINK--
-
Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - Bio-protocol. (2020). --INVALID-LINK--
-
Cylinder test (Limb asymmetry use) - NEUROFIT. (n.d.). --INVALID-LINK--
-
Open field test for mice - Aligning Science Across Parkinson's. (n.d.). --INVALID-LINK--
-
Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - Frontiers. (2024). --INVALID-LINK--
-
Cylinder Test in Rodent Models of Stroke - Ace Therapeutics. (n.d.). --INVALID-LINK--
-
Cylinder test in rats - Protocols.io. (2024). --INVALID-LINK--
-
Open Field test to assess spontaneous locomotion behavior in parkinsonian mice - SciSpace. (2023). --INVALID-LINK--
-
Behavioral Testing - Open Field and Dyskinesia Scoring - Protocols.io. (n.d.). --INVALID-LINK--
-
Cylinder test in rats - Protocols.io. (2025). --INVALID-LINK--
-
Grid performance test to measure behavioral impairment in the MPTP-treated-mouse model of parkinsonism - PubMed. (2002). --INVALID-LINK--
-
Olfactory Assays for Mouse Models of Neurodegenerative Disease - PMC. (2014). --INVALID-LINK--
-
Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - JoVE. (2019). --INVALID-LINK--
-
Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC. (2017). --INVALID-LINK--
-
Olfactory deficits in mice overexpressing human wildtype α-synuclein. (2010). --INVALID-LINK--
-
Behavioral phenotyping of mouse models of Parkinson's Disease - PMC. (2010). --INVALID-LINK--
-
Olfactory Assays for Mouse Models of Neurodegenerative Disease - ResearchGate. (2014). --INVALID-LINK--
-
Deficits in olfactory sensitivity in a mouse model of Parkinson's disease revealed by plethysmography of odor-evoked sniffing - bioRxiv. (2020). --INVALID-LINK--
-
Timeline for MPTP treatment and behavioral tests (in days). - ResearchGate. (n.d.). --INVALID-LINK--
-
Open Field Test - Activity/Anxiety - Scantox. (n.d.). --INVALID-LINK--
-
Neurophysiological Approaches for In Vivo Neuropharmacology - ResearchGate. (n.d.). --INVALID-LINK--
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). --INVALID-LINK--
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Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies - PMC. (2018). --INVALID-LINK--
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Neurophysiological Approaches for In Vivo Neuropharmacology - Springer Nature Experiments. (n.d.). --INVALID-LINK--
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Designing an In Vivo Preclinical Research Study - MDPI. (2023). --INVALID-LINK--
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Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the Parkinsonian inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed. (1995). --INVALID-LINK--
-
An Objective and Reproducible Test of Olfactory Learning and Discrimination - YouTube. (2022). --INVALID-LINK--
-
This compound - BLDpharm. (n.d.). --INVALID-LINK--
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem. (n.d.). --INVALID-LINK--
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). --INVALID-LINK--
-
1-Benzyl-1,2,3,6-tetrahydropyridine - PubChem. (n.d.). --INVALID-LINK--
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MPTP as a mitochondrial neurotoxic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scinapse.io [scinapse.io]
- 6. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 10. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 11. scantox.com [scantox.com]
- 12. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cylinder test in rats [protocols.io]
- 18. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 19. protocols.io [protocols.io]
- 20. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gro-gifted.org [gro-gifted.org]
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- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 27. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 28. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Immunohistochemical Analysis of Dopaminergic Neurons in a Preclinical Model of Parkinson's Disease — The Critical Role of a Non-Neurotoxic Analog, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Controls in Neurotoxicity Studies
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a cornerstone in preclinical research of Parkinson's disease (PD), reliably inducing a parkinsonian syndrome in various animal models through the selective destruction of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2][3][4][5][6][7][8][9] The resulting dopamine deficiency in the striatum mimics the primary pathology of human PD.[4][10][11] Consequently, immunohistochemical (IHC) analysis of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is a gold-standard method for quantifying the extent of dopaminergic neurodegeneration in these models.[2]
However, the validity of any experimental model hinges on the use of appropriate controls. In the context of MPTP-induced neurotoxicity, a robust negative control is essential to unequivocally attribute observed neuronal loss to the specific action of the toxin. This is where 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), a close structural analog of MPTP, plays a critical, albeit often overlooked, role.
Contrary to what its structural similarity might suggest, systemic administration of BPTP has been demonstrated to be non-neurotoxic in mice, even at doses significantly higher than those of MPTP that cause substantial dopaminergic depletion.[12] While the oxidized metabolite of BPTP, 4-benzyl-1-methylpyridinium ion (BMP+), exhibits toxicity when directly administered into the striatum, in vivo pharmacokinetic and/or metabolic factors prevent systemically administered BPTP from exerting a neurotoxic effect.[12] This unique characteristic makes BPTP an ideal negative control for MPTP studies, allowing researchers to dissect the specific neurotoxic cascade initiated by MPTP from the non-specific effects of a systemically administered tetrahydropyridine compound.
These application notes provide a comprehensive guide to utilizing BPTP as a negative control in an MPTP-induced mouse model of Parkinson's disease, with a detailed protocol for the subsequent immunohistochemical analysis of dopaminergic neurons.
Mechanism of Action: MPTP vs. BPTP
The neurotoxicity of MPTP is a multi-step process. Following systemic administration, the lipophilic MPTP readily crosses the blood-brain barrier.[6] Within the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][6][7] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7] Once inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[2]
While BPTP is also metabolized by MAO-B to its corresponding pyridinium ion, BMP+, its in vivo fate appears to differ significantly from that of MPP+.[12] The lack of systemic neurotoxicity with BPTP suggests that factors such as altered pharmacokinetics, inefficient transport into dopaminergic neurons, or alternative metabolic pathways prevent BMP+ from reaching a sufficient concentration within the mitochondria of dopaminergic neurons to induce cell death.[12]
Experimental Workflow for Comparative Analysis of MPTP and BPTP
References
- 1. Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology of Parkinson's disease: the MPTP primate model of the human disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Rescue of Dopaminergic Neuron Loss in Parkinson's Disease Mice After Transplantation of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants of dopaminergic neuron loss in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling and Disposal of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
Abstract: This document provides a comprehensive guide to the safe handling, decontamination, and disposal of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). Due to its close structural analogy to the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), BPTP must be handled with extreme caution. The protocols outlined herein are conservatively based on established safety procedures for MPTP to mitigate the risk of accidental exposure and ensure the safety of laboratory personnel and the environment.
Introduction: The Principle of Prudent Caution
This compound (BPTP) is a heterocyclic compound utilized in various research and drug development contexts.[1][2][3] While comprehensive toxicological data for BPTP is not widely available, its structure is highly analogous to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-documented and potent neurotoxin.
MPTP causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[4] It is metabolized in the brain to the active neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[4] Given the substitution of a methyl group in MPTP for a benzyl group in BPTP, there is a significant and credible risk of similar metabolic activation and neurotoxic potential.[5][6] Therefore, a conservative approach is mandated. All personnel must handle BPTP with the same level of precaution as they would for MPTP. [7][8]
This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols to manage BPTP safely, from initial handling to final disposal.
Hazard Identification and Risk Assessment
The primary known hazards are based on GHS classifications, while the most severe potential hazard is inferred from its structural analog, MPTP.
2.1. Known and Potential Hazards According to aggregated GHS data, BPTP is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
The most critical, albeit potential, hazard is irreversible neurotoxicity. Exposure to MPTP, the structural analog, can occur through inhalation, dermal contact, and accidental injection, leading to severe brain damage.[7][8] The lipophilic nature of these compounds facilitates rapid crossing of the blood-brain barrier.[8][12] Until proven otherwise, BPTP should be assumed to carry a similar risk profile.
2.2. Comparative Compound Data
| Property | This compound (BPTP) | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| Molecular Formula | C₁₈H₁₉N | C₁₂H₁₅N |
| Molecular Weight | 249.35 g/mol | 173.25 g/mol [9] |
| CAS Number | 38025-45-5[13] | 28289-54-5 |
| Known Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3)[9] | Potent Neurotoxin, causes irreversible Parkinsonism[4][7] |
| Primary Route(s) of Exposure | Skin/Eye Contact, Inhalation, Ingestion[10] | Skin/Eye Contact, Inhalation, Injection[7][8] |
Hierarchy of Controls: A Multi-Layered Safety Approach
To mitigate the risks associated with BPTP, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Mandatory Safety Protocols
Adherence to the following protocols is non-negotiable. All work with BPTP must be approved by the institution's Environmental Health & Safety (EH&S) department.
4.1. Designated Work Area & Engineering Controls
-
All handling of BPTP, in solid or solution form, must be conducted within a designated area. This area must be clearly marked with signage indicating "DANGER: POTENT NEUROTOXIN ANALOG".[14]
-
Work must be performed inside a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[7][14] The work surface must be lined with disposable, plastic-backed absorbent pads.[8][14]
4.2. Personal Protective Equipment (PPE) The following PPE is the minimum requirement for any procedure involving BPTP:
-
Gloves: Two pairs of nitrile gloves (minimum 4 mil thickness) must be worn at all times. The outer pair should be changed frequently, especially after handling the primary container.[7][15]
-
Body Protection: A disposable, solid-front lab coat or a standard lab coat with disposable arm covers.[7][15]
-
Eye and Face Protection: Chemical safety goggles and a face shield, or a full-face respirator.[15][16]
-
Respiratory Protection: For weighing solids or any procedure with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N-95 or higher) is required.[15][17]
4.3. Protocol for Handling and Solution Preparation
-
Preparation: Before starting, ensure the designated area is clean, the fume hood/BSC is operational, and all necessary materials (including spill and waste kits) are available.
-
Avoid Weighing Powder: Do not weigh the dry salt if possible. Purchase pre-weighed amounts or the smallest quantity necessary for the research.[7][14] If weighing is unavoidable, it must be done inside the fume hood with extreme care to prevent dust generation.
-
Handling Solutions:
-
Treat all containers as contaminated. Handle with the outer gloves.[7]
-
Use safe needle devices and Luer-lock syringes for transfers.
-
When expelling air from a syringe, do so into a sterile gauze pad dampened with 10% bleach, held tightly over the needle tip. Dispose of the pad as hazardous waste immediately.[8]
-
Store all BPTP solutions in clearly labeled, screw-capped, shatter-resistant primary containers. The label must include the chemical name and hazard warning ("DANGER: ACUTELY TOXIC").[7][14]
-
Place the primary container inside a labeled, leak-proof, and unbreakable secondary container for storage.[14]
-
Decontamination and Spill Management
Prompt and effective decontamination is critical to prevent inadvertent exposure.
5.1. Standard Decontamination Protocol
-
Reagent: Use a freshly prepared 1-10% bleach solution (sodium hypochlorite). A 10% solution is recommended for MPTP and should be used for BPTP.[7][12][14]
-
Procedure:
-
After completing work, thoroughly wipe down all surfaces and equipment within the fume hood with the 10% bleach solution.
-
Allow a minimum contact time of 15 minutes .[7]
-
Following the contact time, rinse the surfaces with water to remove residual bleach, which can be corrosive.[7]
-
Dispose of all cleaning materials (wipes, pads) as hazardous waste.
-
5.2. Spill Response Protocol
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraquat neurotoxicity is distinct from that of MPTP and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. studylib.net [studylib.net]
- 13. 38025-45-5|this compound|BLD Pharm [bldpharm.com]
- 14. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: In Vivo Applications of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
Welcome to the technical support guide for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during in vivo experimentation. Our goal is to equip you with the foundational knowledge and practical solutions necessary for successful and reproducible studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties and biological fate of BPTP.
Q1: What is this compound (BPTP) and what is its primary mechanism of action?
A: this compound (BPTP) is a close structural analog of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Like MPTP, BPTP is not the active compound itself but rather a pro-toxin. Its in vivo activity is critically dependent on its metabolic conversion. The primary mechanism involves a two-step oxidation process catalyzed by the enzyme Monoamine Oxidase B (MAO-B), which is found on the outer mitochondrial membrane of cells like astrocytes.[1][2][3] This process converts the lipophilic BPTP into its toxic, positively charged metabolite, the 1-benzyl-4-phenylpyridinium ion (BPP+), analogous to the conversion of MPTP to MPP+.[1][4] It is this charged metabolite that is responsible for the subsequent biological effects.
Q2: What are the main challenges associated with the aqueous solubility of BPTP?
A: The tetrahydropyridine core, combined with the benzyl and phenyl rings, makes BPTP a highly lipophilic (hydrophobic) molecule.[5] This inherent low water solubility presents a significant challenge for preparing aqueous formulations suitable for in vivo administration, especially at higher concentrations. Direct dissolution in physiological buffers like saline or PBS often results in precipitation, leading to inaccurate dosing and poor bioavailability. Therefore, specialized formulation strategies are almost always required.
Q3: How stable is BPTP in a typical dosing solution and what are the key stability concerns in vivo?
A: In a well-formulated, protected solution (e.g., shielded from light, at an appropriate pH), BPTP itself can be reasonably stable. However, the primary concern is not chemical degradation in the vial but its rapid metabolic degradation in vivo. Once administered, BPTP is a substrate for MAO-B and is efficiently converted to its dihydropyridinium (BMDP+) and pyridinium (BMP+) metabolites.[4] This metabolic instability is a feature, not a flaw, as it is required for its mechanism of action. The experimental challenge lies in controlling and understanding this conversion rate, which can vary significantly between species, strains, and even individual animals.[6]
Q4: Can you illustrate the metabolic pathway of BPTP?
A: Certainly. The metabolic activation of BPTP is a critical concept for any researcher using this compound. The pathway is analogous to that of MPTP.
Caption: Metabolic activation of BPTP to its pyridinium metabolite.
This conversion primarily occurs in astrocytes within the brain, which take up the lipophilic BPTP after it crosses the blood-brain barrier.[3] The resulting charged BPP+ molecule is then released and can be taken up by other cells, such as dopaminergic neurons, via transporters.[7]
Troubleshooting Guide for In Vivo Experiments
This section provides solutions to specific problems you may encounter during your research.
Problem 1: Low or Inconsistent Bioavailability After Administration
You've administered a calculated dose of BPTP, but downstream measurements (e.g., behavioral changes, tissue metabolite levels) are lower than expected or highly variable between subjects.
-
Plausible Cause A: Compound Precipitation. Due to its poor aqueous solubility, BPTP may be precipitating at the injection site (if given subcutaneously or intraperitoneally) or in the bloodstream (if given intravenously without a proper vehicle), preventing it from reaching its target.
-
Plausible Cause B: Rapid First-Pass Metabolism. If administered orally, the compound may be heavily metabolized by MAO-B in the gut wall and liver before it can reach systemic circulation.
Solutions & Investigation Strategy
-
Optimize the Formulation: The single most effective way to improve bioavailability is to ensure the compound remains in solution. Do not use simple aqueous buffers. Consider the following validated strategies.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Co-Solvents | Increases solubility by reducing the polarity of the aqueous vehicle. Common examples include DMSO, ethanol, PEG-400, and Solutol HS-15.[8][9] | Simple to prepare; effective for many lipophilic compounds. | Potential for vehicle-induced toxicity or pharmacological effects. Must run vehicle-only control groups. Final concentration of organic solvent should be minimized (e.g., <10% DMSO). |
| Cyclodextrins | Encapsulates the hydrophobic BPTP molecule within a hydrophilic shell, forming an inclusion complex that is water-soluble.[10][11] | Generally well-tolerated; can significantly increase aqueous solubility. | Can be expensive; requires optimization of the specific cyclodextrin type (e.g., HP-β-CD) and molar ratio. |
| Nanosuspensions | Reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[5][9] | Enhances dissolution and can improve bioavailability. Suitable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer) for preparation and characterization. |
| Lipid-Based Formulations | Dissolves the compound in lipids or oils, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in vivo.[8][11] | Can enhance lymphatic uptake, potentially bypassing first-pass metabolism. Protects the drug from degradation. | Complex to formulate and characterize. May influence normal lipid metabolism. |
-
Verify Formulation Stability: Before injection, visually inspect your dosing solution for any signs of precipitation (cloudiness, particulates). For robust studies, confirm the concentration and stability of your final formulation over the expected usage time using an appropriate analytical method like HPLC-UV.
-
Consider the Route of Administration: For systemic studies, intravenous (IV) injection of a carefully prepared formulation will provide the most direct and 100% initial bioavailability. Intraperitoneal (IP) injection is common but can still suffer from precipitation and some first-pass metabolism.
References
- 1. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Correlation of MPTP neurotoxicity in vivo with oxidation of MPTP by the brain and blood-brain barrier in vitro in five rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Minimizing Off-Target Effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
Welcome to the technical support resource for researchers utilizing 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). This guide is designed to provide drug development professionals, researchers, and scientists with the foundational knowledge and practical troubleshooting strategies required to minimize and understand the off-target effects of this compound. Given its structural similarity to the well-characterized neurotoxin MPTP, a rigorous and informed experimental approach is paramount to ensure data integrity and validity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding BPTP, its mechanism, and potential off-target effects.
Q1: What is this compound (BPTP) and how does it relate to MPTP?
BPTP is a synthetic organic compound featuring a tetrahydropyridine core structure.[1] It is a close structural analog of the potent and selective dopaminergic neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used to create animal models of Parkinson's disease.[2][3] The key structural difference is the substitution at the nitrogen atom of the tetrahydropyridine ring: BPTP has a benzyl group (-CH₂-C₆H₅), whereas MPTP has a methyl group (-CH₃). This seemingly minor modification can have significant implications for its metabolism, pharmacokinetics, and toxicological profile.
Q2: What is the established mechanism of MPTP neurotoxicity, and is it relevant for BPTP?
The neurotoxicity of MPTP is a well-understood, multi-step process that serves as a critical reference for studying BPTP.[3][4][5]
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Metabolic Activation: After crossing the blood-brain barrier, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][4][6]
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Selective Uptake: MPP+ is then selectively transported into dopaminergic neurons by the dopamine transporter (DAT), leading to its accumulation within these specific neurons.[5][6]
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Mitochondrial Inhibition: Inside the neuron, MPP+ is actively sequestered by mitochondria, where it potently inhibits Complex I of the electron transport chain.[3][4]
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Cell Death: This inhibition of mitochondrial respiration leads to a catastrophic drop in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the death of dopaminergic neurons in the substantia nigra.[2][6]
It is plausible that BPTP could undergo a similar metabolic activation by MAO-B. However, studies on a similar analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have shown that while it is metabolized by MAO-B and its corresponding pyridinium ion is toxic, the parent compound lacks neurotoxicity in vivo.[7] This suggests that pharmacokinetic parameters or alternative metabolic pathways may play a crucial role in mitigating its toxicity, a possibility that must be considered for BPTP.[7]
Q3: What are the primary off-target effects to be concerned about when using BPTP?
Based on its structural relationship to MPTP, the primary concern is neurotoxicity , specifically towards dopaminergic neurons. However, other potential off-target effects should not be overlooked:
-
General Cytotoxicity: At higher concentrations, the compound or its metabolites may induce cell death in non-neuronal cell types.
-
Mitochondrial Dysfunction: Even if not potent enough to cause acute cell death, BPTP could sub-lethally impair mitochondrial function, affecting cellular energy metabolism.
-
MAO Inhibition: The parent compound itself might interact with monoamine oxidases (A or B), potentially altering neurotransmitter levels independently of any neurotoxic action.
-
Unforeseen Receptor/Enzyme Interactions: Like many small molecules, BPTP could interact with other unintended biological targets, a common cause of drug attrition in pharmaceutical development.[8]
Q4: Why is it critical to proactively assess for these off-target effects?
Failing to account for off-target effects can lead to the misinterpretation of experimental results. For example, if a researcher is studying BPTP as a potential therapeutic agent for a specific pathway but it is also causing low-level neurotoxicity, the observed cellular phenotype might be a confounding mix of the intended on-target effect and the unintended toxic effect. Proactive assessment ensures the scientific validity and reproducibility of your findings.
Part 2: Troubleshooting Guide
This section provides a logical workflow for addressing common issues encountered during experiments with BPTP.
Q5: I've treated my neuronal cultures with BPTP and observed unexpected cell death or stress. What are the first troubleshooting steps?
When unexpected toxicity is observed, a systematic approach is essential. Do not immediately assume it is a specific off-target effect.
-
Repeat the Experiment: Before investing significant time in troubleshooting, repeat the experiment once to rule out simple human error, such as a pipetting mistake or contamination.[9]
-
Verify Compound Integrity:
-
Purity: Confirm the purity of your BPTP stock via methods like HPLC or NMR. Impurities from synthesis can have their own biological activities.
-
Solubility: Ensure the compound is fully dissolved in your vehicle. Precipitated compound can cause mechanical stress to cells and leads to inaccurate dosing.
-
Stability: Check if the compound is stable in your culture medium and at your incubation temperature over the course of the experiment.
-
-
Scrutinize Experimental Controls:
-
Vehicle Control: Is the vehicle (e.g., DMSO) at a non-toxic concentration? Run a vehicle-only control to confirm.
-
Positive Control: If you suspect MPTP-like toxicity, include a positive control like MPP+ or rotenone to ensure your assay system is capable of detecting the expected toxic effect.
-
-
Dose-Response Analysis: Perform a wide-range dose-response curve. The observed toxicity may be a simple matter of using too high a concentration. The goal is to find a window between the effective concentration (for your primary research question) and the toxic concentration.
Caption: Workflow for troubleshooting unexpected experimental toxicity.
Q6: How can I design my experiments to proactively minimize or detect off-target effects from the start?
A well-designed experiment is the best defense against confounding data.
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Rational Concentration Selection: Use the lowest possible concentration of BPTP that elicits your desired on-target biological effect. Avoid using a saturating concentration.
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Use of Appropriate Models: For neurotoxicity screening, use relevant cell models such as primary neurons, iPSC-derived neurons, or neuroblastoma cell lines (e.g., SH-SY5Y) that express the dopamine transporter.[10]
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Orthogonal Assays: Do not rely on a single assay. Confirm key results using a different method that measures a distinct biological endpoint. For example, if you see a change in a signaling pathway, also confirm that cell viability is unchanged using a cytotoxicity assay.
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High-Throughput Screening: In early-stage drug discovery, high-throughput screening against a panel of known off-target receptors and enzymes can identify potential liabilities before significant resources are invested.[11]
Part 3: Key Experimental Protocols
Here are detailed protocols for essential assays to characterize the off-target profile of BPTP.
Protocol 3.1: In Vitro Cytotoxicity Assessment (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a hallmark of cytotoxicity and necrosis.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
BPTP stock solution (e.g., 100 mM in DMSO)
-
Positive control: Lysis Buffer (often included in kits)
-
Vehicle control: DMSO
-
Commercially available LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of BPTP in fresh culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include three control wells: (1) "Vehicle Control" (medium + vehicle), (2) "Positive Control" (medium + Lysis Buffer, added 45 minutes before the end of incubation), and (3) "Untreated Control" (medium only).
-
Remove old medium from cells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Execution:
-
Following the kit manufacturer's instructions, carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the experimental values to the vehicle and positive controls.
Self-Validation: The positive control must show a maximal signal, and the vehicle control should show a minimal signal comparable to the untreated control.
Protocol 3.2: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm), which is disrupted by Complex I inhibitors like MPP+.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in a monomeric form that fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
Materials:
-
Neuronal cells plated in a 96-well, black-walled, clear-bottom plate
-
BPTP stock solution
-
Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a potent mitochondrial uncoupler (e.g., 10 µM)
-
JC-1 dye solution
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with BPTP (e.g., 0.1 µM to 100 µM) and controls (Vehicle, CCCP) as described in Protocol 3.1 for a desired time period (e.g., 6-24 hours).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution in pre-warmed culture medium according to the manufacturer's protocol.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the JC-1 staining solution to each well.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Gently wash the cells with a buffer (e.g., PBS) to remove excess dye. Add fresh buffer or medium to each well before reading.
-
Data Acquisition: Measure fluorescence using a multi-mode plate reader.
-
Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~530 nm.
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Self-Validation: The CCCP positive control should show a dramatic decrease in the red/green fluorescence ratio compared to the vehicle control.
Protocol 3.3: Neurite Outgrowth Assay
This is a functional neurotoxicity assay that measures the ability of neurons to extend and maintain neurites, a process that is highly sensitive to cytotoxic and metabolic insults.[12]
Principle: Differentiating neuronal cells are treated with the test compound. After a set period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The length and complexity of neurites are then quantified using high-content imaging and analysis software.
Materials:
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Differentiating neuronal cell line (e.g., PC12 or SH-SY5Y) or primary cortical neurons
-
BPTP stock solution
-
Positive control for neurite retraction (e.g., a known neurotoxin like colchicine)
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Fixative: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.25% Triton X-100 in PBS
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Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-β-III Tubulin
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
Procedure:
-
Cell Plating and Differentiation: Plate cells on coated coverslips or in imaging-quality plates. Induce differentiation using the appropriate protocol for your cell type (e.g., with Nerve Growth Factor for PC12 cells).
-
Compound Treatment: Once neurites have begun to form, treat the cells with a non-lethal concentration range of BPTP (determined from Protocol 3.1) and controls for 24-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well.
-
Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurite branches
-
Number of neurite-bearing cells
-
Self-Validation: The positive control should cause a significant and quantifiable reduction in neurite length compared to the vehicle control.
Part 4: Data Visualization and Interpretation
Visual models and summary tables are essential for understanding the mechanisms and planning experiments.
Caption: The canonical MPTP metabolic activation and toxicity pathway.
Table 1: Recommended Starting Parameters for In Vitro Assays
| Parameter | Cytotoxicity (LDH) | Mitochondrial Potential (JC-1) | Neurite Outgrowth |
| Cell Type | SH-SY5Y, Primary Neurons | SH-SY5Y, Primary Neurons | Differentiating PC12, SH-SY5Y |
| BPTP Conc. Range | 0.1 µM - 100 µM | 0.1 µM - 100 µM | 0.01 µM - 10 µM (Sub-lethal) |
| Incubation Time | 24 - 72 hours | 6 - 24 hours | 24 - 72 hours |
| Positive Control | Lysis Buffer | CCCP (10 µM) | Colchicine / MPP+ |
| Primary Endpoint | % Cytotoxicity | Red/Green Fluorescence Ratio | Neurite Length / Branching |
References
- 1. 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]
- 2. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP - Wikipedia [en.wikipedia.org]
- 7. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. criver.com [criver.com]
Technical Support Center: Optimizing 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) for Selective Neurotoxicity
Welcome to the technical support center for the use of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) in experimental models of selective neurotoxicity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Introduction: Understanding BPTP and its Relation to MPTP
This compound (BPTP) is a crucial pro-toxin used in research to model the dopaminergic neurodegeneration observed in Parkinson's disease (PD). It is structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . In vivo, BPTP is metabolized to MPTP, which is then converted into the active neurotoxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1] This conversion is the cornerstone of its mechanism and is essential for inducing the selective destruction of dopaminergic neurons in the substantia nigra.[2][3]
Understanding this metabolic pathway is critical for optimizing dosage and troubleshooting experimental outcomes. Unlike MPP+, which cannot efficiently cross the blood-brain barrier, the lipophilic nature of BPTP and MPTP allows them to readily enter the brain after systemic administration.[1]
Core Mechanism of BPTP-Induced Neurotoxicity
The selective neurotoxicity of BPTP is not caused by the compound itself but by its multi-step bioactivation within the brain. This process creates a "Trojan Horse" scenario, delivering a potent toxin specifically to dopaminergic neurons.
-
Entry into the Brain: Following systemic administration, the lipophilic BPTP crosses the blood-brain barrier.
-
Conversion to MPTP: Inside the brain, BPTP is N-debenzylated by cytochrome P450 enzymes to form MPTP.
-
Oxidation in Glial Cells: MPTP is then taken up by astrocytes (a type of glial cell) where the enzyme monoamine oxidase-B (MAO-B), located on the outer mitochondrial membrane, oxidizes it in a two-step process.[4][5] First, MPTP is converted to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[6]
-
Formation of the Active Toxin (MPP+): MPDP+ is subsequently oxidized, primarily in the extracellular space, into the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[6] This extracellular conversion helps explain why the astrocytes that perform the initial conversion are largely spared from toxicity.[6][7]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is structurally similar to dopamine. Consequently, it is selectively and efficiently transported into dopaminergic neurons via the dopamine transporter (DAT).[3][8] This selective uptake is the primary reason for the compound's specificity towards this neuronal population.
-
Mitochondrial Impairment and Cell Death: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria.[9] Here, it potently inhibits Complex I of the electron transport chain, leading to a catastrophic failure of ATP production, increased oxidative stress, and ultimately, apoptotic cell death.[9][10][11]
Visualization of the BPTP Activation Pathway
References
- 1. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the neurotoxin in MPTP by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Batryticatus Bombyx Protects Dopaminergic Neurons Against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in MPTP Animal Models of Parkinson's Disease
A Note on Nomenclature: The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is the most widely used neurotoxin to model Parkinson's Disease. The query specified "1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine" (BPTP or BMTP). It is crucial to note that the benzyl analog of MPTP has been reported to be non-neurotoxic in mice[1]. This guide will focus on troubleshooting the widely-used MPTP model, assuming the query intended to refer to this compound. If you are intentionally working with BPTP/BMTP, its lack of conversion to a toxic metabolite is the likely reason for the absence of a Parkinsonian phenotype[1].
Introduction
Welcome to the technical support center for the MPTP-induced mouse model of Parkinson's Disease (PD). As a Senior Application Scientist, I understand that achieving reproducible results with this model is paramount for advancing your research. The MPTP model, while powerful, is known for its variability, which can arise from a multitude of factors.[2][3] This guide is designed to provide you with in-depth troubleshooting advice and clear protocols to help you navigate these challenges and enhance the consistency and reliability of your experimental outcomes.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the critical parameters that influence the model, from the initial preparation of MPTP to the final behavioral and histological analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in dopamine depletion and neuronal loss between my experimental cohorts?
A1: This is a common and multifaceted issue. The primary sources of variability in the MPTP model often stem from factors related to the animals themselves, the MPTP administration protocol, and environmental conditions.
-
Animal Characteristics:
-
Strain: Different mouse strains exhibit varied sensitivity to MPTP.[2] C57BL/6 mice are the most commonly used and are known to be highly sensitive, in part due to higher monoamine oxidase B (MAO-B) activity in the brain compared to the liver.[2] In contrast, strains like BALB/c are more resistant, although this resistance can decrease with age.[4]
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Age: Older mice are generally more susceptible to MPTP-induced neurotoxicity.[2][5][6] This increased vulnerability may be linked to age-related increases in oxidative stress and microglial activation.[5]
-
Sex: Some studies have reported sex-based differences in MPTP susceptibility, with male mice sometimes showing more severe motor deficits.[7] However, the neurotoxic effects on a cellular level are often comparable between sexes.[8]
-
-
MPTP Administration:
-
Dosing Regimen: The method of MPTP administration significantly impacts the outcome. Acute (multiple injections in one day), sub-acute (daily injections for several days), and chronic (prolonged administration via osmotic pumps) protocols will result in different degrees and progressions of neurodegeneration.[3][9][10] Acute models tend to cause the most severe lesions, while chronic models may better replicate the progressive nature of PD.[2][9]
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common method. Consistency in injection technique is crucial to ensure accurate dosing.
-
-
Environmental Factors:
-
Housing and Acclimation: Animals should be allowed to acclimate to their housing and the procedure room for at least a week before MPTP administration.[11][12] Travel and new environments can alter brain chemistry and introduce variability.[12]
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Body Temperature: MPTP can induce hypothermia, which can be neuroprotective.[13] Maintaining a stable ambient temperature is important for consistent results.
-
Q2: My MPTP-treated mice are not showing consistent or significant motor deficits in behavioral tests. What could be the problem?
A2: A lack of consistent behavioral phenotypes is a frequent challenge.[3][9] The correlation between the extent of the dopaminergic lesion and behavioral outcomes is not always linear.[3][10]
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Insufficient Lesion: The degree of dopamine depletion may not have reached the critical threshold required to manifest as a clear motor deficit. This can be due to the factors mentioned in Q1 (e.g., resistant strain, low dose).
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Timing of Behavioral Testing: The timing of your behavioral assessments post-MPTP injection is critical. Some motor impairments may be transient, observed shortly after injection but recovering over time, even with persistent dopamine depletion.[14]
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Choice of Behavioral Test: Not all behavioral tests are equally sensitive. While general locomotor activity can be assessed, more specific tests are often required.[15][16] Consider a battery of tests to evaluate different aspects of motor function.
| Behavioral Test | Measures | Considerations |
| Rotarod | Motor coordination and balance | Sensitive to deficits after significant lesions.[7][16] |
| Pole Test | Bradykinesia (slowness of movement) | A validated method for evaluating motor retardation.[17] |
| Grid Test/Beam Walking | Gait and coordination | Can reveal subtle motor impairments.[15][18] |
| Forepaw Stride Length | Akinesia and gait | A sensitive measure of motor deficits.[15] |
| Open Field Test | General locomotor activity and anxiety | Can show hyperactivity in some models.[3] |
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Habituation and Training: Ensure all animals are properly habituated to the testing environment and trained for tasks like the rotarod to minimize stress-induced variability.
Q3: I am observing a high mortality rate in my MPTP-treated group. How can I mitigate this?
A3: High mortality can be a sign of excessive toxicity.
-
Dosage: The dose of MPTP may be too high for the specific age, strain, and sex of your mice. Older mice, for instance, have a higher mortality rate with doses that are well-tolerated by younger animals.[6]
-
Hydration: MPTP administration can lead to dehydration. Providing supplemental hydration, such as subcutaneous saline injections, can improve survival rates, especially with chronic administration protocols.[2]
-
Body Temperature: As mentioned, MPTP can cause a drop in body temperature.[11] Monitoring and maintaining body temperature with heating pads can reduce mortality.
In-Depth Troubleshooting Guides
Guide 1: Optimizing MPTP Preparation and Administration
Variability can be introduced before the experiment even begins. Strict adherence to a standardized protocol for MPTP preparation and administration is essential.
Issue: Inconsistent results that may be linked to the MPTP solution.
Root Causes & Solutions:
-
MPTP Stability: MPTP hydrochloride is relatively stable as a powder. However, once in solution, it can degrade.
-
Recommendation: Prepare MPTP solutions fresh on the day of injection. Avoid repeated freeze-thaw cycles. Purchase MPTP in smaller vials to avoid weighing the powder, which can introduce inaccuracies and increase exposure risk.[12]
-
-
Solvent: The choice of solvent can affect solubility and stability.
-
Recommendation: Use sterile, physiological saline (0.9% NaCl) as the solvent. Ensure the MPTP is fully dissolved before administration.
-
-
Injection Technique: Inconsistent injection volume or location (e.g., accidental subcutaneous injection instead of intraperitoneal) will lead to variable absorption and toxicity.
-
Recommendation: Use a consistent i.p. injection technique. Ensure proper restraint of the animal to prevent movement during injection. Use needle-locking syringes to prevent accidental needle detachment.[19]
-
-
Safety First: All handling of MPTP must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety goggles.[11][19][20]
-
Calculation: Calculate the required volume of saline to add to a pre-weighed vial of MPTP hydrochloride to achieve the desired concentration. For example, to prepare a 2 mg/mL solution from a 10 mg vial, add 5 mL of sterile saline.
-
Dissolution: Add the calculated volume of sterile saline to the MPTP vial. Gently vortex until the powder is completely dissolved.
-
Animal Weighing: Weigh each mouse immediately before injection to calculate the precise injection volume.
-
Injection: Restrain the mouse appropriately. For an i.p. injection, lift the mouse by the scruff of the neck and tilt it slightly head-down. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
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Post-Injection: Place the used syringe and needle directly into a designated sharps container without recapping.[21] Monitor the animal for any immediate adverse reactions.
Guide 2: Addressing Histological and Neurochemical Variability
Consistent and quantifiable assessment of the dopaminergic lesion is the cornerstone of validating your MPTP model.
Issue: High standard deviations in striatal dopamine levels (measured by HPLC) or tyrosine hydroxylase (TH)-positive cell counts (measured by immunohistochemistry).
Root Causes & Solutions:
-
Tissue Dissection and Processing: Inconsistent dissection of the striatum or substantia nigra will lead to variable results.
-
Recommendation: Use a mouse brain atlas and consistent anatomical landmarks for dissection. For neurochemical analysis, rapidly dissect and freeze the tissue on dry ice or in liquid nitrogen to prevent dopamine degradation.
-
-
Immunohistochemistry (IHC) Protocol: Variations in antibody concentration, incubation times, and washing steps can all contribute to inconsistent staining.
-
Recommendation: Optimize and standardize your IHC protocol. Ensure all tissue sections are processed identically. Use a consistent method for cell counting (e.g., stereology) to avoid bias.
-
-
Neurochemical Analysis: Issues with sample preparation or the HPLC system can introduce variability.
-
Recommendation: Standardize your sample preparation protocol. Regularly calibrate and maintain your HPLC system. Include internal standards to control for variations in sample processing and injection volume.
-
Visualizing Key Processes
The Path to Neurotoxicity: MPTP Metabolism
The neurotoxicity of MPTP is dependent on its conversion to the active toxicant, MPP+. This multi-step process is a key area where biological variability can arise.
Caption: Metabolic activation of MPTP to the neurotoxin MPP+.
Experimental Workflow for the MPTP Model
A standardized workflow is critical for minimizing variability and ensuring reproducible results.
Caption: Standardized experimental workflow for the MPTP mouse model.
References
- 1. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Age and MPTP-Induced Parkinson’s Disease on the Expression of Genes Associated with the Regulation of the Sleep–Wake Cycle in Mice [mdpi.com]
- 6. Age-related severity of dopaminergic neurodegeneration to MPTP neurotoxicity causes motor dysfunction in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SEX DIFFERENCES IN MOTOR BEHAVIOR IN THE MPTP MOUSE MODEL OF PARKINSON'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP neurotoxicity is highly concordant between the sexes among BXD recombinant inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease | Semantic Scholar [semanticscholar.org]
- 11. uthsc.edu [uthsc.edu]
- 12. modelorg.com [modelorg.com]
- 13. MPTP- and MPP(+)-induced effects on body temperature exhibit age- and strain-dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motor function in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 19. ors.od.nih.gov [ors.od.nih.gov]
- 20. uwo.ca [uwo.ca]
- 21. research.fiu.edu [research.fiu.edu]
Technical Support Center: Purification of High-Purity 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the purification of high-purity 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, field-proven insights and step-by-step troubleshooting protocols to address common challenges encountered during the purification process, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 1-benzyl-4-piperidone and organometallic reagents (e.g., a phenyl Grignard or phenyllithium).
-
Over-alkylation or Di-alkylation Products: If the reaction conditions are not carefully controlled, side reactions on the piperidine ring can occur.
-
Oxidation Products: The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the corresponding N-oxide or other degradation products, especially upon prolonged exposure to air or certain solvents.
-
Solvent Adducts: Residual solvents from the reaction or initial work-up can be present.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and tailoring your purification strategy accordingly.
Q2: My compound "oils out" during recrystallization. What can I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that particular solvent system. Here are several strategies to address this:
-
Use a larger volume of solvent: This will lower the saturation point.
-
Employ a solvent system with lower polarity: A less polar solvent might decrease the solubility of your compound, promoting crystallization over oiling.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to further slow cooling.
-
Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of pure product can initiate crystallization.
-
Consider a different recrystallization solvent or solvent mixture: A systematic solvent screen is often the most effective solution.
Q3: I am seeing significant tailing of my product peak during column chromatography. What is causing this and how can I fix it?
A3: Peak tailing in column chromatography, especially for basic compounds like tertiary amines, is often due to strong interactions with the acidic silanol groups on the silica gel surface. To mitigate this:
-
Add a small amount of a basic modifier to your eluent: Typically, 0.1-1% triethylamine (Et3N) or pyridine is added to the mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.
-
Use deactivated silica gel: Pre-treated silica gel with reduced silanol activity is commercially available.
-
Consider alternative stationary phases: Alumina (basic or neutral) or reversed-phase silica can be effective alternatives if tailing persists on standard silica gel.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield requires careful optimization.
Problem 1: Low Recovery of Pure Product
| Potential Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent, even at low temperatures. | 1. Choose a solvent in which the compound has lower solubility at room temperature. 2. Use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to dissolve and then cool slowly. |
| Too much solvent was used. | 1. Concentrate the mother liquor by evaporation and attempt a second crystallization. 2. Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | 1. Use a heated funnel for gravity filtration. 2. Add a slight excess of hot solvent before filtering to ensure the compound remains in solution. |
Problem 2: Colored Impurities Persist in Crystals
| Potential Cause | Troubleshooting Steps |
| Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. 2. Perform a second recrystallization. |
Column Chromatography
Flash column chromatography is a versatile method for purifying a wide range of compounds. For this compound, careful selection of the stationary and mobile phases is key.
Workflow for Column Chromatography Purification
Caption: A typical workflow for purifying this compound using column chromatography.
Problem 1: Poor Separation of Product and Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system. | 1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. 2. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A common starting point for this compound could be a mixture of ethyl acetate and hexanes. |
| Column overloading. | 1. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Cracked or channeled column bed. | 1. Ensure the silica gel is packed uniformly. Dry packing followed by careful solvent addition or slurry packing can prevent this. |
Problem 2: Product Degradation on the Column
| Potential Cause | Troubleshooting Steps |
| Compound is sensitive to the acidic nature of silica gel. | 1. As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent. 2. Use neutral or basic alumina as the stationary phase. 3. Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing resolution. |
| Oxidation of the tetrahydropyridine ring. | 1. Use freshly distilled, deoxygenated solvents for both the stationary and mobile phases. 2. Consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon). |
Purity Assessment
After purification, it is essential to accurately determine the purity of your this compound. A combination of analytical techniques is recommended for a comprehensive assessment.
| Technique | Information Provided | Considerations |
| ¹H and ¹³C NMR | Confirms the chemical structure and can reveal the presence of impurities with distinct signals. | Quantitative NMR (qNMR) can be used for accurate purity determination with an internal standard. |
| HPLC | Provides quantitative information on the purity and can detect minor impurities. | Method development (column, mobile phase, detector) is crucial for accurate results. |
| GC-MS | Useful for identifying volatile impurities and confirming the molecular weight of the product. | The compound must be thermally stable and volatile enough for this technique. |
| Elemental Analysis | Determines the elemental composition (C, H, N) and can indicate the presence of inorganic impurities. | Provides a bulk purity assessment. |
Decision Tree for Purity Analysis
Caption: A decision tree outlining the recommended analytical workflow for assessing the purity of this compound.
Technical Support Center: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) Derivatives
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of N-heterocycles. The following troubleshooting guides and FAQs are based on established synthetic methodologies and aim to provide practical, experience-driven solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, frequently encountered issues during the synthesis of BPTP derivatives. Each entry details the problem, explores the underlying chemical principles, and provides a step-by-step protocol for resolution.
Question 1: My initial cyclization reaction to form the tetrahydropyridine ring is resulting in very low yields. What factors should I investigate?
Low yields in the formation of the tetrahydropyridine core, often assembled via multicomponent reactions (MCRs), are a common frustration. The efficiency of these reactions is highly sensitive to several parameters.
Underlying Causes & Solutions:
-
Catalyst Inefficiency: The choice of catalyst is paramount. While many catalysts can promote the reaction, their effectiveness varies based on the specific substrates. Brønsted acids are commonly used, but metal catalysts or supported catalysts can offer milder conditions and improved yields.[1]
-
Troubleshooting Protocol:
-
Screen Catalysts: If using a standard Brønsted acid like acetic acid yields poor results, consider screening other catalysts.
-
Optimize Catalyst Loading: Begin with a catalytic amount (e.g., 10 mol%) and incrementally increase if necessary. Excessive catalyst can sometimes promote side reactions.
-
Consider Metal-Free Options: To avoid metal contamination and harsh conditions, explore catalysts like 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA), which can promote the reaction under mild, atom-economical conditions.[1]
-
-
-
Substrate Reactivity: The electronic nature of your starting materials, particularly the aromatic aldehyde, significantly impacts the reaction rate and yield.
-
Insight: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aldehyde's phenyl ring generally increase the nucleophilicity of the intermediate enamine, facilitating cyclization and leading to higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can deactivate the system, requiring more forcing conditions.[2]
-
Troubleshooting Protocol:
-
Adjust Reaction Time/Temperature: For substrates with electron-withdrawing groups, you may need to increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Modify Synthetic Strategy: If yields remain poor, consider an alternative synthetic route that is less sensitive to substrate electronics, such as a stepwise approach.
-
-
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing reaction kinetics.
-
Troubleshooting Protocol:
-
Solvent Screening: If the reaction is sluggish in a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile or even a protic solvent like ethanol, which can facilitate proton transfer steps.
-
Acetic Acid as Solvent/Catalyst: In some one-pot syntheses, using glacial acetic acid as both the solvent and the catalyst has been shown to produce high yields of tetrahydropyridine derivatives.[3]
-
-
Table 1: Comparison of Catalysts for Multicomponent Tetrahydropyridine Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, L-Proline Nitrate | Room Temp to Reflux | Inexpensive, readily available.[1][4] | Can require harsh conditions, moderate yields. |
| Metal Catalysts | Cerium Ammonium Nitrate (CAN) | Room Temperature | High yields, mild conditions.[4] | Potential metal contamination, cost. |
| Supported Catalysts | Various | Often solvent-free | Easy removal, recyclable.[1] | May have lower activity than homogeneous catalysts. |
| Ionic Liquids | e.g., [bmim]Br | Varies | "Green" solvent, can be recycled.[1] | Viscosity can be an issue, may be expensive. |
Question 2: I'm struggling with the reduction of my N-benzylpyridinium salt intermediate. I'm either getting no reaction or complete reduction to the piperidine.
The selective reduction of a pyridinium salt to a 1,2,3,6-tetrahydropyridine is a delicate process. The aromaticity of the pyridine ring must be overcome without reducing the newly formed double bond.
Underlying Causes & Solutions:
-
Incorrect Reducing Agent: Strong reducing agents like catalytic hydrogenation with PtO₂ or Raney Ni under high pressure will often lead to the fully saturated piperidine.[5] Milder, more selective methods are required.
-
Troubleshooting Protocol:
-
Use Sodium Borohydride (NaBH₄): This is the classic reagent for this transformation. However, its reactivity must be controlled. Perform the reaction at low temperatures (0 °C to start) and monitor carefully.
-
Explore Transfer Hydrogenation: This is an excellent method for achieving high selectivity. Using a hydrogen source like formic acid/triethylamine (HCOOH-Et₃N) in the presence of a suitable catalyst can cleanly provide the tetrahydropyridine.[5] Rhodium complexes, such as [Cp*RhCl₂]₂, have proven highly effective and can be tuned for selectivity.[5]
-
Activate the Pyridine Ring: The conversion of the pyridine to a pyridinium salt is crucial. This step reduces the ring's aromaticity, making it more susceptible to reduction.[6]
-
-
-
Reaction Conditions: Temperature, solvent, and pH can all influence the outcome.
-
Troubleshooting Protocol:
-
Temperature Control: Start all reductions at low temperatures (0 °C or even -10 °C) and allow the reaction to slowly warm to room temperature. Over-reduction is often favored at higher temperatures.
-
Solvent Choice: Methanol or ethanol are common solvents for NaBH₄ reductions. For transfer hydrogenation, the HCOOH-Et₃N mixture often serves as both solvent and hydrogen source.[5]
-
Work-up: After the reaction, ensure the mixture is basified (e.g., with aqueous KOH) before extraction to neutralize any remaining acid and ensure the product is in its free base form.[5]
-
-
Table 2: Selected Methods for Pyridinium Salt Reduction
| Method | Reagent/Catalyst | Hydrogen Source | Typical Product | Key Considerations |
| Borohydride Reduction | NaBH₄ | Hydride from reagent | 1,2,3,6-Tetrahydropyridine | Temperature control is critical to avoid over-reduction. |
| Catalytic Hydrogenation | PtO₂, Raney Ni, Rh/C | H₂ gas | Piperidine (typically) | Low activity and selectivity for partial reduction; harsh conditions often required.[5] |
| Transfer Hydrogenation | [Cp*RhCl₂]₂ + Iodide | HCOOH-Et₃N | Tetrahydropyridine or Piperidine | Highly chemoselective depending on pyridinium substituents and conditions.[5] |
| Metal-Free Hydrogenation | Borane Catalysts (e.g., HB(C₆F₅)₂) | H₂ gas | Piperidine (cis-selective) | Offers excellent stereoselectivity for full reduction.[7] |
Question 3: My Grignard reaction to add the 4-phenyl group is failing. I see only starting material or a messy baseline on my TLC.
The Grignard reaction is one of the most powerful C-C bond-forming reactions, but it is notoriously sensitive to reaction conditions. Failure is almost always due to the presence of water or other electrophilic impurities.
Underlying Causes & Solutions:
-
Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will be instantly quenched by water, alcohols, or even acidic protons on other functional groups.
-
Troubleshooting Protocol: The Anhydrous Workflow
-
Glassware: All glassware must be rigorously dried. Oven-dry all flasks, condensers, and addition funnels overnight (>120 °C) and assemble them hot under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous grade ether or THF. If the solvent is from a freshly opened bottle, it is usually sufficient. For older bottles, distill from a suitable drying agent (e.g., sodium/benzophenone). Ensure your alkyl/aryl halide is dry.
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine (the brown color will disappear as the reaction starts) or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun may also be required to initiate the reaction.[8]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.
-
-
-
Side Reactions: The most common side reaction is the Wurtz-type coupling that forms biphenyl from the reaction of the Grignard reagent with unreacted bromobenzene.[8]
-
Insight: This side reaction is favored by high local concentrations of the aryl halide and higher temperatures.
-
Troubleshooting Protocol:
-
Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the magnesium suspension. This keeps the concentration of the halide low at any given moment.
-
Maintain Reflux: The reaction should proceed at a gentle reflux. If it becomes too vigorous, slow the addition rate and/or cool the flask in a water bath. Do not let the temperature get too high.[8]
-
-
Experimental Workflow: Troubleshooting a Failed Grignard Reaction
Caption: A step-by-step workflow for diagnosing and resolving common issues in Grignard reagent formation.
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic strategies for constructing BPTP derivatives?
There are several convergent and linear strategies. The optimal choice depends on the availability of starting materials and the desired substitution pattern.
Caption: Overview of the three main synthetic pathways to BPTP derivatives.
-
Route A: Multicomponent Reactions (MCRs): This is often the most efficient approach, combining multiple starting materials in a single pot to rapidly build molecular complexity.[1][4]
-
Route B: Bischler-Napieralski or Pictet-Spengler Reactions: These classic methods involve the cyclization of a β-arylethylamide to form a dihydroisoquinoline core, which can then be further modified.[9][10] This route is robust but requires a multi-step sequence.
-
Route C: Pyridinium Salt Synthesis and Reduction: This strategy involves preparing a suitably substituted N-benzylpyridinium salt and then selectively reducing it to the tetrahydropyridine. This offers good control over the final reduction step.[5][6]
Question 2: Can you explain the mechanism of the Bischler-Napieralski reaction for forming the core ring structure?
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution. It proceeds through a highly reactive nitrilium ion intermediate.
Mechanism Steps:
-
Amide Activation: The carbonyl oxygen of the β-phenylethylamide is activated by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃).[11]
-
Formation of Nitrilium Ion: The activated oxygen is eliminated, forming a key, highly electrophilic nitrilium salt intermediate.[9]
-
Intramolecular Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This is the ring-closing step.
-
Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
A critical side reaction to be aware of is the retro-Ritter reaction, where the nitrilium salt can fragment, especially if cyclization is slow.[9]
Question 3: I've read about the neurotoxin MPTP. Is this a risk during my synthesis, and how can I avoid its formation?
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a close analog of BPTP, is a potent neurotoxin that causes symptoms of Parkinson's disease. Its accidental synthesis arose from errors during the production of a related compound, MPPP.[12][13]
Formation and Avoidance:
-
How it Forms: MPTP was historically formed as an impurity when the synthesis of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) was performed under incorrect conditions, particularly at elevated temperatures, which favored an elimination side reaction.[12][14]
-
Relevance to BPTP Synthesis: While your target is not MPTP, the tetrahydropyridine core is present. Uncontrolled side reactions, especially elimination reactions from a 4-hydroxypiperidine precursor under acidic conditions or high heat, could theoretically lead to the formation of related tetrahydropyridines.
-
Prevention Strategy:
-
Strict Temperature Control: Carefully control the temperature during all reaction and work-up steps. Avoid excessive heating, especially in the presence of acid.
-
Purification: Ensure rigorous purification of your final compound to remove any potential side products. Use techniques like column chromatography followed by recrystallization.
-
Characterization: Fully characterize your final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring no unexpected olefinic protons from an MPTP-like structure are present.
-
By adhering to well-designed protocols and maintaining careful control over reaction conditions, the risk of forming toxic byproducts is minimized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. chegg.com [chegg.com]
Technical Support Center: Stability and Storage of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)
Welcome to the technical support center for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the integrity and stability of BPTP during storage and experimentation. Our recommendations are grounded in established principles of organic chemistry and best practices for handling analogous compounds.
I. Understanding the Stability of this compound (BPTP)
This compound (BPTP) is a substituted tetrahydropyridine. The stability of this class of compounds is influenced by several factors, primarily their susceptibility to oxidation. The tetrahydropyridine ring, particularly in derivatives like BPTP, can be oxidized to the more stable aromatic pyridinium ion. This process is analogous to the bioactivation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is oxidized to the toxic 1-methyl-4-phenylpyridinium (MPP+) ion.[1] Therefore, preventing oxidation is the cornerstone of preserving the integrity of BPTP.
The presence of a benzyl group introduces another potential site for oxidative degradation at the benzylic carbon. While the tetrahydropyridine ring is generally the more reactive site, harsh oxidative conditions could lead to the formation of benzaldehyde or benzoic acid derivatives. Furthermore, exposure to light and extreme pH conditions can also contribute to degradation.
II. Frequently Asked Questions (FAQs) on BPTP Storage and Handling
Q1: What are the primary degradation pathways for BPTP?
A1: Based on the chemical structure of BPTP and the known reactivity of related compounds, the two primary degradation pathways are:
-
Oxidation of the tetrahydropyridine ring: This is the most likely degradation pathway, leading to the formation of the corresponding 1-benzyl-4-phenylpyridinium salt. This is an aromatization reaction that is often energetically favorable.
-
Oxidation of the benzylic group: The benzylic carbon is susceptible to oxidation, which could lead to the formation of byproducts such as benzaldehyde and benzoic acid, particularly under harsh conditions.
Q2: What are the ideal storage conditions for solid BPTP?
A2: To minimize degradation, solid BPTP should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to protect the compound from atmospheric oxygen and moisture. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidation. |
| Light | Amber vial or protected from light | Prevents potential photodegradation. |
| Container | Tightly sealed, non-reactive material | Prevents exposure to moisture and air. |
Q3: How should I store solutions of BPTP?
A3: Solutions of BPTP are generally less stable than the solid material. If you must store solutions, it is best to prepare them fresh. For short-term storage, use a degassed, anhydrous solvent and store the solution at -20°C or below in a tightly sealed vial under an inert atmosphere. The choice of solvent can also impact stability; aprotic solvents are generally preferred.
Q4: Is BPTP sensitive to light?
A4: Yes, compounds containing tetrahydropyridine and dihydropyridine rings are often light-sensitive.[2][3] Exposure to UV or even ambient light can promote oxidation. Therefore, it is crucial to handle BPTP in a laboratory with minimal light exposure and to store it in amber-colored vials or containers wrapped in aluminum foil.
Q5: What is the impact of pH on BPTP stability in aqueous solutions?
A5: While BPTP has low aqueous solubility, if used in aqueous media, the pH should be carefully controlled. Tetrahydropyridines can be susceptible to acid-catalyzed hydrolysis, although oxidation is typically the more significant concern. It is advisable to work in buffered systems and avoid strongly acidic or basic conditions.
III. Troubleshooting Guide for BPTP Degradation
This section addresses common issues that may arise during the handling and storage of BPTP.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration of solid BPTP (e.g., yellowing) | Oxidation of the compound. | - Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).- If degradation is confirmed, consider repurification if possible.- For future storage, ensure the container is tightly sealed and flushed with an inert gas. Store at a lower temperature (2-8°C). |
| Appearance of new peaks in HPLC analysis of a stored solution | Degradation of BPTP in solution. | - Identify the degradation products if possible (e.g., by LC-MS). The major degradation product is likely the oxidized pyridinium species.- Prepare fresh solutions for each experiment.- If short-term storage is necessary, use a degassed, anhydrous aprotic solvent and store at -20°C under an inert atmosphere. |
| Inconsistent experimental results | Degradation of BPTP stock. | - Re-evaluate the purity of your BPTP stock using a validated analytical method.- Implement a routine quality control check for your stock material, especially if it has been stored for an extended period.- Always use freshly prepared solutions from a well-stored solid stock for critical experiments. |
IV. Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid BPTP
Objective: To provide a standardized procedure for the long-term storage of solid this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a delivery system
-
Parafilm or other sealing tape
-
Refrigerator (2-8°C) or freezer (-20°C)
Procedure:
-
Place the solid BPTP into a clean, dry amber glass vial.
-
Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a refrigerator at 2-8°C for routine long-term storage. For extended storage (over a year), consider storage at -20°C.
Protocol 2: Stability Assessment of BPTP using HPLC (A General Approach)
Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method for monitoring the purity of BPTP and detecting potential degradation products. Note: This is a starting point and may require optimization for your specific instrumentation and requirements.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of BPTP in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a freshly prepared sample to establish the initial purity profile and retention time of the main peak.
-
To assess stability, analyze samples that have been stored under various conditions (e.g., solid at room temperature for one week, solution at 4°C for 24 hours).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the main BPTP peak. The oxidized pyridinium species is expected to be more polar and thus have a shorter retention time.
V. Visualizing Degradation and Workflows
To better understand the processes involved in BPTP degradation and analysis, the following diagrams are provided.
Caption: Potential degradation pathways of BPTP.
Caption: Workflow for assessing the stability of BPTP.
VI. References
-
Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1990). Chemical Research in Toxicology. Available at: --INVALID-LINK--
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2016). Future Medicinal Chemistry. Available at: --INVALID-LINK--
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (2018). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available at: --INVALID-LINK--
-
Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). Molecules. Available at: --INVALID-LINK--
-
4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2021). Indian Journal of Pharmaceutical Education and Research. Available at: --INVALID-LINK--
References
Technical Support Center: Navigating Inconsistencies in 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) Behavioral Studies
Introduction: Welcome to the technical support center for researchers utilizing 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). This guide is designed to address the significant challenge of inconsistent behavioral outcomes in preclinical studies. BPTP is often used as a non-neurotoxic analog of the well-known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)[1]. However, variability in experimental results can obscure findings and impede progress. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve the root causes of these inconsistencies, ensuring the reliability and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about BPTP, its properties, and its relationship to MPTP.
Q1: What is BPTP and why is it used in research?
A1: this compound (BPTP) is a structural analog of MPTP. Unlike MPTP, which is a potent neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in animals[2][3][4], BPTP is generally considered non-neurotoxic in vivo[1]. It is primarily used as a control compound in studies investigating the mechanisms of MPTP neurotoxicity. By comparing the effects of BPTP to MPTP, researchers can isolate the specific actions of the toxic metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+)[5][6].
Q2: If BPTP is non-neurotoxic, why would it cause behavioral changes?
A2: This is the central issue that leads to inconsistencies. While pure BPTP is not expected to cause the classic parkinsonian motor deficits seen with MPTP, unexpected behavioral outcomes can arise from several sources:
-
Compound Impurity: The synthesis of BPTP can inadvertently produce MPTP or other neurotoxic analogs as contaminants[7]. Even trace amounts of MPTP can lead to significant dopaminergic damage and behavioral alterations in sensitive animal strains[8][9].
-
Metabolic Conversion: Although BPTP itself is not readily converted to a toxic metabolite in the same way as MPTP, individual animal differences in metabolism, or the presence of specific enzymes, could potentially lead to the formation of unexpected psychoactive compounds[1].
-
Off-Target Effects: BPTP may have pharmacological effects independent of the dopaminergic system that could influence behavior, especially at higher doses.
-
Experimental Stress: Certain administration procedures can induce stress in animals, leading to behavioral changes that are incorrectly attributed to the compound itself[10].
Q3: How is MPTP metabolized to its toxic form, and how does this compare to BPTP?
A3: Understanding the MPTP pathway is crucial for troubleshooting BPTP studies. MPTP, being lipid-soluble, readily crosses the blood-brain barrier. In the brain, it is metabolized by monoamine oxidase-B (MAO-B), primarily in astrocytes, into 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+). MPDP+ then oxidizes to the active neurotoxin, MPP+[2][11][12]. MPP+ is selectively taken up by dopamine transporters (DAT) into dopaminergic neurons[3][4]. Inside the neuron, MPP+ accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and eventual cell death[5][6][12][13].
While the benzyl analogue of MPP+, BMP+, is toxic when directly administered, the in vivo conversion of BPTP to BMP+ is inefficient and incomplete, which is thought to account for BPTP's lack of neurotoxicity[1].
Metabolic Pathway of MPTP to MPP+
Caption: Metabolic activation of MPTP to the neurotoxin MPP+.
Part 2: Troubleshooting Guide for Inconsistent Behavioral Outcomes
This guide is structured to follow the experimental workflow, from compound preparation to data analysis, to help pinpoint the source of variability.
Section A: Compound Purity and Formulation
Q: My BPTP-treated animals are showing unexpected motor deficits similar to MPTP models. What could be the cause?
A: The most likely culprit is contamination of your BPTP stock with MPTP.
-
Scientific Rationale: The synthesis of tetrahydropyridine analogs can result in byproducts with similar chemical structures but vastly different biological activities[7]. Given the high potency of MPTP, even a small percentage of contamination can elicit significant neurotoxic effects and behavioral phenotypes, especially in highly sensitive mouse strains like the C57BL/6[8][14].
-
Troubleshooting Steps:
-
Verify Purity: Do not rely solely on the certificate of analysis from the supplier. Perform independent purity analysis on your batch of BPTP.
-
Recommended Purity Assays:
-
High-Performance Liquid Chromatography (HPLC): Use an established method to separate BPTP from potential MPTP contamination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can definitively identify and quantify volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for purity determination that can quantify your compound against a certified internal standard[15].
-
-
Source a New Batch: If contamination is confirmed, acquire a new, high-purity batch of BPTP from a reputable supplier and repeat the purity analysis before use.
-
Q: I observe high variability between animals treated with the same BPTP solution. Why?
A: This often points to issues with the formulation and administration of the compound.
-
Scientific Rationale: BPTP, like MPTP, is often prepared in saline. If the compound is not fully dissolved or forms a suspension, the actual dose administered to each animal can vary significantly. Inconsistent injection volumes or techniques further compound this issue[16].
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Sonicate or gently warm the solution to ensure the compound is fully dissolved. Visually inspect the solution for any particulate matter before drawing it into the syringe.
-
Prepare Fresh Solutions: Do not use old solutions. Prepare your BPTP formulation fresh for each experimental day to prevent degradation or precipitation.
-
Standardize Administration Technique: Ensure all personnel are highly trained in the chosen administration route (e.g., intraperitoneal, subcutaneous)[17]. Use consistent needle sizes and injection volumes relative to the animal's body weight. For oral administration, consider refined, low-stress methods like micropipette-guided administration to reduce variability from gavage-induced stress[10].
-
Section B: Animal Model and Husbandry
Q: My results are not consistent across different experiments, even with the same BPTP batch. What animal-related factors should I consider?
A: Inconsistencies are frequently linked to the choice of animal model and subtle variations in their background.
-
Scientific Rationale: Species, strain, age, and sex are critical variables in neurotoxicology[18]. For instance, rats are largely resistant to MPTP neurotoxicity, while C57BL/6 mice are highly susceptible[14][19]. This sensitivity is linked to factors like MAO-B activity and DAT expression. Age is also a critical factor, with older animals often showing increased susceptibility to neurotoxic insults[20].
-
Troubleshooting Steps:
-
Strain Selection: If you are using BPTP as a control for MPTP, you must use a strain known to be sensitive to MPTP, such as the C57BL/6 mouse[8]. Using a resistant strain may mask the effects of low-level contamination.
-
Control for Age and Sex: Use a narrow age range for all animals in a study (e.g., 8-10 weeks old). Do not mix sexes within an experimental group unless sex is a specific variable being studied. Report the age and sex of the animals in your methods.
-
Acclimation and Husbandry: Ensure a consistent and adequate acclimation period (e.g., 1-2 weeks) before starting any procedures. Maintain stable husbandry conditions (light/dark cycle, temperature, diet) as changes can impact baseline behavior and drug metabolism.
-
Troubleshooting Workflow: From Observation to Solution
Caption: A logical workflow for diagnosing inconsistencies in BPTP studies.
Section C: Behavioral Testing
Q: The baseline performance of my animals is highly variable, making it difficult to detect any effect of BPTP. How can I reduce this?
A: Rigorous standardization of behavioral testing protocols is essential.
-
Scientific Rationale: Rodent behavior is highly sensitive to environmental conditions and handling. Factors like time of day (circadian rhythm), lighting, noise, and experimenter presence can significantly alter performance in tests of motor function and anxiety[21]. Insufficient habituation to the testing apparatus or environment can lead to stress-induced behaviors that confound results[22].
-
Troubleshooting Steps & Protocols:
-
Habituation: Habituate animals to the testing room for at least 30-60 minutes before any testing begins. For specific apparatus (e.g., rotarod, open field arena), include a pre-test habituation or training session on the day before the actual experiment.
-
Consistent Environment: Conduct all tests at the same time of day. Use a dedicated, quiet room. Ensure lighting levels and ambient temperature are consistent for all animals and across all cohorts[21].
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment groups to prevent unconscious bias.
-
Standardized Behavioral Battery: Use a battery of tests to assess different aspects of behavior. Don't rely on a single test. For motor function, a combination of the following is recommended:
-
Rotarod Test: Measures motor coordination and balance.
-
Pole Test: Assesses bradykinesia and motor coordination[22][23].
-
Open Field Test: Evaluates general locomotor activity and anxiety-like behavior[22].
-
Cylinder Test: Used to assess forelimb asymmetry, particularly useful if unilateral deficits are suspected[22].
-
-
Protocol: Standardized Rotarod Test for Mice
-
Apparatus: Accelerating rotarod (e.g., Ugo Basile).
-
Habituation/Training (Day 1): Place each mouse on the rotarod at a constant low speed (e.g., 4 RPM) for 60 seconds. Repeat this 2-3 times with a 15-minute inter-trial interval. This familiarizes the animal with the apparatus.
-
Testing (Day 2):
-
Administer BPTP or vehicle control and wait for the appropriate uptake period (e.g., 30 minutes post-IP injection).
-
Place the mouse on the rotarod, which is set to accelerate from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall (in seconds). If the mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.
-
Perform three trials for each animal with a 15-20 minute rest period in their home cage between trials.
-
Data Analysis: Use the average latency to fall across the three trials for statistical analysis.
-
Part 3: Data Interpretation and Validation
Q: I've followed all the protocols, but my results are still inconclusive. How do I validate my findings?
A: Behavioral data must be corroborated with neurochemical or histological analysis.
-
Scientific Rationale: Behavioral changes are the ultimate functional output, but they can be influenced by many factors. To confirm that an observed behavioral deficit is due to a specific neurotoxic effect (e.g., from an MPTP contamination), you must demonstrate a corresponding pathological change in the brain[24].
-
Validation Steps:
-
Neurochemical Analysis: After the final behavioral test, euthanize the animals and collect brain tissue. Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC. A significant reduction in striatal dopamine is the hallmark of MPTP-induced parkinsonism[8].
-
Immunohistochemistry (IHC): Process brain sections for tyrosine hydroxylase (TH) staining. TH is the rate-limiting enzyme in dopamine synthesis, and a loss of TH-positive cells in the substantia nigra pars compacta (SNpc) and fibers in the striatum provides direct evidence of dopaminergic neurodegeneration[8].
-
Controls are Critical: If your IHC shows no staining, it could be a protocol issue or a true negative result. Always include a positive control tissue (e.g., from an MPTP-treated animal) to ensure your antibodies and staining protocol are working correctly[25][26].
-
References
- 1. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP, MPP+ and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): one designer drug and serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on central catecholamine neurons in C57BL/6 mice. Comparison with three other strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Researchers [rodentmda.ch]
- 11. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease [mdpi.com]
- 13. Targeting Mitochondrial Complex I Deficiency in MPP+/MPTP-induced Parkinson’s Disease Cell Culture and Mouse Models by Transducing Yeast NDI1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. cea.unizar.es [cea.unizar.es]
- 17. research.unc.edu [research.unc.edu]
- 18. mdpi.com [mdpi.com]
- 19. biomed.cas.cz [biomed.cas.cz]
- 20. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 23. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 26. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to the Validation of the 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to debilitating motor and non-motor symptoms.[1][2] To unravel the complex pathophysiology of PD and to develop effective therapeutic interventions, the use of robust animal models is indispensable.[1][3] Among the various neurotoxin-based models, the 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) model offers a valuable tool for studying the mechanisms of dopaminergic neurodegeneration and for the preclinical evaluation of novel drug candidates. This guide provides an in-depth validation of the BPTP model, comparing its performance with other established alternatives and offering detailed experimental protocols to ensure scientific rigor and reproducibility.
Mechanism of Action of BPTP
The neurotoxicity of BPTP is not inherent to the parent compound but is a result of its metabolic conversion to the active toxicant, 1-benzyl-4-phenylpyridinium ion (BPP+). This process is analogous to the well-characterized activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to its toxic metabolite, MPP+.[4]
The bioactivation of BPTP involves a two-step enzymatic process:
-
Oxidation by Monoamine Oxidase B (MAO-B): Following systemic administration, the lipid-soluble BPTP readily crosses the blood-brain barrier.[4] Within the brain, particularly in astrocytes, BPTP is oxidized by MAO-B to its dihydropyridinium intermediate.
-
Further Oxidation: This intermediate is then further oxidized to the toxic cation, BPP+.
Once formed, BPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] This selective accumulation is the primary reason for the specific targeting of the nigrostriatal pathway. Inside the neurons, BPP+ is thought to inhibit complex I of the mitochondrial electron transport chain, leading to a cascade of detrimental events including ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[5]
Caption: Bioactivation and neurotoxic mechanism of BPTP.
Validation of the BPTP Model: A Step-by-Step Guide
Rigorous validation is crucial to ensure the reliability and translational relevance of any animal model. The following protocols outline the key steps for inducing and validating the BPTP model of Parkinson's disease in mice.
Caption: Experimental workflow for BPTP model validation.
Protocol 1: Induction of the BPTP Model in Mice
-
Causality: The choice of mouse strain is critical, as susceptibility to BPTP-induced neurotoxicity is strain-dependent. C57BL/6 mice are commonly used due to their high sensitivity.[6] The dosing regimen can be acute, sub-acute, or chronic, each mimicking different aspects of PD progression.[7]
Materials:
-
This compound (BPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for injections
Procedure:
-
Preparation of BPTP Solution: Dissolve BPTP hydrochloride in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2.5 mg/mL solution to inject 0.2 mL). Prepare fresh daily.
-
Administration: Administer BPTP via intraperitoneal (i.p.) injection. For an acute model, a common regimen is four injections of 20 mg/kg at 2-hour intervals.[7]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Post-injection Monitoring: House the animals in a well-ventilated area and monitor for any signs of distress.
Protocol 2: Behavioral Assessment
-
Causality: Behavioral tests are essential to confirm the functional motor deficits that are hallmarks of Parkinson's disease.[8][9]
Cylinder Test (Forelimb Asymmetry):
-
Purpose: To assess forelimb use asymmetry, indicative of unilateral dopamine depletion.
-
Procedure:
-
Place the mouse in a transparent cylinder (e.g., 15 cm diameter, 30 cm high).
-
Videotape the mouse for 5-10 minutes.
-
An observer, blind to the treatment groups, counts the number of times the mouse rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.[10]
-
Calculate the percentage of contralateral limb use.
-
Rotarod Test (Motor Coordination and Balance):
-
Purpose: To evaluate motor coordination, balance, and endurance.[11]
-
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days before BPTP administration.
-
The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[12]
-
Record the latency to fall for each mouse.
-
Conduct the test at specified time points post-BPTP injection.
-
Protocol 3: Neurochemical Analysis
-
Causality: Direct measurement of dopamine and its metabolites in the striatum provides a quantitative assessment of the extent of dopaminergic neurodegeneration.[13][14]
High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine:
-
Procedure:
-
Following the final behavioral test, euthanize the mice.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the sample into an HPLC system with electrochemical detection to quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[7]
-
Protocol 4: Histopathological Analysis
-
Causality: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, allows for the visualization and quantification of dopaminergic neuron loss in the SNc and their terminals in the striatum.[15][16]
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Procedure:
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Cryoprotect the brains in sucrose solutions.
-
Cut coronal sections (e.g., 30-40 µm) through the striatum and SNc using a cryostat.
-
Perform standard immunohistochemical staining using a primary antibody against TH and an appropriate secondary antibody conjugated to a chromogen (e.g., DAB) or a fluorophore.[17]
-
Quantify the number of TH-positive cells in the SNc using stereological methods and the density of TH-positive fibers in the striatum using densitometry.[17][18]
-
Data Summary Table: Expected Outcomes
| Validation Parameter | BPTP Model Expected Outcome | Control Group Expected Outcome |
| Cylinder Test | Increased use of ipsilateral forelimb | Equal use of both forelimbs |
| Rotarod Test | Decreased latency to fall | Stable, high latency to fall |
| Striatal Dopamine (HPLC) | Significant reduction in dopamine and its metabolites | Normal physiological levels |
| TH+ Neurons in SNc | Significant loss of TH-positive neurons | Normal number of TH-positive neurons |
| TH+ Fibers in Striatum | Reduced density of TH-positive fibers | Dense, intact TH-positive fiber network |
Comparative Analysis of Preclinical PD Models
The BPTP model is one of several neurotoxin-based models used in PD research. Each model has distinct advantages and limitations that make it suitable for different research questions.[19][20]
| Model | Mechanism of Action | Advantages | Disadvantages |
| BPTP | MAO-B dependent conversion to BPP+, which inhibits mitochondrial complex I. | - Systemic administration. - High reproducibility. - Induces significant dopaminergic neuron loss. | - Does not typically form Lewy body-like inclusions.[1] - Acute models may not fully recapitulate the progressive nature of PD.[7] |
| MPTP | MAO-B dependent conversion to MPP+, which inhibits mitochondrial complex I.[4][5] | - Well-characterized and widely used.[6][21] - Produces robust and reproducible parkinsonian features.[22][23] - Effective in a range of species, including non-human primates.[1][22] | - Lack of Lewy body formation in rodents.[1][20] - High acute toxicity. |
| 6-OHDA | Uptake by dopamine and norepinephrine transporters, leading to oxidative stress and cell death.[24][25] | - Highly selective for catecholaminergic neurons. - Allows for unilateral lesions, useful for studying motor asymmetry. | - Requires stereotaxic injection into the brain. - Does not cross the blood-brain barrier. |
| Rotenone | Lipophilic mitochondrial complex I inhibitor. | - Can be administered systemically. - Has been reported to induce α-synuclein aggregation in some studies.[20] | - High systemic toxicity and variability in lesioning. - Narrow therapeutic window. |
| α-Synuclein (AAV/PFF) | Overexpression of α-synuclein or injection of pre-formed fibrils (PFFs) to model synucleinopathy. | - Directly models the key pathological hallmark of PD (Lewy bodies).[20] - Can model the progressive spread of pathology. | - Requires stereotaxic surgery. - Pathology can be variable depending on the construct and injection site. |
Expert Insights and Practical Considerations
As a Senior Application Scientist, the choice of a preclinical model is paramount and must be guided by the specific research question.
-
For High-Throughput Screening: The BPTP and MPTP models are advantageous due to their systemic administration and high reproducibility, making them suitable for initial screening of neuroprotective compounds.[6][21]
-
For Studying Motor Complications: The 6-OHDA unilateral lesion model is the gold standard for studying L-DOPA-induced dyskinesia, as the contralateral rotational behavior provides a clear and quantifiable endpoint.[24]
-
For Investigating Synucleinopathy: For research focused on the mechanisms of α-synuclein aggregation and propagation, the AAV-α-synuclein or PFF models are the most relevant, despite their technical complexity.[20]
-
Causality in Model Selection: The BPTP model, by virtue of its MAO-B dependent activation, is particularly useful for testing the efficacy of MAO-B inhibitors, a class of drugs used in PD therapy.[26] This provides a direct mechanistic link between the model and a clinically relevant therapeutic target.
While the BPTP model is a powerful tool, it is crucial to acknowledge its limitations. The absence of Lewy body-like pathology in most neurotoxin models is a significant drawback, as this is a key feature of human PD.[1] Therefore, promising therapeutic candidates identified in the BPTP model should ideally be further validated in a model that recapitulates synucleinopathy.
Conclusion
The this compound model provides a robust and reproducible platform for Parkinson's disease research. Its well-defined mechanism of action and the clear behavioral, neurochemical, and histopathological endpoints make it an invaluable tool for understanding dopaminergic neurodegeneration and for the preclinical assessment of potential therapeutics. However, researchers must carefully consider the strengths and limitations of the BPTP model in comparison to other available models to select the most appropriate tool for their specific scientific objectives. A multi-model approach, where findings are validated across different platforms, will ultimately provide the most comprehensive and translatable insights into Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal models of Parkinson's disease: similarities and differences between the disease and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 4. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 10. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Early Paradoxical Increase of Dopamine: A Neurochemical Study of Olfactory Bulb in Asymptomatic and Symptomatic MPTP Treated Monkeys [frontiersin.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. [Tyrosine hydroxylase-immunohistochemical study in the midbrain of experimental MPTP parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 20. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. Pathogenic Mechanism Underlying Parkinsonism Induced by Neurotoxicants (MPTP and 6-Hydroxydopamine) and α-Synuclein: A Unifying Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Neurotoxin Models in Parkinson's Disease Research: From Classic Compounds to Emerging Analogs
A Senior Application Scientist's Guide to Selecting the Appropriate Neurotoxin Model for Preclinical Parkinson's Disease Research
The study of Parkinson's disease (PD), a progressive neurodegenerative disorder, heavily relies on animal models that can replicate the key pathological features of the disease.[1] Neurotoxin-based models have been instrumental in unraveling the mechanisms of dopaminergic neuron degeneration and in the development of potential therapeutic strategies.[2][3] This guide provides a comprehensive comparison of commonly used neurotoxins in PD research, including the well-established 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs, 6-hydroxydopamine (6-OHDA), rotenone, and paraquat. We will delve into their mechanisms of action, experimental considerations, and the specific research questions each model is best suited to address.
The Central Role of Neurotoxin Models in PD Research
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) is a hallmark of Parkinson's disease.[2] Neurotoxin-based animal models are designed to mimic this specific neuronal degeneration, allowing researchers to study the ensuing motor and non-motor deficits and to test the efficacy of neuroprotective and symptomatic therapies.[1][3] The choice of neurotoxin is critical and depends on the specific aspect of PD being investigated, the animal species used, and the desired timeline of neurodegeneration.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its Analogs
MPTP is one of the most widely used neurotoxins for inducing parkinsonism in animal models, particularly in mice and non-human primates.[4][5][6] Its discovery as a potent and selective dopaminergic neurotoxin was a watershed moment in PD research.[7] While the user's query mentioned 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), it is a less common analog of the extensively studied MPTP. The principles of MPTP's mechanism of action are generally applicable to its analogs.
Mechanism of Action
The neurotoxicity of MPTP is dependent on its conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[8][9] This process involves several key steps:
-
Entry into the Brain: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[9][10]
-
Conversion to MPP+: Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells, particularly astrocytes, to form MPP+.[8][9]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4]
-
Mitochondrial Dysfunction: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[4][8]
-
ATP Depletion and Oxidative Stress: Inhibition of Complex I leads to a significant decrease in ATP production and the generation of reactive oxygen species (ROS), such as superoxide radicals.[4][11][12]
-
Cell Death: The combination of energy failure and oxidative stress triggers a cascade of events leading to the death of dopaminergic neurons.[11][12]
Caption: Mechanism of MPTP neurotoxicity.
6-Hydroxydopamine (6-OHDA)
6-OHDA is a hydroxylated analog of dopamine and one of the most widely used neurotoxins for creating animal models of PD, particularly in rodents.[13][14] Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain.[13][14]
Mechanism of Action
The neurotoxic effects of 6-OHDA are mediated by several mechanisms:
-
Selective Uptake: Due to its structural similarity to dopamine, 6-OHDA is selectively taken up by dopaminergic neurons via the DAT.[13][14]
-
Oxidative Stress: Once inside the neuron, 6-OHDA undergoes auto-oxidation, generating highly reactive oxygen species, including hydrogen peroxide, superoxide, and hydroxyl radicals.[13][15] This leads to significant oxidative stress and cellular damage.[14][16]
-
Mitochondrial Dysfunction: 6-OHDA is also a potent inhibitor of mitochondrial respiratory chain complexes I and IV, further contributing to ATP depletion and oxidative stress.[15][16]
-
Apoptosis: The combination of oxidative stress and mitochondrial dysfunction activates apoptotic pathways, leading to programmed cell death of dopaminergic neurons.[13][17]
Caption: Mechanism of 6-OHDA neurotoxicity.
Rotenone
Rotenone is a naturally occurring pesticide and a potent inhibitor of mitochondrial Complex I.[18][19] Chronic systemic exposure to rotenone in rodents can reproduce many of the key features of PD, including the formation of α-synuclein-positive cytoplasmic inclusions.[18]
Mechanism of Action
The primary mechanism of rotenone neurotoxicity is the inhibition of mitochondrial Complex I.[18][19] This leads to:
-
Mitochondrial Impairment and Oxidative Stress: Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in ATP production and a significant increase in the production of ROS.[18][20]
-
Dopaminergic Neuron Degeneration: The resulting oxidative damage is a key driver of dopaminergic neuronal death.[18][20]
-
α-Synuclein Aggregation: Rotenone-induced oxidative stress and mitochondrial dysfunction can also promote the aggregation of α-synuclein, a key pathological hallmark of PD.[18]
Caption: Mechanism of Rotenone neurotoxicity.
Paraquat
Paraquat is a widely used herbicide that has been linked to an increased risk of developing PD in humans.[21][22] Its structure is similar to that of MPP+.[23][24]
Mechanism of Action
Paraquat induces neurotoxicity primarily through the generation of oxidative stress.[23][24][25] The key steps are:
-
Entry into the Brain: Paraquat can cross the blood-brain barrier, although less efficiently than MPTP.
-
Redox Cycling: Once inside cells, paraquat undergoes redox cycling, a process that generates a large amount of superoxide radicals.[23]
-
Oxidative Damage: The overproduction of ROS leads to widespread oxidative damage to lipids, proteins, and DNA, ultimately causing cell death.[23][24]
-
Dopaminergic Vulnerability: Dopaminergic neurons are particularly susceptible to paraquat-induced toxicity, possibly due to the presence of DAT which may facilitate its uptake.[24]
Caption: Mechanism of Paraquat neurotoxicity.
Comparative Analysis of Neurotoxin Models
| Feature | MPTP & Analogs | 6-OHDA | Rotenone | Paraquat |
| Target | Dopaminergic neurons in the SNpc | Catecholaminergic neurons | Widespread mitochondrial Complex I | Dopaminergic neurons |
| Mechanism | Mitochondrial Complex I inhibition, oxidative stress | Oxidative stress, mitochondrial dysfunction | Mitochondrial Complex I inhibition, oxidative stress, α-synuclein aggregation | Redox cycling, oxidative stress |
| Administration | Systemic (intraperitoneal, subcutaneous) | Intracerebral injection | Systemic (intraperitoneal, oral gavage) | Systemic (intraperitoneal) |
| Species | Primates, mice | Rodents | Rodents | Rodents |
| α-Synuclein | Generally absent | Absent | Present | Can be present |
| Advantages | - High selectivity for dopaminergic neurons- Well-characterized model- Induces parkinsonism in primates | - High selectivity for catecholaminergic neurons- Can produce unilateral lesions- Stable and permanent lesions | - Can induce α-synuclein pathology- Chronic exposure mimics progressive nature of PD | - Environmentally relevant neurotoxin- Can induce α-synuclein pathology |
| Limitations | - Rodents are less sensitive than primates- Does not typically induce Lewy body-like pathology- Acute models may not reflect chronic nature of PD | - Invasive administration- Does not cross the blood-brain barrier- Does not induce Lewy body-like pathology | - High systemic toxicity- Variability in neurodegeneration | - High systemic toxicity- Less selective for dopaminergic neurons than MPTP or 6-OHDA |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease (Subacute Regimen)
This protocol is a widely used method to induce a consistent loss of dopaminergic neurons in mice.
Workflow Diagram
Caption: Workflow for MPTP-induced PD mouse model.
Step-by-Step Methodology:
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. This strain is known to be sensitive to MPTP.[4]
-
Housing and Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.
-
Reagent Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile saline (0.9% NaCl) on each day of injection. A common dosage is 20-30 mg/kg.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection once daily for five consecutive days.
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity at baseline (before MPTP administration) and at a specified time point after the final injection (e.g., 7 days).
-
Tissue Collection and Analysis: At the end of the study (typically 7 to 21 days after the last MPTP injection), euthanize the animals and collect the brains. Process the tissue for:
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
6-OHDA-Induced Rat Model of Parkinson's Disease (Unilateral Lesion)
This protocol creates a unilateral lesion of the nigrostriatal pathway, which is useful for studying motor asymmetry and the effects of therapies on rotational behavior.
Step-by-Step Methodology:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Pre-treatment: Administer a monoamine oxidase inhibitor (e.g., pargyline) and a norepinephrine uptake inhibitor (e.g., desipramine) prior to 6-OHDA injection to protect noradrenergic neurons and enhance the selectivity of the lesion for dopaminergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
6-OHDA Injection: Inject a solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the substantia nigra of one hemisphere. The ascorbic acid is included to prevent oxidation of the 6-OHDA solution.
-
Post-operative Care: Provide post-operative care, including analgesics and monitoring for recovery from surgery.
-
Behavioral Assessment: After a recovery period (e.g., 2-3 weeks), assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine or amphetamine). A successful lesion will result in robust contralateral (amphetamine) or ipsilateral (apomorphine) rotations.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the brains for neurochemical and immunohistochemical analysis, as described for the MPTP model, to confirm the extent of the dopaminergic lesion.
Conclusion
The choice of a neurotoxin model in Parkinson's disease research is a critical decision that should be guided by the specific scientific question being addressed.
-
The MPTP model , especially in primates, remains a gold standard for studying the clinical features of parkinsonism and for testing symptomatic therapies.[26] Its use in mice, while not fully replicating all aspects of the disease, is invaluable for high-throughput screening of potential neuroprotective agents.[6]
-
The 6-OHDA model is a robust and reliable tool for producing selective and stable lesions of the nigrostriatal pathway in rodents, making it ideal for studying the fundamental mechanisms of dopaminergic neurodegeneration and for assessing therapies that aim to restore motor function.[13]
-
The rotenone and paraquat models are particularly relevant for investigating the role of environmental toxins and mitochondrial dysfunction in the pathogenesis of PD.[19][21] The ability of these models to induce α-synuclein aggregation makes them valuable for studying this key pathological feature of the disease.[10][18]
By understanding the distinct advantages and limitations of each neurotoxin model, researchers can select the most appropriate tool to advance our understanding of Parkinson's disease and to accelerate the development of new and effective therapies.
References
- 1. In vivo, in vitro and pharmacologic models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxin-based models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPTP - Wikipedia [en.wikipedia.org]
- 9. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Natural toxins implicated in the development of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Parkinsonian mimetic, 6-OHDA, impairs axonal transport in dopaminergic axons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of toxicity in rotenone models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotenone and Paraquat Linked to Parkinson’s Disease: Human Exposure Study Supports Years of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paraquat - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Paraquat and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 26. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Dance of Structure and Activity: A Comparative Guide to 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogs
In the intricate world of neuropharmacology, the 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine scaffold stands as a cornerstone for developing potent and selective ligands for monoamine transporters. This guide delves into the critical structure-activity relationships (SAR) of this versatile chemical framework, offering a comparative analysis of how subtle molecular modifications translate into profound differences in biological activity, particularly at the dopamine transporter (DAT) and serotonin transporter (SERT). By understanding these relationships, researchers can rationally design novel compounds with tailored pharmacological profiles for therapeutic intervention in neurological and psychiatric disorders.
Introduction: The Enduring Legacy of a Neuroactive Scaffold
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) core, notorious for its selective neurotoxic effects on dopaminergic neurons, paradoxically illuminated the path for designing neuroprotective and therapeutic agents.[1][2] The discovery that MPTP's neurotoxicity is mediated by its interaction with the dopamine transporter spurred the development of analogs aimed at modulating monoamine transporter function without inducing toxicity.[3] The replacement of the 1-methyl group with a benzyl moiety has proven to be a particularly fruitful strategy, giving rise to a class of compounds with significant affinity for both DAT and SERT. This guide will dissect the SAR of these analogs by examining key structural modifications at the 1-benzyl group, the 4-phenyl ring, and the tetrahydropyridine core itself.
The Logic of Molecular Design: A Visual Overview
To comprehend the intricate interplay of structural modifications and their biological consequences, we can visualize the core scaffold and the key points of variation. The following diagram illustrates the fundamental structure and the regions that will be discussed in this guide.
Caption: Key modification points on the this compound scaffold.
Part 1: The Influence of the N-Benzyl Substituent
The N-benzyl group plays a crucial role in defining the potency and selectivity of these analogs. Variations in the substitution pattern on this aromatic ring can dramatically alter the affinity for DAT and SERT.
Phenyl Ring Substitutions
A systematic exploration of substitutions on the phenyl ring of the N-benzyl group has revealed that both the nature and position of the substituent are critical. For instance, a study on a series of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines, which share a similar core structure, demonstrated that compounds with hydrogen-bonding substituents on the aryl group exhibited the most potent dopaminergic activity.[4] This suggests that interactions such as hydrogen bonds in the ligand-binding pocket are key determinants of affinity.
| Compound ID | N-Benzyl Substituent | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Reference |
| 1a | Unsubstituted | 50 | 120 | Fictional Example |
| 1b | 4-Fluoro | 25 | 80 | Fictional Example |
| 1c | 4-Methoxy | 75 | 150 | Fictional Example |
| 1d | 4-Nitro | 150 | 300 | Fictional Example |
Table 1: Impact of N-benzyl substitution on transporter affinity. Data is illustrative.
As depicted in the hypothetical data in Table 1, electron-withdrawing groups like fluorine at the 4-position of the benzyl ring can enhance affinity for both DAT and SERT, possibly by modulating the electrostatic potential of the molecule. Conversely, bulky or strongly electron-donating groups may lead to a decrease in affinity.
Part 2: The Role of the C4-Phenyl Group
The 4-phenyl ring is another critical determinant of biological activity. Substitutions on this ring directly influence the interaction with the binding sites of monoamine transporters.
Impact of Phenyl Substituents on Affinity
Structure-activity relationship studies on related 1,4-dihydropyridine derivatives have shown that an aryl group at the 4-position is a fundamental requirement for optimal activity.[5][6] The position and electronic nature of substituents on this phenyl ring significantly affect receptor binding.[5][6] For instance, in a series of 1,4-dihydropyridines, halo-substitution on the 6-phenyl ring (analogous to the 4-phenyl ring in our core structure) enhanced potency.[7]
| Compound ID | C4-Phenyl Substituent | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Reference |
| 2a | Unsubstituted | 50 | 120 | Fictional Example |
| 2b | 4-Chloro | 30 | 90 | Fictional Example |
| 2c | 3,4-Dichloro | 15 | 60 | Fictional Example |
| 2d | 4-Methyl | 80 | 180 | Fictional Example |
Table 2: Influence of C4-phenyl substitution on transporter affinity. Data is illustrative.
The illustrative data in Table 2 suggests that electron-withdrawing substituents on the 4-phenyl ring generally lead to increased affinity for both DAT and SERT. Dihalogenated compounds often exhibit the highest potency, indicating that a combination of electronic and steric factors governs the binding interaction.
Part 3: Modifications of the Tetrahydropyridine Ring
The tetrahydropyridine core provides the essential scaffold for the correct spatial orientation of the N-benzyl and C4-phenyl groups. While less frequently modified, alterations to this ring can have a profound impact on the compound's pharmacological profile.
Conformational Rigidity and Activity
The introduction of additional ring systems or bulky substituents on the tetrahydropyridine ring can alter its conformation and, consequently, its ability to fit into the transporter binding pocket. For example, the synthesis of rigid 7-azabicyclo[2.2.1]heptane derivatives, which can be considered conformationally restricted analogs, resulted in significantly different molecular topologies and reduced affinity for the dopamine transporter compared to more flexible tropane-based ligands.[8] This highlights the importance of conformational flexibility for optimal binding.
Experimental Protocols: The Foundation of SAR Studies
The determination of structure-activity relationships relies on robust and reproducible experimental data. The following protocols outline the standard assays used to evaluate the affinity of this compound analogs for dopamine and serotonin transporters.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for DAT and SERT.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has high affinity and selectivity for the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Tissue Preparation: Rat striatal (for DAT) or cortical (for SERT) tissue is homogenized in ice-cold buffer.
-
Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated.
Caption: Workflow for a typical radioligand binding assay.
Neurotransmitter Uptake Assays
Objective: To determine the functional potency (IC50) of test compounds in inhibiting dopamine or serotonin uptake.
Principle: This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) into synaptosomes or cells expressing the respective transporter.
Step-by-Step Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: Uptake is initiated by the addition of the radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by analyzing the concentration-response curves.
Conclusion: A Roadmap for Future Drug Discovery
The this compound scaffold continues to be a rich source of novel neuroactive compounds. A thorough understanding of its structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide has provided a comparative overview of the key structural determinants of activity, highlighting the critical roles of the N-benzyl and C4-phenyl substituents. By leveraging this knowledge and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
- 1. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine destroys dopamine neurons in explants of rat embryo mesencephalon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enriched Environment Confers Resistance to 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine and Cocaine: Involvement of Dopamine Transporter and Trophic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) Neurotoxicity: A Predictive Guide for Researchers
Introduction: The Enigma of BPTP in Parkinson's Disease Modeling
The study of neurodegenerative disorders, particularly Parkinson's Disease (PD), relies heavily on animal models that recapitulate the hallmark pathology of the disease—the progressive loss of dopaminergic neurons in the substantia nigra. For decades, the pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been the gold standard for inducing a parkinsonian phenotype in various species. Its structural analog, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), presents a compelling yet understudied alternative. This guide provides a comprehensive cross-species comparison of BPTP neurotoxicity, drawing upon the extensive knowledge of MPTP to build a predictive framework for researchers. Due to the limited direct experimental data on BPTP, this document will leverage established principles of neurotoxicology and comparative metabolism to offer insights into its potential species-specific effects, guiding future research and experimental design.
The MPTP Paradigm: A Foundation for Understanding BPTP
To predict the neurotoxic profile of BPTP, it is essential to first understand the well-documented actions of its close analog, MPTP.
Mechanism of MPTP Neurotoxicity
MPTP, a lipophilic compound, readily crosses the blood-brain barrier. Its neurotoxicity is not inherent but is conferred through a multi-step metabolic activation process:
-
Oxidation by Monoamine Oxidase B (MAO-B): Primarily within astrocytes, MPTP is oxidized by MAO-B to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).
-
Conversion to MPP+: MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).
-
Selective Uptake by Dopaminergic Neurons: MPP+ is a substrate for the dopamine transporter (DAT), leading to its selective accumulation within dopaminergic neurons.
-
Mitochondrial Dysfunction: Once inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.
This cascade of events results in the characteristic loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mirroring the pathology of Parkinson's disease.
Species-Specific Susceptibility to MPTP
A critical aspect of MPTP neurotoxicity is its marked species-specificity:
-
Primates (Human and Non-Human): Highly susceptible. Systemic administration of MPTP reliably produces a parkinsonian syndrome with significant loss of nigrostriatal dopamine neurons.
-
Rodents (Mice and Rats): Significantly less susceptible than primates. Higher and often repeated doses are required to induce consistent dopaminergic neurodegeneration. Rats are generally more resistant than mice. This difference is attributed to lower levels of brain MAO-B activity and less efficient uptake of MPP+ by dopaminergic neurons in rodents compared to primates.
This species-dependent variation underscores the importance of careful model selection in neurotoxicity studies.
This compound (BPTP): A Predictive Neurotoxic Profile
Given the structural similarity between BPTP and MPTP—the substitution of a methyl group with a benzyl group at the nitrogen atom—we can hypothesize a similar mechanism of action for BPTP.
Hypothesized Metabolic Activation of BPTP
It is plausible that BPTP undergoes a similar bioactivation pathway to MPTP, catalyzed by MAO-B, to form its corresponding pyridinium ion, 1-benzyl-4-phenylpyridinium (BPP+).
Caption: Hypothesized metabolic activation of BPTP to its toxic metabolite, BPP+.
Insights from a Non-Neurotoxic Analog: The Case of BMTP
Crucial insights into the potential neurotoxicity of BPTP can be gleaned from studies on a closely related compound, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). Research has shown that BMTP is not neurotoxic in mice, even at high doses. However, its corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+), is a potent neurotoxin when directly administered into the brain.[1]
This suggests that while the benzyl-substituted pyridinium ion is capable of inducing neurotoxicity, the in vivo metabolism or pharmacokinetics of the parent tetrahydropyridine prevent the formation and/or accumulation of the toxic metabolite in sufficient concentrations within dopaminergic neurons.[1] The conversion of BMTP to its dihydropyridinium intermediate is efficient, but the subsequent oxidation to the toxic pyridinium ion is incomplete.[1]
This finding has significant implications for BPTP. The presence of the N-benzyl group in BPTP may similarly influence its metabolism by MAO-B, potentially leading to a less efficient conversion to the toxic BPP+ compared to the conversion of MPTP to MPP+.
Comparative Neurotoxicity Profile: A Predictive Summary
The following table summarizes the known neurotoxic effects of MPTP and provides a predictive comparison for BPTP based on the available evidence and analogies.
| Feature | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | This compound (BPTP) (Hypothesized) |
| Mechanism of Action | Pro-neurotoxin converted to MPP+ by MAO-B. MPP+ inhibits mitochondrial Complex I. | Likely a pro-neurotoxin converted to BPP+ by MAO-B. BPP+ is predicted to inhibit mitochondrial Complex I. |
| Active Metabolite | 1-methyl-4-phenylpyridinium (MPP+) | 1-benzyl-4-phenylpyridinium (BPP+) |
| Primary Target | Dopaminergic neurons of the substantia nigra | Predicted to be dopaminergic neurons of the substantia nigra |
| Neurotoxicity in Primates | High. Induces a robust parkinsonian syndrome. | Potentially lower than MPTP due to altered metabolism of the N-benzyl group. Experimental verification is required. |
| Neurotoxicity in Rodents | Low to moderate. Requires high/repeated doses. | Likely to be very low or absent, similar to the non-neurotoxic analog BMTP. |
Experimental Methodologies for Assessing BPTP Neurotoxicity
To validate the hypothesized neurotoxic profile of BPTP and directly compare it across species, a series of well-established experimental protocols can be adapted.
Caption: A generalized workflow for the in vivo and ex vivo assessment of BPTP neurotoxicity.
Animal Models and Drug Administration
-
Species Selection: To investigate species-specific differences, both a rodent model (e.g., C57BL/6 mice, known for their sensitivity to MPTP among mouse strains) and a non-human primate model (e.g., macaque monkeys) should be considered.
-
Drug Preparation: BPTP hydrochloride can be dissolved in sterile saline for administration.
-
Administration Route: Systemic administration (intraperitoneal or subcutaneous for rodents; intravenous for primates) is used to assess the compound's ability to cross the blood-brain barrier and undergo metabolic activation. Direct intracerebral (e.g., intrastriatal or intranigral) injection of the hypothesized active metabolite, BPP+, can be used to bypass metabolic steps and directly assess its neurotoxic potential.
Behavioral Analysis
A battery of behavioral tests should be employed to assess motor deficits indicative of parkinsonism.
Step-by-Step Protocol for Rotarod Test in Mice:
-
Apparatus: An accelerating rotarod treadmill.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to BPTP administration. Each training session consists of 3-5 trials with an inter-trial interval of at least 15 minutes. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Testing: Following BPTP or vehicle administration, test the mice at selected time points (e.g., 1, 3, 7, and 14 days post-injection).
-
Data Collection: Record the latency to fall from the rod for each trial. A cut-off time (e.g., 300 seconds) is typically used.
-
Analysis: Compare the mean latency to fall between the BPTP-treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Neurochemical Analysis
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the gold standard for quantifying dopamine and its metabolites.
Step-by-Step Protocol for HPLC-ECD Analysis of Striatal Dopamine:
-
Tissue Dissection: At the end of the behavioral experiments, euthanize the animals and rapidly dissect the striata on an ice-cold surface.
-
Homogenization: Homogenize the tissue samples in a solution containing an internal standard (e.g., 0.1 M perchloric acid with 0.02% EDTA and a known concentration of a non-endogenous catecholamine like N-methyl-dopamine).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes to pellet proteins.
-
Sample Injection: Filter the supernatant and inject a known volume into the HPLC system.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate dopamine and its metabolites (DOPAC and HVA). The mobile phase typically consists of an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Electrochemical Detection: Detect the eluted compounds using an electrochemical detector set at an appropriate oxidizing potential (e.g., +0.7 V).
-
Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing their peak areas to those of known standards. Normalize the data to the tissue weight.
Histological Analysis
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the loss of dopaminergic neurons.
Step-by-Step Protocol for Tyrosine Hydroxylase Immunohistochemistry:
-
Tissue Fixation and Sectioning: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and then cryoprotect them in a sucrose solution. Section the brains on a cryostat or vibratome, focusing on the substantia nigra and striatum.
-
Antigen Retrieval (if necessary): For some fixation methods, a brief antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.
-
Blocking: Incubate the sections in a blocking solution (e.g., phosphate-buffered saline containing normal goat serum and a detergent like Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against tyrosine hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) method to amplify the signal.
-
Visualization: Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Quantification: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra. For the striatum, measure the optical density of TH-positive fibers.
Conclusion and Future Directions
While direct experimental evidence for the neurotoxicity of this compound is currently lacking, a robust predictive framework can be established based on its structural similarity to MPTP and the insightful data from its non-neurotoxic analog, BMTP. It is hypothesized that BPTP is likely a pro-neurotoxin that requires metabolic activation by MAO-B to exert its effects. However, the N-benzyl substitution may significantly reduce the efficiency of this bioactivation, leading to a lower neurotoxic potential compared to MPTP, particularly in rodents.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the cross-species neurotoxicity of BPTP. Such studies are crucial for validating its potential as a novel tool in Parkinson's disease research and for understanding the structure-activity relationships that govern the neurotoxicity of tetrahydropyridine derivatives. The elucidation of BPTP's metabolic fate and its interaction with the dopaminergic system will undoubtedly contribute to a deeper understanding of the mechanisms of neurodegeneration.
References
comparative efficacy of neuroprotective agents in the 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine model
A Comparative Guide to the Efficacy of Neuroprotective Agents in the MPTP Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a cornerstone in Parkinson's disease (PD) research, providing a robust platform for investigating disease mechanisms and evaluating potential therapeutic agents.[1][2][3] This guide offers a comprehensive comparison of the efficacy of various neuroprotective agents tested in this preclinical model, supported by experimental data and mechanistic insights.
The MPTP Model: A Window into Parkinsonian Neurodegeneration
The neurotoxin MPTP induces a condition in primates and rodents that closely mimics the clinical and pathological hallmarks of human PD.[1][4][5] Its lipophilic nature allows it to readily cross the blood-brain barrier.[3] Once in the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) in glial cells to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][6] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6][7]
Inside these neurons, MPP+ wreaks havoc by inhibiting complex I of the mitochondrial electron transport chain.[1][6][8] This leads to a cascade of detrimental events, including ATP depletion, excessive production of reactive oxygen species (ROS), oxidative stress, neuroinflammation, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][3][6][8]
Key Pathogenic Pathways in MPTP-Induced Neurotoxicity
Understanding the mechanisms of MPTP-induced neuronal death is crucial for identifying and evaluating potential neuroprotective strategies. The primary pathways involved are:
-
Mitochondrial Dysfunction and Oxidative Stress: Inhibition of mitochondrial complex I by MPP+ is a central event, leading to a bioenergetic crisis and a surge in ROS production.[1][6] This oxidative stress damages cellular components like lipids, proteins, and DNA.[1]
-
Neuroinflammation: MPTP administration triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes.[9][10][11] These activated glial cells release pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to neuronal damage.[11][12]
-
Apoptosis: The culmination of mitochondrial stress and inflammation is the activation of apoptotic pathways.[4][8] This involves the release of cytochrome c from mitochondria, activation of caspases, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][7][8]
Below is a diagram illustrating the signaling cascade of MPTP-induced neurotoxicity.
Caption: MPTP is converted to MPP+ in glial cells and selectively enters dopaminergic neurons, leading to mitochondrial dysfunction, oxidative stress, neuroinflammation, and apoptosis.
Comparative Efficacy of Neuroprotective Agents
A multitude of compounds with diverse mechanisms of action have been evaluated for their neuroprotective potential in the MPTP model. This section provides a comparative overview of their efficacy, with supporting data summarized in the tables below.
Antioxidants
Given the central role of oxidative stress in MPTP toxicity, antioxidants have been a major focus of investigation.[13][14] These agents act by scavenging free radicals, boosting endogenous antioxidant defenses, or both.
-
Curcumin: A polyphenol with potent antioxidant and anti-inflammatory properties, curcumin has demonstrated neuroprotective effects in the MPTP model.[15] It has been shown to reduce oxidative stress, inhibit apoptosis, and preserve dopaminergic neurons.[13][15][16]
-
Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain and a powerful antioxidant, CoQ10 has shown promise in preclinical studies.[13] It can attenuate striatal dopamine depletion and protect dopaminergic neurons in the SNpc.[13]
-
Vitamin C: This well-known antioxidant has been shown to reduce the loss of dopaminergic neurons and ameliorate motor deficits in MPTP-treated mice by modulating neuroinflammation.[12]
-
Other Natural Antioxidants: Compounds like resveratrol , ginsenosides , and lycopene have also shown neuroprotective effects by mitigating oxidative stress and apoptosis.[15][16] For instance, oral administration of lycopene has been found to attenuate oxidative stress and inhibit apoptosis in the MPTP mouse model.[16]
Table 1: Efficacy of Antioxidants in the MPTP Mouse Model
| Agent | Dosage | Key Findings | Reference |
|---|---|---|---|
| Curcumin | Dietary supplementation | Increased GSH levels, protected against peroxynitrite-mediated inhibition of mitochondrial complex I.[14] | [14] |
| Coenzyme Q10 | 1600 mg/kg/day (diet) | Significantly inhibited striatal dopamine depletion and loss of dopaminergic neurons.[13] | [13] |
| Vitamin C | Not specified | Significantly decreased MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons and reduced microglial activation.[12] | [12] |
| Lycopene | 5-20 mg/kg (oral) | Attenuated oxidative stress and inhibited apoptosis by decreasing Bax and caspases while increasing Bcl-2.[16] | [16] |
| Catalpol | Not specified | Mitigated the loss of dopaminergic neurons, inhibited oxidative stress, and suppressed MKK4/JNK/c-Jun signaling.[11] |[11] |
Anti-Inflammatory Agents
Targeting neuroinflammation is another key strategy for neuroprotection in the MPTP model.[10][17]
-
Minocycline: This tetracycline antibiotic has well-documented anti-inflammatory and anti-apoptotic properties. It can suppress microglial activation and reduce the production of pro-inflammatory mediators.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Some studies suggest that NSAIDs, like ibuprofen, may offer protection by inhibiting cyclooxygenase (COX) enzymes, which are implicated in the inflammatory cascade.[10]
-
Morin: A flavonol with anti-oxidative and anti-inflammatory effects, morin has been shown to prevent MPTP-induced motor dysfunction and dopaminergic neuronal damage by suppressing glial activation.[17]
-
Danshensu: This compound has demonstrated neuroprotective effects by reducing neuroinflammation, as evidenced by diminished increases in Iba1-positive cells and reduced levels of interleukin-1β and tumor necrosis factor-α in the striatum of MPTP-treated mice.[18]
Table 2: Efficacy of Anti-Inflammatory Agents in the MPTP Mouse Model
| Agent | Dosage | Key Findings | Reference |
|---|---|---|---|
| EHT (coffee component) | Dietary | Dose-dependent preservation of nigral dopaminergic neurons, attenuated neuroinflammatory response.[9] | [9] |
| Morin | Dietary | Prevented motor dysfunction, ameliorated dopaminergic neuronal damage, and reduced neuroinflammation.[17] | [17] |
| Danshensu | 15 and 60 mg/kg (intragastric) | Alleviated motor dysfunction, partially blocked the reduction in TH-positive neurons, and reduced neuroinflammation.[18] | [18] |
| Nicotinamide | 500 mg/kg (i.p.) | Abrogated neuroinflammation and oxidative stress in the striatum and SNpc.[19] |[19] |
Apoptosis Inhibitors
Directly targeting the apoptotic machinery offers a more downstream approach to neuroprotection.[4][8]
-
Caspase Inhibitors: These agents block the activity of caspases, the executioner enzymes of apoptosis.[8] While they can prevent cell death, their impact on neuronal function recovery may be limited.[4]
-
Bcl-2 Overexpression: Genetically modifying animals to overexpress the anti-apoptotic protein Bcl-2 has been shown to confer resistance to MPTP-induced neurotoxicity.[6][8]
Table 3: Efficacy of Apoptosis Inhibitors in the MPTP Mouse Model
| Agent/Strategy | Key Findings | Reference |
|---|---|---|
| Caspase Inhibition | Prevents cell death of dopaminergic neurons.[8] | [8] |
| Bcl-2 Overexpression | Confers resistance to MPTP-induced neurotoxicity.[6][8] | [6][8] |
| GPR4 Inhibition | Protects against the loss of TH-positive neurons by preventing an increase in the Bax/Bcl-2 ratio.[7] |[7] |
Other Neuroprotective Agents
A variety of other compounds have also shown promise in the MPTP model.
-
Dopamine Agonists: Some dopamine agonists, such as pramipexole, may have neuroprotective properties independent of their symptomatic effects, potentially through direct actions on mitochondrial function and apoptosis.[20]
-
GLP-1/GIP Receptor Agonists: Originally developed for type 2 diabetes, these agents have shown neuroprotective effects in the MPTP model, possibly by reducing inflammation and increasing the expression of neuroprotective growth factors.[21]
-
Modafinil: This agent has demonstrated neuroprotective effects through anti-oxidation and modulation of nigrostriatal GABA and striatal NA and 5-HT release.[22]
-
Betanin: A natural pigment found in beetroot, betanin has been shown to improve motor and cognitive functions and moderately limit dopamine depletion in MPTP-treated mice.[23]
Table 4: Efficacy of Other Neuroprotective Agents in the MPTP Mouse Model
| Agent | Dosage | Key Findings | Reference |
|---|---|---|---|
| Pramipexole (Dopamine Agonist) | Not specified | In vitro and in vivo neuroprotective action, potentially via direct action on mitochondrial membrane potential and inhibition of apoptosis.[20] | [20] |
| DA-CH5 (Dual GLP-1/GIP Agonist) | 25 nmol/kg (i.p.) | Reversed motor impairment, reversed reduction in tyrosine hydroxylase, and reduced pro-inflammatory cytokines.[21] | [21] |
| Modafinil | 50 and 100 mg/kg (i.p.) | Prevented the decrease of dopamine, 5-HT, and NA in the striatum and GSH in the SN; reduced MDA in the SN.[22] | [22] |
| Betanin | 50 mg/kg (in drinking water) | Alleviated spatial memory deficits and moderately limited dopamine depletion.[23] |[23] |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, standardized experimental protocols are essential.
MPTP Administration Protocol (Acute Regimen)
This protocol is a commonly used method to induce a robust and relatively rapid loss of dopaminergic neurons.
-
Animal Model: C57BL/6 mice are frequently used due to their high susceptibility to MPTP.[1]
-
MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline. The solution should be freshly prepared before each use.
-
Administration: Administer MPTP intraperitoneally (i.p.) at a dose of 20-30 mg/kg. Typically, four injections are given at 2-hour intervals on a single day.
-
Control Group: Administer an equivalent volume of saline to the control group.
-
Post-Injection Monitoring: Monitor the animals for any signs of distress. MPTP can cause transient behavioral changes.
-
Tissue Collection: Euthanize the animals at a specified time point after the last MPTP injection (e.g., 7 or 21 days) for neurochemical and histological analysis.
Assessment of Neuroprotection
The efficacy of a neuroprotective agent is typically assessed through a combination of behavioral, neurochemical, and histological endpoints.
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Pole Test: To measure bradykinesia.
-
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
-
Histological Analysis:
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum.
-
Staining for Microglia and Astrocytes: Using markers like Iba1 for microglia and GFAP for astrocytes to assess the extent of neuroinflammation.
-
Below is a diagram illustrating a typical experimental workflow for evaluating neuroprotective agents in the MPTP model.
Caption: A typical workflow for testing neuroprotective agents in the MPTP model involves animal grouping, agent administration, model induction, and comprehensive assessment of efficacy.
Conclusion
The MPTP model remains an invaluable tool for the preclinical evaluation of neuroprotective agents for Parkinson's disease.[1][6] A wide array of compounds targeting oxidative stress, neuroinflammation, and apoptosis have demonstrated efficacy in this model. While no single agent has emerged as a definitive cure, the data strongly suggest that multi-target approaches, such as those offered by compounds like curcumin and morin with both antioxidant and anti-inflammatory properties, may hold the most promise. Future research should continue to explore novel therapeutic targets and combination therapies to translate these promising preclinical findings into effective treatments for patients with Parkinson's disease.
References
- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Apoptotic mechanisms and antiapoptotic therapy in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Neuroprotective and anti-inflammatory properties of a coffee component in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dietary Antioxidants and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective effects of Danshensu in Parkinson's disease mouse model induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways [mdpi.com]
- 20. Neuroprotection and dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two novel dual GLP-1/GIP receptor agonists are neuroprotective in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective mechanism of modafinil on Parkinson disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Validating Neurodegenerative Biomarkers in the MPTP-Induced Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of key biomarkers for validating neurodegeneration in the 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated subject, a cornerstone model in Parkinson's Disease (PD) research. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and reproducibility.
The MPTP Model: A Clinically Relevant Tool for Parkinson's Research
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a valuable tool in preclinical PD research because it reliably reproduces many of the pathological hallmarks of the disease in various animal models, particularly in mice and non-human primates.[1][2][3][4] MPTP is a lipophilic compound that can cross the blood-brain barrier.[2][5][6] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][5][6][7][8] Dopaminergic neurons of the substantia nigra pars compacta (SNpc) selectively take up MPP+ through the dopamine transporter (DAT).[7][8][9] Inside these neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[5][7][10] This cascade of events mirrors key aspects of the neurodegenerative process observed in human PD.[1][10]
To visually represent this critical pathway, the following diagram illustrates the metabolic conversion of MPTP to MPP+ and its subsequent toxic effects on dopaminergic neurons.
References
- 1. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 5. MPP+ - Wikipedia [en.wikipedia.org]
- 6. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Administration of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) in Rodent Models
For researchers in neuropharmacology and drug development, the use of neurotoxins to model neurodegenerative diseases is a cornerstone of preclinical research. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established tool for inducing Parkinsonism in animal models.[1] Its analog, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), also known as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), presents a fascinating case study. While structurally similar to MPTP and undergoing a similar metabolic activation pathway, BPTP exhibits a surprisingly attenuated neurotoxic profile in vivo.[2] This guide provides a comprehensive head-to-head comparison of the primary parenteral administration routes for BPTP—intravenous (IV), intraperitoneal (IP), and subcutaneous (SC)—to aid researchers in designing robust and insightful experiments. We will delve into the expected pharmacokinetic profiles, the causal reasoning behind experimental choices, and provide detailed protocols to ensure procedural integrity.
Part 1: The Enigma of BPTP: Metabolism Without Potent Neurotoxicity
To understand the implications of different administration routes, we must first grasp the metabolic fate of BPTP and its stark contrast with MPTP.
The MPTP Paradigm: A Pathway to Neurodegeneration
The neurotoxicity of MPTP is a well-documented, multi-step process. As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[1] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[3] MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3] Once inside, it accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1]
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Translational Relevance of the 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP/MPTP) Model: A Comparative Guide for Parkinson's Disease Research
<content_type_and_audience>
A Senior Application Scientist's Guide to the Translational Relevance of the BPTP/MPTP Parkinson's Disease Model
Audience: Researchers, scientists, and drug development professionals.
Content Type: In-depth Technical Comparison Guide
Introduction: The Imperative for Translationally Relevant Models in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to debilitating motor symptoms.[1] A key pathological hallmark is the presence of intracellular protein aggregates known as Lewy bodies, primarily composed of α-synuclein.[2][3] The development of effective neuroprotective or disease-modifying therapies hinges on preclinical animal models that can accurately recapitulate the key features of human PD.
Among the most widely utilized tools in PD research are neurotoxin-based models, which induce rapid degeneration of the nigrostriatal dopamine system.[4][5] One of the most prominent of these is the model induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that causes a syndrome in humans that is virtually identical to PD.[6][7] This guide provides a critical assessment of the MPTP model's translational relevance, comparing its strengths and weaknesses against other common preclinical models and offering detailed, field-proven protocols for its application. The compound 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a non-neurotoxic analogue of MPTP and is often used in comparative or mechanistic studies.[8]
The MPTP Model: Mechanism of Neurotoxicity
The utility of the MPTP model is grounded in its specific and well-characterized mechanism of action. MPTP itself is a lipophilic prodrug that readily crosses the blood-brain barrier.[9][10] The neurotoxic cascade is initiated through a multi-step bioactivation process:
-
Conversion to MPP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B), primarily located in astrocytes, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[9][11]
-
Selective Uptake: MPP+ is then released into the extracellular space and selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[10][12] This selective uptake is the primary reason for the model's specificity to the dopaminergic system.
-
Mitochondrial Inhibition: Inside the neuron, MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[12][13]
-
Cell Death Cascade: This inhibition leads to a catastrophic energy failure (ATP depletion) and a surge in oxidative stress from the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[13][14]
The specificity of this mechanism, which targets the very same neuronal population lost in human PD, is a cornerstone of the model's enduring relevance.
Comparative Analysis: The MPTP Model vs. Other Preclinical Models
The translational value of any model is best understood through comparison. While the MPTP model excels in certain areas, it has significant limitations. Researchers must weigh these factors against the specific goals of their study.
| Feature | MPTP Model | 6-OHDA Model | Rotenone/Paraquat Models | Genetic Models (e.g., α-Synuclein) |
| Mechanism | Inhibits mitochondrial Complex I after metabolic activation.[11] | Catecholamine analogue causing oxidative stress; requires direct brain injection.[15] | Lipophilic Complex I inhibitor (Rotenone) or redox cycler (Paraquat).[16][17] | Overexpression or mutation of PD-linked genes.[2][18] |
| Administration | Systemic (Intraperitoneal, Subcutaneous).[19] | Intracerebral (Stereotaxic injection into striatum or SNpc).[15] | Systemic (IP, gavage) or via osmotic pumps.[16] | Germline transmission.[20] |
| Disease Onset | Acute to sub-acute (days to weeks).[19][21] | Acute (lesion develops rapidly post-injection).[21] | Sub-acute to chronic.[22] | Chronic, progressive (months).[20] |
| Dopaminergic Loss | High and reproducible, especially in C57BL/6 mice.[23] | Can achieve complete unilateral or bilateral lesions.[15] | Variable, can affect other neuronal systems.[24] | Often modest or absent without a "second hit".[20] |
| Lewy-like Pathology | Generally absent.[4][22] | Absent. | Can induce α-synuclein aggregation.[3][25] | A key feature, especially with α-synuclein overexpression.[3][14] |
| Non-Motor Symptoms | Can model some non-motor deficits.[26] | Primarily a motor deficit model. | Can model some non-motor symptoms.[26] | Can model a range of non-motor symptoms (e.g., cognitive, olfactory). |
| Translational Strength | Excellent for screening symptomatic therapies and studying mitochondrial dysfunction.[4][22] | Gold standard for studying motor complications of dopamine replacement therapy (L-DOPA induced dyskinesia). | Models the "environmental exposure" hypothesis of PD.[16][27] | Best for studying genetic contributions, protein aggregation, and disease progression.[18][20] |
| Key Limitation | Acute nature and lack of Lewy bodies do not reflect the progressive nature of PD.[21][22] | Invasive surgery required; not a progressive model.[21] | High systemic toxicity and variability.[24] | Phenotypes can be subtle, variable, and may not show robust neurodegeneration.[20] |
Experimental Workflows: A Practical Guide
A self-validating protocol is crucial for trustworthy and reproducible results. The following sections detail standardized procedures for implementing and validating the MPTP model.
Protocol 1: Induction of the Sub-Acute MPTP Model in Mice
This protocol is designed to produce a consistent and significant lesion of the nigrostriatal pathway. The C57BL/6 mouse strain is recommended due to its high susceptibility to MPTP.[23]
Rationale: A sub-acute dosing regimen, compared to an acute one, often results in a more consistent lesion and may better model a progressive insult.[19]
Materials:
-
MPTP hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate personal protective equipment (PPE)
-
Calibrated scale and sterile injection supplies (27-30 gauge needles).[28]
Procedure:
-
Preparation: All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate PPE. Prepare a stock solution of MPTP-HCl in sterile saline at a concentration of 3 mg/mL. The solution should be freshly prepared.
-
Dosing: Administer one intraperitoneal (IP) injection of MPTP (30 mg/kg) daily for 5 consecutive days.[19] A control group must receive equivalent volumes of sterile saline.
-
Monitoring: Monitor animals daily for weight loss, signs of distress, or severe motor impairment. Provide supportive care (e.g., softened food on the cage floor) as needed.
-
Post-Injection Period: Allow animals to recover for at least 7-21 days post-final injection before proceeding with behavioral testing or terminal endpoints. This allows for the full development of the neurodegenerative lesion.
Protocol 2: Behavioral Assessment of Motor Deficits (Rotarod Test)
The Rotarod test is a standard method for assessing motor coordination and balance deficits in rodent models of PD.[29]
Rationale: This test provides an objective and quantitative measure of motor impairment, which should correlate with the extent of dopamine depletion.
Procedure:
-
Training: For 2-3 days prior to the first MPTP injection, train the mice on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds. Repeat 2-3 times per day.
-
Testing: 7-14 days after the final MPTP injection, begin testing.
-
Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[29]
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse per day, with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Average the latency to fall across the three trials for each animal. A significant decrease in performance in the MPTP group compared to the saline control group validates the motor deficit.
Protocol 3: Post-mortem Neurochemical and Histological Analysis
This is the definitive validation of the model, directly measuring the loss of dopaminergic neurons and their terminals.
Rationale: Quantifying striatal dopamine depletion and the loss of tyrosine hydroxylase (TH)-positive neurons in the SNpc provides a direct measure of the neurotoxic lesion.
Procedure:
-
Tissue Harvest: At the study endpoint (e.g., 21 days post-MPTP), deeply anesthetize the mouse and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA).[30][31]
-
Brain Extraction: Carefully dissect the brain. For neurochemistry, the striatum can be rapidly dissected from a fresh brain and flash-frozen. For histology, the perfused brain is post-fixed in PFA and then cryoprotected.
-
Neurochemistry (HPLC): Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC).[19] A successful lesion is typically defined by a >70-80% reduction in striatal dopamine compared to controls.[5]
-
Histology (Immunohistochemistry):
-
Section the midbrain region containing the SNpc on a cryostat or vibratome.[19]
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[32][33]
-
Use stereological methods to count the number of TH-positive neurons in the SNpc.[19] A significant reduction (typically >40-50%) in the number of TH-positive cells in the MPTP group confirms nigral cell loss.
-
References
- 1. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Models of α-synuclein aggregation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neurotoxin-based models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paraquat- and rotenone-induced models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Historical Perspective: Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Rotenone, paraquat, and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cea.unizar.es [cea.unizar.es]
- 29. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mouse Perfusion Protocol [protocols.io]
- 31. protocols.io [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to Understanding the Neurotoxic Potential of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Through Gene Expression Analysis
For researchers in neurotoxicology and drug development, understanding the molecular underpinnings of neurotoxin-induced cellular stress and death is paramount. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established tool for modeling Parkinson's disease in vitro and in vivo, with a extensively characterized impact on gene expression in dopaminergic neurons.[1][2] This guide delves into a comparative analysis of the gene expression changes induced by a related but less understood compound, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP).
While direct comparative transcriptomic data for BPTP is scarce, this guide will leverage the extensive knowledge of MPTP's mechanisms to build a framework for predicting and experimentally validating the gene expression signature of BPTP. We will explore the known effects of MPTP, discuss the critical role of its chemical structure in its toxicity, and hypothesize how the benzyl substitution in BPTP might alter its interaction with cellular machinery and, consequently, its gene expression profile. Furthermore, we will provide detailed experimental protocols for researchers to conduct their own comparative gene expression analyses.
The Well-Trodde Path of MPTP: A Cascade of Neurotoxic Gene Expression
MPTP is a potent and selective neurotoxin that, upon entering the brain, is metabolized to its active toxic form, 1-methyl-4-phenylpyridinium (MPP+), by monoamine oxidase B (MAO-B) in glial cells.[1] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] Once inside, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a cascade of detrimental events, including ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[1]
This mechanism of action is reflected in the profound changes observed in the gene expression profiles of MPTP-exposed neurons. Microarray and RNA-sequencing studies have consistently revealed the dysregulation of several key pathways:
-
Dopaminergic System: A significant downregulation of genes crucial for dopamine synthesis, transport, and storage is a hallmark of MPTP toxicity. This includes decreased expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, as well as the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).
-
Mitochondrial Function and Oxidative Stress: Genes involved in mitochondrial respiration and antioxidant defense are heavily impacted. There is often a downregulation of genes encoding subunits of the electron transport chain and an upregulation of genes associated with the cellular stress response, such as heat shock proteins and antioxidant enzymes.
-
Cell Cycle and Apoptosis: MPTP exposure triggers the expression of pro-apoptotic genes, including caspases and members of the Bcl-2 family, while downregulating anti-apoptotic genes.
-
Cytoskeletal Stability and Synaptic Integrity: Genes responsible for maintaining neuronal structure and synaptic function are also dysregulated, contributing to the degenerative process.
The Benzyl Enigma: Hypothesizing the Gene Expression Profile of BPTP
The substitution of a methyl group in MPTP with a benzyl group in BPTP introduces a significant structural change that is likely to alter its neurotoxic potential. Research on a similar compound, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has shown it to be non-neurotoxic in mice. This lack of toxicity is thought to be due to differences in its metabolism and/or its interaction with the dopamine transporter.
Based on this, we can formulate a central hypothesis for a comparative study: The benzyl group in BPTP will sterically hinder its metabolism by MAO-B and/or its uptake by the dopamine transporter, leading to a significantly attenuated or altered gene expression response compared to MPTP.
This hypothesis leads to several predictable differences in the gene expression profiles of cells exposed to BPTP versus MPTP:
| Pathway | Expected Gene Expression Changes with MPTP | Hypothesized Gene Expression Changes with BPTP | Rationale for Difference |
| Dopaminergic System | Significant downregulation of TH, DAT, VMAT2 | Minimal to no change in expression | Reduced uptake of BPTP's potential metabolite into dopaminergic neurons due to steric hindrance at the DAT. |
| Mitochondrial Function | Downregulation of complex I subunits, upregulation of stress response genes | Attenuated or no significant change | Inefficient conversion of BPTP to a toxic metabolite, leading to less mitochondrial inhibition. |
| Oxidative Stress | Upregulation of antioxidant and heat shock protein genes | Minimal induction of stress response pathways | Reduced mitochondrial dysfunction leads to lower production of reactive oxygen species. |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., Caspases, Bax) | No significant induction of apoptotic pathways | Lack of a potent apoptotic trigger due to preserved cellular function. |
Experimental Blueprint for a Comparative Transcriptomic Analysis
To test this hypothesis, a well-controlled comparative gene expression study is essential. The following protocols provide a robust framework for such an investigation, utilizing both microarray and RNA-sequencing technologies.
Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides a comprehensive, in-depth framework for the proper disposal of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale that underpins these essential safety protocols.
PART 1: CORE DIRECTIVE - Immediate Safety and Hazard Assessment
Essential Personal Protective Equipment (PPE)
When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential aerosols, which could lead to eye irritation or systemic absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and potential absorption of the compound.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | An N95 respirator or higher. | Recommended when handling the solid compound or when there is a risk of aerosol generation, to prevent inhalation.[4] |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
PART 2: Disposal Procedures - A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is a critical first step to ensure safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all waste containing this compound. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste mixture, including solvents, with their approximate concentrations.
-
Waste Forms:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated consumables such as weigh boats, gloves, and paper towels.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container that is then treated as hazardous waste.
-
Step 2: On-Site Neutralization (for Aqueous Solutions - Advanced Users Only)
For experienced laboratory personnel, neutralization of the basic tetrahydropyridine nitrogen can be considered for aqueous waste streams prior to collection by a licensed disposal service. This can reduce the reactivity and potential hazards of the waste.
Causality: The nitrogen atom in the tetrahydropyridine ring is basic and can be protonated by an acid to form a more water-soluble and less reactive salt. This is a standard procedure for quenching reactions involving pyridine-based reagents.
Protocol for Neutralization of Aqueous Waste:
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood with appropriate PPE.
-
Dilution: If the concentration of this compound is high, dilute the aqueous waste with cold water to manage any potential exothermic reaction.
-
Slow Addition of Acid: While stirring the solution, slowly add a dilute solution of a weak acid, such as 1 M citric acid or 1 M acetic acid, dropwise.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Labeling: Once neutralized, securely cap the container and ensure it is clearly labeled as "Neutralized this compound waste" along with the other components.
Note: This on-site treatment does not render the waste non-hazardous. It must still be collected and disposed of by a licensed hazardous waste management company.
Step 3: Final Disposal by Licensed Professionals
The ultimate and most critical step is the transfer of the hazardous waste to a licensed and certified environmental waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors.[5] They will provide guidance on packaging, labeling, and scheduling a pickup.
-
Incineration as the Preferred Method: High-temperature incineration is the recommended disposal method for this compound and its contaminated waste.[4]
-
Scientific Rationale: Incineration at temperatures between 850°C and 1100°C ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides.[6][7][8] This method is effective for destroying the toxic potential of the compound and preventing its release into the environment. For nitrogen-containing organic compounds, the formation of nitrogen oxides (NOx) is a consideration, and modern incinerators are equipped with flue gas treatment systems to scrub these pollutants.[8]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
PART 3: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your institution's EHS office.
-
Secure the Area: Restrict access to the spill area. If the spill is flammable, eliminate all ignition sources.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Part 1.
-
Contain the Spill:
-
Liquid Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Solid Spill: Carefully sweep or scoop the solid material to avoid generating dust.
-
-
Collect the Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Final Disposal: The sealed hazardous waste container from the spill cleanup must be disposed of through your institution's EHS program via high-temperature incineration.
By adhering to these detailed procedures and understanding the scientific principles behind them, you can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. research.unl.edu [research.unl.edu]
- 6. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 7. basel.int [basel.int]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Handling of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring the highest standards of laboratory safety. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust.
Hazard Assessment: Understanding the Risks of BPTP
The primary and most critical hazard associated with BPTP is its potential to be a precursor to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The structural similarity warrants a highly precautionary approach, treating BPTP with the same level of caution as MPTP. Inadvertent oxidation or metabolic processes could potentially convert BPTP to a toxic species, posing a significant risk of inducing parkinsonian symptoms by destroying dopaminergic neurons in the brain.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds such as 1-Benzyl-1,2,3,6-tetrahydropyridine, the following hazards are anticipated[1]:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Due to its neurotoxic potential, all routes of exposure—inhalation, skin contact, and ingestion—must be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling BPTP. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | Protects against splashes and aerosols, which can be readily absorbed through the mucous membranes of the eyes. |
| Body Protection | A dedicated, long-sleeved lab coat, preferably a disposable or limited-use variety. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tyvek®) is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work with BPTP must be conducted in a certified chemical fume hood. For procedures with a high potential for aerosol generation, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required. A full-face respirator offers the additional benefit of eye and face protection. | Minimizes the risk of inhalation, a primary route of exposure for neurotoxins. The specific type of respirator should be determined by a formal risk assessment. |
dot
Caption: Hierarchy of Controls for BPTP Handling.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring safety.
Pre-Operational Checklist:
-
Designated Area: All work with BPTP must be performed in a designated and clearly marked area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for hazardous chemicals are readily accessible and have been recently inspected.
-
Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid BPTP waste.
-
Personnel Training: All personnel handling BPTP must be thoroughly trained on the potential hazards, this specific protocol, and emergency procedures.
Handling Procedure:
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Working in the Fume Hood: Conduct all manipulations of BPTP, including weighing, dissolving, and transferring, within the sash of the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
Avoiding Contamination: Use dedicated glassware and equipment for BPTP work. If not possible, thoroughly decontaminate all items after use.
-
Transporting: When transporting BPTP, even within the lab, use a secondary, sealed, and shatterproof container.
Post-Operational Procedure:
-
Decontamination: Decontaminate all work surfaces with a suitable solvent, followed by a thorough cleaning with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat or suit, face shield, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Storage: Store BPTP in a cool, dry, and well-ventilated area, away from oxidizing agents. The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
dot
Caption: Safe Handling Workflow for BPTP.
Disposal Plan: Responsible Management of BPTP Waste
Improper disposal of BPTP and contaminated materials can pose a significant environmental and health risk.
-
Waste Segregation: All BPTP waste, including empty containers, contaminated PPE, and cleaning materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Liquid Waste: Collect all liquid waste containing BPTP in a dedicated, sealed, and chemically compatible container.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and bench paper, in a dedicated, sealed plastic bag or container.
-
Disposal Vendor: All BPTP waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of BPTP down the drain or in regular trash.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an exposure, immediate and decisive action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
In all cases of exposure, it is imperative to inform medical personnel that the exposure was to a potential neurotoxin and a precursor to an MPTP-like compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

